molecular formula C23H21BrO3 B189252 Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate CAS No. 156755-24-7

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Cat. No.: B189252
CAS No.: 156755-24-7
M. Wt: 425.3 g/mol
InChI Key: SXFFQILYKHDSIZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is a useful research compound. Its molecular formula is C23H21BrO3 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFQILYKHDSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194621
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
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Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156755-24-7
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156755-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 156755-24-7

This guide provides a comprehensive overview of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, a plausible synthetic route via Michael addition, characterization methods, and its significant applications in medicinal chemistry.

Compound Overview

This compound is a complex organic molecule with the chemical formula C₂₃H₂₁BrO₃ and a molecular weight of 425.32 g/mol .[1] Its structure, featuring a benzyloxy group, a bromine substituent, and a phenylpropanoate chain, makes it a versatile precursor for the synthesis of bioactive molecules. It is particularly noted for its role as an intermediate in the development of compounds with potential anti-inflammatory and central nervous system (CNS) activities.[1] Furthermore, its structural framework is integral to the preparation of benzoxazole and chroman derivatives, which are significant scaffolds in drug discovery.[1]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 156755-24-7
Molecular Formula C₂₃H₂₁BrO₃
Molecular Weight 425.32 g/mol [1]
Appearance Expected to be a solid at room temperature
Storage Room temperature[1]

Synthesis and Mechanism

The synthesis of this compound is logically achieved through a Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This conjugate addition involves a Michael donor (a nucleophile) and a Michael acceptor (an α,β-unsaturated carbonyl compound).[1]

In this specific synthesis, the Michael donor is the enolate of methyl phenylacetate, and the Michael acceptor is a chalcone derivative, (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_benzylation Step 2: Benzylation cluster_michael Step 3: Michael Addition cluster_purification Step 4: Purification 2_hydroxy_5_bromoacetophenone 2-Hydroxy-5-bromoacetophenone chalcone (E)-1-(2-hydroxy-5-bromophenyl)- 3-phenylprop-2-en-1-one 2_hydroxy_5_bromoacetophenone->chalcone Aldol Condensation (NaOH, Ethanol) benzaldehyde Benzaldehyde benzaldehyde->chalcone benzylated_chalcone (E)-1-(2-(benzyloxy)-5-bromophenyl)- 3-phenylprop-2-en-1-one chalcone->benzylated_chalcone Williamson Ether Synthesis (K2CO3, Acetone) product Methyl 3-(2-(benzyloxy)-5-bromophenyl) -3-phenylpropanoate benzylated_chalcone->product Base (e.g., NaH), THF benzyl_bromide Benzyl Bromide benzyl_bromide->benzylated_chalcone methyl_phenylacetate Methyl Phenylacetate methyl_phenylacetate->product purification Column Chromatography product->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Chalcone Precursor

The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form the chalcone backbone.

  • Protocol:

    • Dissolve 2-hydroxy-5-bromoacetophenone and benzaldehyde in ethanol.

    • Add a solution of sodium hydroxide in water dropwise while maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure (E)-1-(2-hydroxy-5-bromophenyl)-3-phenylprop-2-en-1-one.

Step 2: Benzylation of the Chalcone

The hydroxyl group of the chalcone is protected with a benzyl group via a Williamson ether synthesis.

  • Protocol:

    • To a solution of the chalcone from Step 1 in acetone, add anhydrous potassium carbonate and benzyl bromide.

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

    • The crude product, (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one, can be purified by column chromatography.

Step 3: Michael Addition Reaction

The core structure is formed through the conjugate addition of the enolate of methyl phenylacetate to the benzylated chalcone.

  • Protocol:

    • To a suspension of a strong base, such as sodium hydride, in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of methyl phenylacetate in THF dropwise at 0°C.

    • Stir the mixture at room temperature for a short period to ensure complete enolate formation.

    • Cool the reaction mixture back to 0°C and add a solution of the benzylated chalcone from Step 2 in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Reaction Mechanism

The Michael addition proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from methyl phenylacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

  • Protonation: The resulting enolate intermediate is protonated during the aqueous workup to yield the final product.

Michael_Addition_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation Protonation methyl_phenylacetate Methyl Phenylacetate enolate Enolate methyl_phenylacetate->enolate chalcone Benzylated Chalcone (Michael Acceptor) enolate->chalcone 1,4-Conjugate Addition base Base (B:) base->methyl_phenylacetate Deprotonation intermediate_enolate Intermediate Enolate chalcone->intermediate_enolate product Final Product intermediate_enolate->product Protonation proton_source Proton Source (H-A) proton_source->product

Sources

Technical Guide: Physicochemical Characterization of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in pharmaceutical research and development.[1] While experimental data for certain properties of this specific molecule are not extensively available in public literature, this document consolidates confirmed foundational data, presents theoretical predictions for key physical parameters, and offers detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the handling, characterization, and application of this compound in a laboratory setting. The methodologies described are designed to ensure scientific integrity and provide a self-validating framework for data generation.

Introduction and Molecular Overview

This compound (CAS Number: 156755-24-7) is a complex organic molecule that serves as a valuable building block in the synthesis of novel pharmaceutical agents.[1] Its structure, featuring a benzyloxy group, a brominated phenyl ring, and a phenylpropanoate ester moiety, makes it a versatile precursor for a variety of bioactive compounds.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure:

Caption: 2D representation of this compound.

Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₂₃H₂₁BrO₃[1][]
Molecular Weight 425.32 g/mol [1][]
CAS Number 156755-24-7[1]
Appearance Not explicitly reported; likely a solid at room temperature based on its high molecular weight.Theoretical
Storage Room temperature[1]

Experimental Determination of Physical Properties: Protocols and Rationale

Given the limited availability of experimental data, this section provides detailed protocols for the determination of key physical properties.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range may indicate the presence of impurities.

Protocol:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques (e.g., NMR, HPLC).

Protocol:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, and dimethyl sulfoxide).

  • Procedure:

    • To a small vial, add approximately 10 mg of the compound.

    • Add the selected solvent dropwise while vortexing or stirring.

    • Continue adding the solvent up to a volume of 1 mL.

    • Observe and record whether the compound dissolves completely. Solubility can be qualitatively described as soluble, partially soluble, or insoluble.

    • For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Expected Chemical Shifts:

    • Aromatic protons: ~6.8-7.5 ppm. The protons on the brominated and phenyl rings will appear in this region.

    • Benzyloxy methylene protons (-O-CH₂-Ph): ~5.0-5.2 ppm as a singlet.

    • Methine proton (-CH-Ph): A multiplet around 4.5-5.0 ppm.

    • Methylene protons (-CH₂-COO): A multiplet around 2.8-3.2 ppm.

    • Methyl ester protons (-COOCH₃): A singlet around 3.6-3.8 ppm.

¹³C NMR (Carbon NMR):

  • Expected Chemical Shifts:

    • Carbonyl carbon (-COO-): ~170-175 ppm.

    • Aromatic carbons: ~110-160 ppm.

    • Benzyloxy methylene carbon (-O-CH₂-Ph): ~70 ppm.

    • Methine carbon (-CH-Ph): ~45-55 ppm.

    • Methylene carbon (-CH₂-COO): ~35-45 ppm.

    • Methyl ester carbon (-COOCH₃): ~52 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

  • Expected Molecular Ion Peak: For the molecular formula C₂₃H₂₁BrO₃, the expected monoisotopic mass is approximately 424.0674 u for [M]⁺ and 426.0653 u for [M+2]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

  • Expected Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), the benzyl group (-CH₂Ph), and cleavage of the propanoate chain.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is used for GC-MS.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Structural Elucidation cluster_3 Further Property Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC MP Melting Point Determination TLC->MP NMR NMR Spectroscopy (1H, 13C) MP->NMR MS Mass Spectrometry NMR->MS Solubility Solubility Profiling MS->Solubility Purity_Analysis Purity Assessment (HPLC) Solubility->Purity_Analysis

Caption: Recommended workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While a complete experimental dataset is not currently available in the public domain, the provided information on its basic properties, coupled with detailed experimental protocols, offers a robust framework for researchers to generate reliable data. Adherence to these methodologies will ensure the quality and consistency of the compound for its intended applications in pharmaceutical research and development.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate. Available from: [Link]

  • PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Available from: [Link]

Sources

Structure elucidation of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological data, leading to significant loss of time and resources. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the complete structure elucidation of this compound, a key intermediate in the synthesis of various bioactive molecules.

With a molecular formula of C₂₃H₂₁BrO₃ and a molecular weight of 425.32 g/mol , this compound possesses multiple structural features—including two distinct aromatic rings, a chiral center, an ester, and an ether linkage—that present a compelling case study for the integrated application of modern spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a logical framework for tackling complex molecular structures with confidence and scientific rigor.

The Strategic Imperative: A Multi-Technique Approach

The elucidation of a novel organic compound is rarely accomplished with a single analytical technique. Instead, it requires a synergistic approach where data from multiple spectroscopic methods are integrated to build a cohesive and self-validating structural hypothesis. Our strategy follows a logical progression from the general to the specific:

  • Determination of Molecular Formula & Weight: Primarily achieved through Mass Spectrometry (MS).

  • Identification of Functional Groups: Uncovered using Infrared (IR) Spectroscopy.

  • Elucidation of the Carbon-Hydrogen Framework & Connectivity: The most detailed information, derived from a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR techniques (COSY, HSQC, HMBC).

This multi-pronged strategy ensures that each piece of spectral data corroborates the others, leading to an unambiguous and trustworthy structural assignment.

cluster_workflow Structure Elucidation Workflow MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms MW & Elemental Composition NMR NMR Spectroscopy (1D & 2D) IR->NMR Identifies Functional Groups Final Final Structure Confirmed NMR->Final Defines Atom Connectivity

Caption: A logical workflow for structure elucidation.

Part 1: Mass Spectrometry – Defining the Molecular Blueprint

Mass spectrometry is the foundational first step, providing the molecular weight of the compound and, with high-resolution instruments, its exact elemental composition.

Expert Insight: For a molecule containing bromine, MS is particularly powerful. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. This isotopic signature is a crucial validation point.

Expected Data for C₂₃H₂₁BrO₃:

  • High-Resolution MS (HRMS): Expected m/z for [M+H]⁺: 425.0747 (for ⁷⁹Br) and 427.0726 (for ⁸¹Br). Observing this doublet confirms the presence of one bromine atom and validates the molecular formula.

  • Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds, primarily the C-O ether linkage and around the ester group. Key expected fragments would include:

    • Loss of the benzyl group: [M - C₇H₇]⁺ at m/z 334/336. The C₇H₇⁺ fragment itself would produce a strong peak at m/z 91.

    • Loss of the methoxy group: [M - OCH₃]⁺ at m/z 394/396.

    • Loss of the methyl ester group: [M - CO₂CH₃]⁺ at m/z 366/368.

FragmentDescriptionExpected m/z (⁷⁹Br/⁸¹Br)
[M]⁺Molecular Ion424 / 426
[M - OCH₃]⁺Loss of methoxy radical394 / 396
[M - C₇H₇]⁺Loss of benzyl radical334 / 336
[C₇H₇]⁺Benzyl/Tropylium cation91

Part 2: Infrared Spectroscopy – Identifying Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.

Expert Insight: The most telling peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) group. Its position indicates the electronic environment. For a typical aliphatic ester, this appears around 1735-1750 cm⁻¹. The presence of aromatic rings will be confirmed by C=C stretching in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationSignificance
~3100-3000Aromatic C-H StretchConfirms presence of phenyl rings
~2950-2850Aliphatic C-H StretchConfirms propanoate backbone
~1740 Ester C=O Stretch Key evidence for the methyl ester group
~1600, ~1475Aromatic C=C StretchConfirms aromatic rings
~1250, ~1050C-O StretchConsistent with ester and ether linkages

Part 3: Nuclear Magnetic Resonance – Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, count, and connectivity of every proton and carbon atom.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum maps the chemical environment of all protons. By analyzing their chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern), we can deduce the structure piece by piece.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.40 - 7.20Multiplet10HAromatic H's (Phenyl & Benzyloxy)Standard region for unsubstituted and substituted phenyl protons.
~7.15Doublet of d1HAr-H (on bromophenyl, ortho to C-Br)Deshielded by adjacent Br and influenced by the bulky propanoate group.
~6.85Doublet1HAr-H (on bromophenyl, ortho to O-Bn)Shielded by the electron-donating ether oxygen.
~5.05Singlet2H-O-CH₂ -PhMethylene protons of the benzyl ether group, typically a singlet.
~4.50Triplet1H-CH (Ph)-CH₂-The methine proton at the chiral center, split by the adjacent CH₂ group.
~3.60Singlet3H-COOCH₃ Methyl ester protons, typically a sharp singlet in this region.
~2.90Doublet2H-CH(Ph)-CH₂ -Methylene protons adjacent to the chiral center, appearing as a doublet due to splitting by the methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. For this compound, we expect to see 23 distinct signals, confirming the molecular formula's carbon count.

Predicted ¹³C NMR Data:

Predicted Shift (ppm)Carbon EnvironmentRationale
~172Ester Carbonyl (C =O)Characteristic chemical shift for an ester carbonyl carbon.
~155Ar-C -OBnAromatic carbon attached to the ether oxygen, highly deshielded.
~140 - 127Aromatic C 'sRegion for the 12 carbons of the two phenyl rings and the brominated ring.
~115Ar-C -BrAromatic carbon attached to bromine, shielded relative to others.
~70-O-CH₂ -PhBenzyl ether methylene carbon.
~52-COOCH₃ Methyl ester carbon.
~45-CH (Ph)-Methine carbon at the chiral center.
~40-CH₂ -COO-Methylene carbon adjacent to the ester.
2D NMR: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A key expected correlation would be between the methine proton (~4.50 ppm) and the adjacent methylene protons (~2.90 ppm), confirming the -CH-CH₂- fragment of the propanoate chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. This would definitively link the proton signals in the table above to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton, showing correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations to Unambiguously Confirm the Structure:

cluster_hmbc Key HMBC Connectivity C_ester C=O C_methine CH C_methylene CH₂ C_ar1 C_Ar C_ar2 C_Ar' H_methine H_methine (~4.5ppm) H_methine->C_ester 3J H_methine->C_ar2 2J H_methylene H_methylene (~2.9ppm) H_methylene->C_ester 2J H_methylene->C_methine 2J H_methylene->C_ar1 3J H_methyl H_methyl (~3.6ppm) H_methyl->C_ester 2J

Caption: Expected key 2- and 3-bond HMBC correlations.

  • The methyl protons (~3.60 ppm) will show a correlation to the ester carbonyl carbon (~172 ppm).

  • The methine proton (~4.50 ppm) will show correlations to the carbons of the phenyl ring attached to it, the carbons of the bromophenyl ring, and the ester carbonyl carbon .

  • The benzylic methylene protons (~5.05 ppm) will show a correlation to the aromatic carbon of the bromophenyl ring to which the ether is attached (~155 ppm).

Experimental Protocols

Scientific integrity requires reproducible methods. The following are standard, field-proven protocols for acquiring the necessary data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method:

    • Set the ionization mode to positive electrospray (ESI+).

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range of m/z 100-1000.

    • Use a known calibration standard to ensure high mass accuracy (<5 ppm).

  • Data Analysis: Identify the m/z values for the [M+H]⁺ and/or [M+Na]⁺ ions. Analyze the isotopic pattern to confirm the presence and number of bromine atoms.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If an oil, a thin film can be prepared between two salt plates (NaCl or KBr).

  • Instrumentation: A standard FT-IR spectrometer.

  • Method:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers of key absorption bands and assign them to the corresponding functional groups.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Method (1D Spectra):

    • ¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 1 second, and typically 8-16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence, a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate several hundred to several thousand scans for adequate signal-to-noise.

  • Method (2D Spectra):

    • Acquire standard COSY, HSQC, and HMBC experiments using the manufacturer's pre-defined parameter sets, optimizing as needed for the specific compound.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate ¹H peaks, determine multiplicities, and assign all signals based on chemical shifts, couplings, and 2D correlations.

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of an integrated spectroscopic approach. By systematically employing Mass Spectrometry to define the molecular formula, Infrared Spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR techniques to piece together the atomic framework, a complete and unambiguous structural assignment can be achieved. This methodical process, grounded in the fundamental principles of spectroscopy and analytical chemistry, ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development and chemical research.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available from: [Link]

  • PubChem. Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate. National Center for Biotechnology Information. Available from: [Link]

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Preprints.org. Available from: [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Available from: [Link]

  • Edinburgh Instruments. An Overview of Spectroscopic Techniques in Pharmaceuticals. Available from: [Link]

  • SpectraBase. Methyl 3-[2-dimethylaminomethylphenyl]-3-phenyl-propanoate - Optional[13C NMR]. Wiley-VCH GmbH. Available from: [Link]

  • Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

  • ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • National Institutes of Health (NIH). Tools shaping drug discovery and development. Available from: [Link]

  • Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl propanoate. Available from: [Link]

  • Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. Available from: [Link]

  • Pearson+. *The standard 13C NMR spectrum of phenyl

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, an important intermediate in pharmaceutical synthesis.[1] We will delve into a theoretical prediction of the spectrum, detailing the expected chemical shifts, integration, and multiplicity for each proton environment. The guide emphasizes the structural nuances revealed by ¹H NMR, such as the diastereotopicity of the methylene protons adjacent to the stereocenter. Furthermore, a validated, step-by-step protocol for sample preparation and data acquisition is presented to ensure the generation of high-quality, reproducible spectra. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction to the Analyte and Spectroscopic Challenge

This compound is a complex organic molecule characterized by multiple aromatic systems, an ester functional group, a benzylic ether, and a stereocenter. Its molecular formula is C₂₃H₂₁BrO₃.[1] The precise confirmation of its covalent structure is paramount for its use in subsequent synthetic steps in medicinal chemistry.

¹H NMR spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into the electronic environment of every proton in the molecule. However, the structural complexity presents a fascinating challenge for spectral interpretation. Key features to resolve include:

  • The overlapping signals in the congested aromatic region.

  • The presence of a chiral center, which renders the adjacent methylene protons chemically non-equivalent (diastereotopic).[2]

  • The distinct chemical shifts of protons influenced by potent anisotropic and inductive effects from nearby functional groups.

This guide will systematically deconstruct the molecule's structure to predict and interpret these features, providing a clear roadmap for its spectroscopic analysis.

Molecular Structure and Proton Environments

To facilitate a detailed analysis, the protons within the molecule are systematically labeled. The presence of a single chiral center at the C3 position means that the two protons of the C2 methylene group (H₂') are diastereotopic and thus, are expected to be chemically and magnetically non-equivalent.[3][4][5]

Caption: Labeled structure of the target analyte.

Theoretical ¹H NMR Spectral Prediction

The predicted spectrum is derived from established principles of chemical shift theory, spin-spin coupling, and analysis of substituent effects on aromatic systems.[6][7][8][9]

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment.[10][11]

  • Aliphatic Protons: The methyl ester protons (-COOCH₃) are deshielded by the adjacent oxygen and carbonyl group, typically appearing around 3.5-4.1 ppm.[12][13][14] The methine proton (-CH-) is significantly deshielded by two adjacent aromatic rings and will appear further downfield. The diastereotopic methylene protons (-CH₂-) are adjacent to the carbonyl group, placing them in the 2-3 ppm range.[15]

  • Benzylic Protons: The methylene protons of the benzyloxy group (-OCH₂Ph) are deshielded by both the adjacent oxygen and the aromatic ring, typically resonating between 4.5 and 5.5 ppm.[10]

  • Aromatic Protons: Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[16] Their precise shifts are modulated by the electronic nature of the ring's substituents. Electron-donating groups (like -OR) shield ortho and para positions, shifting them upfield, while electron-withdrawing groups (like -Br) and the general ring current effect cause deshielding.[17]

Multiplicity (Splitting Pattern)

The splitting of a signal is governed by the number of non-equivalent neighboring protons (n) and follows the n+1 rule for first-order spectra.[18][19]

  • Singlets (s): Protons with no adjacent non-equivalent protons, such as the methyl ester (-OCH₃) and the benzyloxy methylene (-OCH₂Ph), will appear as singlets.

  • Complex Multiplets: The methine proton (H3) is coupled to the two diastereotopic methylene protons (H2'a and H2'b). Since J(H3-H2'a) and J(H3-H2'b) are likely different, this signal will appear as a doublet of doublets (dd) or a triplet (t) if the coupling constants are coincidentally similar.

  • The diastereotopic protons (H2'a and H2'b) are coupled to each other (geminal coupling, ²J) and to the methine proton (vicinal coupling, ³J). This results in two distinct signals, each appearing as a doublet of doublets.[2]

  • Aromatic protons exhibit ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and sometimes para (⁵J ≈ 0-1 Hz) coupling, leading to doublets, triplets, and more complex patterns.[20]

Integration

The integrated area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of each type of proton in the molecule, serving as a critical validation of the structural assignment.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound, assuming acquisition in a standard deuterated solvent like CDCl₃.

Proton Label(s)Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityPredicted Coupling Constants (J, Hz)
-COOCH~ 3.653Hs (singlet)N/A
-CH ₂'ₐ-COO-~ 2.851Hdd (doublet of doublets)²J ≈ 15-17 (geminal), ³J ≈ 6-8 (vicinal)
-CH ₂'b-COO-~ 3.051Hdd (doublet of doublets)²J ≈ 15-17 (geminal), ³J ≈ 8-10 (vicinal)
Ar-CH -Ar~ 4.801Ht or dd³J ≈ 7-9 (vicinal)
-OCH ₂-Ph~ 5.102Hs (singlet)N/A
Aromatic H ~ 6.80 - 7.5013Hm (multiplet)Ortho: 7-9, Meta: 2-3

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining high-resolution, artifact-free NMR spectra.[21] This protocol is designed to be self-validating by incorporating standard best practices.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-25 mg of the solid analyte.[22]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[23] The deuterated solvent is crucial to avoid overwhelming the analyte signals and to provide a lock signal for the spectrometer.[21]

  • Dissolution: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[24]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for achieving good magnetic field homogeneity (shimming).[24]

  • Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution.[22]

  • Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.00 ppm. Modern spectrometers can often reference the residual solvent peak, but TMS provides an absolute standard.[23]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Workflow

The following workflow outlines the logical steps from sample preparation to final analysis.

Caption: Standard workflow for NMR analysis.

Detailed Spectral Analysis (Hypothetical)

A detailed walkthrough of the predicted spectrum from downfield to upfield provides the most logical interpretation.

  • δ 7.50 - 6.80 ppm (Multiplet, 13H): This complex region corresponds to the 13 protons on the three aromatic rings. The signals will overlap, but 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment of each individual proton. The protons on the brominated ring will be influenced by the ortho-benzyloxy group (electron-donating) and the meta-bromo group (electron-withdrawing). The five protons of the unsubstituted phenyl ring of the benzyloxy group and the five protons of the C3-phenyl group will contribute to this region, likely appearing as complex multiplets.

  • δ 5.10 ppm (Singlet, 2H): This sharp singlet is characteristic of the two equivalent benzylic protons of the -OCH₂Ph group. The absence of splitting confirms there are no adjacent protons. Its downfield position is due to the combined deshielding effects of the adjacent oxygen atom and the phenyl ring.

  • δ 4.80 ppm (Triplet or DD, 1H): This signal corresponds to the methine proton at the chiral center (C3). It is strongly deshielded by the two attached aromatic rings. It will be split by the two diastereotopic C2 protons, likely appearing as a doublet of doublets or a pseudo-triplet.

  • δ 3.65 ppm (Singlet, 3H): This distinct singlet is unambiguously assigned to the three equivalent protons of the methyl ester (-COOCH₃). Its chemical shift is typical for this functional group, and the singlet multiplicity confirms the absence of any neighboring protons.[14]

  • δ 3.05 and 2.85 ppm (Two Doublets of Doublets, 1H each): These two distinct signals represent the two diastereotopic methylene protons (H₂'ₐ and H₂'b). Because they are in a chiral environment, they are chemically non-equivalent. Each proton is split by its geminal partner (a large coupling, ²J ≈ 15-17 Hz) and the vicinal methine proton (a smaller coupling, ³J ≈ 6-10 Hz), resulting in two separate doublets of doublets. This "ABX" spin system is a hallmark of diastereotopic methylene protons adjacent to a methine proton.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its definitive identification. The key diagnostic features include a singlet for the methyl ester, a singlet for the benzyloxy methylene protons, a complex aromatic region integrating to thirteen protons, and most significantly, a pair of distinct doublet of doublets for the diastereotopic methylene protons adjacent to the chiral center. This detailed analysis, combining theoretical prediction with a robust experimental protocol, serves as an authoritative guide for researchers, ensuring accurate and confident structural elucidation of this and similarly complex molecules.

References

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]

  • Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate. [Link]

  • How to Predict the Number of Signals in a 1H NMR. YouTube. [Link]

  • Methoxy groups just stick out. ACD/Labs. [Link]

  • Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. ACS Publications. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. University of California, Irvine. [Link]

  • Interpreting. OpenOChem Learn. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). MDPI. [Link]

  • NMR spectra were recorded on a Bruker Avance-III (500 MHz) spectrometer. The Royal Society of Chemistry. [Link]

  • 1H NMR: Topicity & Equivalence. YouTube. [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Types of Protons. Chemistry LibreTexts. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]

  • Spectroscopy Tutorial: Esters. UCLA. [Link]

  • NMR Chemical Shifts. J. Org. Chem. [Link]

  • NMR Coupling Constants. Iowa State University. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • Chemical Shifts 1H-NMR. University of São Paulo. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Modgraph. [Link]

  • 1H NMR: How Many Signals? Master Organic Chemistry. [Link]

  • Chemical shifts. University of Cambridge. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group. ResearchGate. [Link]

  • The 1 H NMR spectrum of methyl propanoate. docbrown.info. [Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). HMDB. [Link]

  • This compound. MySkinRecipes. [Link]

  • NMR spectrum of methyl propanoate. YouTube. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development, providing unparalleled insight into the carbon framework of molecules. This guide offers a comprehensive analysis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a complex molecule featuring multiple aromatic systems and a chiral backbone. By dissecting its structure and applying fundamental principles of NMR spectroscopy, we will predict the 13C NMR spectrum, assign chemical shifts to each unique carbon atom, and outline advanced experimental protocols for definitive structural verification. This document serves as a practical, in-depth resource for scientists engaged in the structural elucidation of novel organic compounds.

Introduction to 13C NMR Spectroscopy in Structural Elucidation

13C NMR spectroscopy detects the magnetic properties of the 13C isotope. Although 13C has a low natural abundance (~1.1%), modern NMR techniques, such as proton decoupling, allow for the routine acquisition of high-resolution spectra. Each unique carbon atom in a molecule produces a distinct signal, or peak, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[1][2]

Key factors influencing the 13C chemical shift include:

  • Hybridization: sp2-hybridized carbons (alkenes, aromatics, carbonyls) resonate at a higher chemical shift (downfield) compared to sp3-hybridized carbons (alkanes).[3][4]

  • Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, bromine) deshields the carbon nucleus, causing its signal to shift downfield to a higher ppm value.[4]

  • Magnetic Anisotropy: The π-electron systems of aromatic rings and carbonyl groups generate local magnetic fields that significantly influence the chemical shifts of nearby carbons.

For professionals in drug development, 13C NMR is a critical tool for verifying molecular structure, identifying impurities, and confirming the outcome of synthetic transformations.

Molecular Structure Analysis

To interpret the 13C NMR spectrum, we must first identify every chemically non-equivalent carbon atom in this compound. Due to the lack of symmetry in the molecule, all 23 carbon atoms are unique and will theoretically produce 23 distinct signals in the 13C NMR spectrum.

The structure is systematically labeled below for clarity throughout this analysis.

Caption: Labeled structure of the target molecule.

Predicted 13C NMR Spectrum and Signal Assignment

The prediction of chemical shifts is based on the analysis of substituent effects and comparison with data from analogous compounds.[5][6][7] The solvent is assumed to be deuterated chloroform (CDCl3), a common choice for NMR analysis.[8][9]

Carbonyl and Ester Carbons (C1, OCH3)
  • C1 (Ester Carbonyl): Carbonyl carbons in esters are significantly deshielded and typically appear in the range of 160-185 ppm .[10] For methyl propanoate, the carbonyl carbon appears at ~174 ppm.[8][11] We predict the C1 signal to be in the region of 172-175 ppm .

  • OCH3 (Methoxy Carbon): The carbon of the methyl ester group is attached to an electronegative oxygen atom and is expected in the 50-65 ppm range.[7] For methyl propanoate, this signal is at ~51 ppm. We predict a similar shift of ~52 ppm .

Aliphatic Backbone (C2, C3)
  • C2 (-CH2-): This methylene carbon is adjacent to the carbonyl group. In similar propanoate structures, this carbon appears around 35-45 ppm.[12] We predict C2 to be in the range of ~40-45 ppm .

  • C3 (-CH-): This methine carbon is bonded to two bulky phenyl rings, which will deshield it. Its chemical shift is expected to be slightly downfield from C2, likely in the ~45-50 ppm range.

Phenyl Ring A (unsubstituted)
  • C4 (Quaternary): The carbon directly attached to the aliphatic chain (ipso-carbon) will be slightly deshielded. Its signal is predicted to be around 140-144 ppm .

  • C5, C9 (ortho): These carbons are two bonds away from the substituent. Their chemical shifts are expected to be in the typical aromatic region of ~128-129 ppm .

  • C6, C8 (meta): These carbons are generally least affected by the substituent and will resonate around ~127-128 ppm .

  • C7 (para): The para carbon will also be in the typical aromatic region, predicted at ~126-127 ppm .

Substituted Phenyl Ring B and Benzyloxy Group

The chemical shifts of this ring are governed by the additive effects of the bromo, benzyloxy, and alkyl substituents. Substituent effects (SCS) are well-documented for predicting shifts in substituted benzenes.[13][14][15][16][17][18][19]

  • C16 (-OCH2-): The benzylic methylene carbon is attached to an oxygen and a phenyl ring. It is expected to appear in the 65-75 ppm range. A known value for a similar benzyloxy group is ~71 ppm.[20] We predict C16 at ~71 ppm .

  • C14 (Quaternary, C-O): This carbon is attached to the benzyloxy group. The electronegative oxygen causes a strong downfield shift. This signal is predicted to be in the 155-158 ppm range.

  • C10 (Quaternary, C-C3): This ipso-carbon is attached to the aliphatic chain. Its shift will be influenced by the other substituents, predicted around 135-138 ppm .

  • C12 (Quaternary, C-Br): The "heavy atom effect" of bromine can be complex, but direct attachment typically causes a shielding effect (upfield shift) relative to what might be expected from electronegativity alone.[21] We predict this signal in the 115-120 ppm range.

  • C11, C13, C15 (CH): The remaining aromatic protons will be influenced by the ortho, meta, and para relationships to the three substituents, leading to distinct signals expected between 114-132 ppm .

Benzyloxy Phenyl Ring C
  • C17 (Quaternary): The ipso-carbon attached to the methylene group is predicted around 136-138 ppm .

  • C18, C22 (ortho), C19, C21 (meta), C20 (para): These carbons belong to a standard benzyl group and will have predictable shifts in the aromatic region: ~128.5 ppm (ortho/meta) and ~128.0 ppm (para) .

Summary of Predicted Chemical Shifts
Carbon Atom(s)TypePredicted Chemical Shift (δ, ppm)Rationale
C1C=O (Ester)172-175Characteristic region for ester carbonyls.[10]
C14C-O (Aromatic)155-158Deshielded by directly attached oxygen.
C4, C10, C17C-q (Aromatic)135-144Quaternary aromatic carbons attached to other carbons.
C5, C6, C7, C8, C9CH (Aromatic)126-129Unsubstituted phenyl ring carbons.
C11, C13, C15CH (Aromatic)114-132Substituted phenyl ring, shifts determined by multiple SCS.[13]
C18, C19, C20, C21, C22CH (Aromatic)128-129Standard benzyloxy-phenyl carbons.
C12C-Br (Aromatic)115-120Shielding effect from bromine attachment.[21]
C16-OCH2-~71Benzylic carbon attached to oxygen.[20]
OCH3-OCH3~52Methoxy carbon of the ester group.
C3-CH-45-50Methine carbon attached to two phenyl rings.
C2-CH2-40-45Methylene carbon alpha to the carbonyl.

Advanced NMR Techniques for Structural Confirmation

While 1D 13C NMR provides a count of unique carbons and their chemical environments, unambiguous assignment requires advanced techniques.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between CH, CH2, and CH3 groups.[22][23][24][25]

  • DEPT-90: This spectrum shows signals only for CH (methine) carbons. For our molecule, this would confirm the signals for C3 and the 13 aromatic CH carbons.

  • DEPT-135: This spectrum shows CH and CH3 carbons as positive peaks and CH2 carbons as negative peaks.[3] This would show C2 and C16 as negative signals, and the CH/CH3 carbons as positive signals. Quaternary carbons (like C1, C4, C10, C12, C14, C17) are absent in both DEPT-90 and DEPT-135 spectra.[3][23]

2D NMR Spectroscopy (HSQC and HMBC)

Two-dimensional NMR experiments are essential for mapping the connectivity of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[26][27] It provides a definitive link between the 1H and 13C spectra, confirming which proton signal corresponds to which carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[27][28][29] For example, an HMBC spectrum would show a correlation between the carbonyl carbon (C1) and the protons on C2 and the OCH3 group, confirming the ester fragment. It is the ultimate tool for piecing together the molecular puzzle.[30]

Caption: Workflow for complete structural elucidation.

Experimental Protocol: 13C NMR Data Acquisition

This protocol outlines the standard procedure for acquiring a high-quality 13C NMR spectrum.

5.1 Sample Preparation

  • Weighing: Accurately weigh approximately 50-100 mg of this compound. 13C NMR is significantly less sensitive than 1H NMR, requiring a more concentrated sample.[31]

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[31]

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[32]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

5.2 Spectrometer Setup and Data Acquisition

  • Insertion: Wipe the outside of the NMR tube and carefully insert it into the spectrometer's sample spinner. Place the sample into the magnet.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the CDCl3 to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[33]

  • Acquisition Parameters (Standard 1D 13C):

    • Nucleus: 13C

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is standard.

    • Number of Scans: Due to the low natural abundance of 13C, a large number of scans (e.g., 1024 or more) are typically accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are positive and absorptive.

    • Apply a baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Conclusion

The 13C NMR analysis of this compound is a multi-faceted process that relies on a foundational understanding of chemical shift theory, substituent effects, and advanced spectroscopic techniques. By systematically predicting the chemical shifts of the 23 unique carbons and employing a logical workflow that includes 1D 13C, DEPT, and 2D correlation spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently undertake the structural elucidation of this and other similarly complex molecules, ensuring scientific rigor and accuracy in drug discovery and development.

References

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis. Available at: [Link]

  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • DEPT 13C NMR Spectroscopy. Fiveable. Available at: [Link]

  • Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

  • A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry. Available at: [Link]

  • DEPT: A tool for 13C peak assignments. Nanalysis. Available at: [Link]

  • DEPT 13C NMR Spectroscopy. Organic Chemistry | OpenStax. Available at: [Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. Available at: [Link]

  • Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Available at: [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi. Available at: [Link]

  • NMR Sample Preparation. University of Bath. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

  • Classify the resonances in the 13C NMR spectrum of methyl propanoate, CH_.... Filo. Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • Sample Preparation. University College London. Available at: [Link]

  • HSQC and HMBC. Columbia University. Available at: [Link]

  • Predicting C-NMR spectra from molecular structure. YouTube. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

  • NMR Sample Requirements and Preparation. University of Arizona. Available at: [Link]

  • 13C ; DEPT135 ; HSQC) and HRMS spectra. Supporting Information. Available at: [Link]

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. Available at: [Link]

  • How To Prepare And Run An NMR Sample. alwsci. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... Pearson+. Available at: [Link]

  • c6cy02413k1.pdf. The Royal Society of Chemistry. Available at: [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences. Available at: [Link]

Sources

Mass spectrometry of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a compound of interest in medicinal chemistry and pharmaceutical development.[1] As a molecule incorporating multiple key functional groups—a methyl ester, a benzyloxy ether, a brominated aromatic ring, and a diphenylpropane backbone—its characterization demands a nuanced understanding of mass spectrometry principles. This document outlines the foundational concepts, predictable fragmentation pathways, and robust analytical protocols necessary for the unambiguous identification and structural elucidation of this compound. We delve into the rationale behind selecting specific ionization techniques and analytical platforms, offering field-proven insights to guide researchers in their experimental design and data interpretation.

Introduction: The Analytical Imperative

This compound serves as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its structural integrity and purity are paramount for downstream applications in drug discovery. Mass spectrometry (MS) stands as the definitive analytical tool for confirming its molecular weight and elucidating its structure with high sensitivity and specificity.

The complexity of the molecule presents a unique analytical challenge and opportunity. The presence of bromine provides a distinct isotopic signature, while the various bond types offer predictable fragmentation patterns that, when correctly interpreted, function as a structural fingerprint. This guide serves to deconstruct this complexity, providing a logical framework for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Profile and Key Structural Features

A thorough mass spectrometric analysis begins with a complete understanding of the analyte's structure. The key features of the target molecule dictate its behavior in the mass spectrometer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₁BrO₃Derived from Structure
Monoisotopic Mass 424.0674 g/mol Calculated
Average Mass 425.321 g/mol Calculated
Key Functional Groups Methyl Ester, Ether (Benzyloxy), Halogen (Bromine), Aromatic RingsStructural Analysis

The molecule's structure is characterized by several sites susceptible to ionization and subsequent fragmentation:

  • The Bromine Atom: The natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) creates a highly characteristic M+ and M+2 molecular ion cluster with a peak intensity ratio of approximately 1:1.[2][3] This is the most definitive preliminary indicator of the compound's presence in a mass spectrum.

  • The Benzyloxy Group: The ether linkage, particularly at a benzylic position, is prone to cleavage, leading to the formation of a very stable benzyl or tropylium cation.[4]

  • The Methyl Ester Group: This group can undergo characteristic fragmentations, such as α-cleavage or the loss of the methoxy group.[5]

  • The Propanoate Backbone: The carbon-carbon bonds of the main chain can cleave, particularly at positions that lead to the formation of stabilized carbocations.

Core Principles: Ionization and Analysis

The choice of ionization method is the most critical decision in the analytical workflow. It determines whether the primary goal is molecular weight confirmation or detailed structural elucidation.

Ionization Technique Selection: Hard vs. Soft Ionization
  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy (typically 70 eV) to the analyte molecule, inducing extensive and reproducible fragmentation.[4][6] While the molecular ion may be weak or absent, the resulting fragment ions provide a detailed structural fingerprint, making EI the gold standard for structural elucidation and library matching, commonly paired with GC.[7][8]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution with minimal fragmentation.[9][10] It is ideal for confirming the molecular weight of the compound, as it typically produces a prominent protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ or [M+NH₄]⁺.[11] ESI is the premier ionization source for LC-MS, which avoids the need for high temperatures that could degrade the analyte.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Analyte Sample Prep Dilution / Derivatization (If necessary for GC) Sample->Prep Separation Separation (GC or LC) Prep->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->MassAnalysis Data Mass Spectrum Acquisition MassAnalysis->Data Interpretation Structural Elucidation & MW Confirmation Data->Interpretation

General workflow for MS analysis of the target compound.

Predicted Fragmentation Pathways (EI-MS)

Under Electron Ionization, the molecule is expected to fragment in a predictable manner, driven by the formation of the most stable ions. The following pathways are proposed as the primary routes of fragmentation.

  • Benzylic Cleavage (Pathway A): The most favored fragmentation is the cleavage of the C-O bond in the benzyloxy group. This yields a highly resonance-stabilized benzyl cation at m/z 91 . This is often a base peak or a very prominent peak in the spectra of benzylic compounds.[4][12]

  • Alpha-Cleavage at the Ester (Pathway B): Cleavage of the C-C bond adjacent to the carbonyl group is common for esters.[13] This can result in the loss of the methoxycarbonyl group (-COOCH₃) or the formation of an acylium ion.

  • Cleavage of the Propanoate Chain (Pathway C): Fragmentation can occur between the two phenyl-bearing carbons, leading to stabilized benzylic cations containing the brominated or non-brominated phenyl ring.

  • Loss of Methoxy Radical (Pathway D): A common fragmentation for methyl esters is the loss of ·OCH₃ (31 Da) from the molecular ion.[5]

  • McLafferty Rearrangement: A McLafferty rearrangement is not anticipated for this specific structure, as it lacks the requisite gamma-hydrogen relative to the carbonyl group.

Fragmentation_Pathway cluster_path_A Pathway A: Benzylic Cleavage cluster_path_B Pathway B/D: Ester Cleavage cluster_path_C Pathway C: Chain Cleavage MI Molecular Ion [M]˙⁺ m/z 424/426 F_A1 Benzyl Cation m/z 91 MI->F_A1 - ·C₁₆H₁₄BrO₃ F_A2 [M - C₇H₇]⁺ m/z 333/335 MI->F_A2 - ·C₇H₇ F_B1 [M - ·OCH₃]⁺ m/z 393/395 MI->F_B1 - ·OCH₃ F_B2 [M - COOCH₃]⁺ m/z 365/367 MI->F_B2 - ·COOCH₃ F_C1 [Br-C₆H₄-CH-CH₂-COOCH₃]⁺ m/z 285/287 MI->F_C1 - C₉H₁₁O F_C2 [C₆H₅-CH-C₆H₄-O-CH₂]⁺ m/z 271 MI->F_C2 - C₃H₄BrO₂

Predicted major fragmentation pathways under Electron Ionization.

Table 2: Summary of Predicted Key Fragments and Their m/z Values

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Structure / OriginPathway
424426Molecular Ion [M]⁺-
393395[M - ·OCH₃]⁺D
365367[M - ·COOCH₃]⁺B
333335[M - ·C₇H₇]⁺ (Loss of benzyl radical)A
285287Cleavage of C-C bond in propanoate chainC
91-Benzyl/Tropylium Cation [C₇H₇]⁺A
59-Methoxycarbonyl Cation [COOCH₃]⁺B

Recommended Analytical Protocols

The following protocols provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for structural elucidation via the fragmentation fingerprint.

  • 1. Sample Preparation:

    • 1.1. Accurately weigh ~1 mg of the sample.

    • 1.2. Dissolve in 1 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane.

    • 1.3. Vortex to ensure complete dissolution. Perform serial dilutions as necessary to achieve a final concentration of ~10-100 µg/mL.

  • 2. GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 280°C.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is superior for accurate molecular weight confirmation.

  • 1. Sample Preparation:

    • 1.1. Accurately weigh ~1 mg of the sample.

    • 1.2. Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.

    • 1.3. Vortex and filter through a 0.22 µm syringe filter into an LC vial.

    • 1.4. Final concentration should be ~1-10 µg/mL.

  • 2. LC-MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • Start at 50% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Q-TOF or Orbitrap mass spectrometer for high-resolution data.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be increased to induce in-source fragmentation if desired).

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-1000.

Data Interpretation: A Self-Validating Approach

A confident identification relies on the convergence of multiple pieces of evidence within the mass spectrum.

  • Step 1: Locate the Molecular Ion Cluster (ESI & EI): In either mode, the first step is to identify the pair of peaks separated by 2 m/z units with a ~1:1 intensity ratio, corresponding to [M]⁺ (m/z 424/426) in EI or [M+H]⁺ (m/z 425/427) in ESI. This confirms the presence of one bromine atom.[2]

  • Step 2: Identify Key High-Mass Fragments (EI): Look for fragments corresponding to logical neutral losses from the molecular ion. The loss of 31 Da (·OCH₃) to yield m/z 393/395 or the loss of 91 Da (·C₇H₇) to yield m/z 333/335 are strong indicators of the parent structure.

  • Step 3: Confirm the Benzyloxy Moiety (EI): The presence of a strong signal at m/z 91 is near-definitive evidence for the benzyl group.[12]

  • Step 4: Utilize High-Resolution Data (if available): With HRMS data from an LC-QTOF or Orbitrap, calculate the elemental composition of the parent ion and major fragments. The measured mass should be within 5 ppm of the theoretical mass for the proposed formula, providing the highest level of confidence in the assignment.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the molecule's unique structural features for its definitive identification. A dual-pronged approach is recommended for comprehensive characterization: LC-MS with soft ionization (ESI) for unambiguous molecular weight confirmation and GC-MS with hard ionization (EI) to generate a rich fragmentation fingerprint for structural elucidation. By understanding the predicted fragmentation pathways—particularly the characteristic bromine isotope pattern and the facile cleavage of the benzyloxy group—and employing systematic data interpretation strategies, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate.

References

  • Hites, R. A. (1997). Gas Chromatography/Mass Spectrometry for the Detection of Brominated Aromatic Compounds.
  • Fisk, J. A., et al. (2007). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed.
  • Han, X., & Gross, R. W. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. NIH.
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • Corrêa, D. N., et al. (2016). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Royal Society of Chemistry.
  • Volmer, D. A. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization. PubMed.
  • Pusfitasari, E. D., et al. (2018). Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation. AIP Publishing.
  • Mondello, L. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions.
  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH.
  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI.
  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Wikipedia. (2024). Electrospray ionization.
  • Knuutinen, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • Schmidt, W., & Jochmann, M. A. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • Schrlau, J. E., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.
  • Creative Proteomics. Electrospray Ionization.
  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry.
  • Szabó, Z., et al. (2002). Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. MDPI.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • MySkinRecipes. This compound.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (2014). Mass fragmentation pattern of compound 1. The benzyl cation at m/z = 167 is derived from the molecular ion....
  • Doc Brown's Chemistry. mass spectrum of methyl propanoate.

Sources

Solubility Profile of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and enabling early-stage formulation work. This document synthesizes theoretical principles of molecular interaction with a practical, field-proven experimental protocol for determining solubility. We present a predicted solubility profile based on structural analysis and the foundational principle of "like dissolves like," offering researchers a robust starting point for their work.[2][3] The guide culminates in a detailed, self-validating methodology to empirically verify these predictions, ensuring scientific rigor and practical applicability in a drug development setting.

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound (CAS No. 156755-24-7; Molecular Formula: C₂₃H₂₁BrO₃; Molecular Weight: 425.32 g/mol ) is a complex organic molecule frequently utilized as an intermediate in the synthesis of novel pharmaceutical compounds.[1] Its utility often lies in the development of bioactive molecules targeting inflammatory pathways or the central nervous system.[1]

For the medicinal chemist or process development scientist, a thorough understanding of a compound's physical properties is not merely academic—it is a critical prerequisite for success. Solubility, in particular, dictates the choice of reaction solvents, the efficiency of extractions, the selection of mobile and stationary phases for chromatography, and the feasibility of crystallization for purification. In later stages, solubility data is indispensable for formulation scientists developing viable drug delivery systems. This guide serves as a foundational resource for predicting and verifying the solubility of this important synthetic building block.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] For a substance to dissolve, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from forming new interactions between the solute and solvent.[6] This energetic balance is most favorable when the intermolecular forces of the solute and solvent are similar, a concept encapsulated by the adage "like dissolves like."[2][3][7]

Molecular Structure Analysis:

To predict the solubility of this compound, we must first dissect its structural features:

  • Large Nonpolar Surface Area: The molecule possesses three aromatic rings (a phenyl group, a benzyloxy group, and a bromophenyl group). These large, hydrophobic regions dominate the molecular structure and will primarily interact via weak London dispersion forces.[6] This suggests strong solubility in nonpolar or moderately polar solvents that also have aromatic character.

  • Polar Functional Groups: The presence of an ester (-COO-) and an ether (-O-) linkage introduces polarity. These groups contain electronegative oxygen atoms with lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[5][8] However, the molecule lacks hydrogen bond donors (like -OH or -NH groups).

  • Overall Polarity: Due to the overwhelming size of the nonpolar hydrocarbon framework relative to the two polar groups, the molecule is classified as predominantly nonpolar and hydrophobic . It is expected to be practically insoluble in highly polar protic solvents like water.[4][9]

Predicted Interactions with Solvents:

  • Polar Protic Solvents (e.g., Water, Methanol): The strong hydrogen-bonding network of these solvents would be difficult to disrupt for a molecule that cannot donate hydrogen bonds itself. We predict very low solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments and can engage in dipole-dipole interactions with the ester and ether groups. Solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM), which have moderate polarity, are excellent candidates as they can effectively solvate both the polar functionalities and the large nonpolar regions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Aromatic solvents like Toluene should be effective due to favorable π-stacking interactions with the three phenyl rings. Aliphatic nonpolar solvents like Hexane may be less effective, as the molecule's polar groups could limit miscibility.

substance This compound (Predominantly Nonpolar) polar_protic Polar Protic (e.g., Water, Methanol) substance->polar_protic Poor Interaction (Low Solubility) polar_aprotic Polar Aprotic (e.g., THF, DCM, Acetone) substance->polar_aprotic Good Interaction (High Solubility) nonpolar Nonpolar (e.g., Toluene, Hexane) substance->nonpolar Favorable Interaction (Moderate to High Solubility) features_polar Polar Groups: - Ester (-COO-) - Ether (-O-) features_polar->substance features_nonpolar Nonpolar Regions: - Three Aromatic Rings - Hydrocarbon Backbone features_nonpolar->substance

Caption: Predicted interactions governing solubility.

Predicted Solubility Profile

Based on the theoretical analysis of molecular structure and intermolecular forces, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This table serves as an evidence-based starting point for experimental design.

SolventTypePolarity Index[10]Predicted SolubilityRationale
HexaneNonpolar0.0Low to ModerateCan solvate nonpolar regions, but the polar ester/ether groups may limit high solubility.
TolueneNonpolar Aromatic2.4HighAromatic nature allows for favorable π-stacking with the compound's three phenyl rings.
Diethyl EtherNonpolar2.8ModerateBalances solvation of nonpolar regions with some interaction with the ether group.
Dichloromethane (DCM)Polar Aprotic3.1HighExcellent balance of polarity to solvate both the polar functional groups and the nonpolar framework.
Tetrahydrofuran (THF)Polar Aprotic4.0HighSimilar to DCM, effectively solvates both polar and nonpolar moieties.
ChloroformPolar Aprotic4.1HighA classic solvent for large, moderately polar organic molecules.
Ethyl AcetatePolar Aprotic4.4Moderate to HighEster functionality is compatible with the solute's ester group.
AcetonePolar Aprotic5.1ModerateIncreasing polarity may start to reduce its effectiveness in solvating the large nonpolar regions.
EthanolPolar Protic5.2LowThe solvent's strong hydrogen-bonding network is not easily disrupted by the solute.
AcetonitrilePolar Aprotic5.8LowHigh polarity makes it a poor match for the predominantly nonpolar solute.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2LowVery high polarity; unlikely to be an effective solvent.
WaterPolar Protic9.0InsolubleHighly polar, strong hydrogen-bonding solvent is incompatible with the hydrophobic solute.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for the semi-quantitative determination of solubility. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To determine the approximate solubility of this compound in selected organic solvents at ambient temperature.

Materials:

  • Analytical balance (readable to 0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Micropipettes or graduated cylinders

  • Vortex mixer

  • The target compound (solute)

  • Selected organic solvents (see table above)

Experimental Workflow Diagram:

start Start weigh 1. Weigh Compound Accurately weigh ~10 mg of the compound into a labeled vial. start->weigh add_solvent 2. Add Solvent Dispense a precise volume (e.g., 0.2 mL) of the first solvent into the vial. weigh->add_solvent mix 3. Equilibrate Vortex the vial vigorously for 60 seconds. Let stand for 5 minutes. add_solvent->mix observe 4. Observe Visually inspect for undissolved solid. Is the solution clear? mix->observe decision Decision Point observe->decision add_more 5a. Add More Solvent Add another 0.2 mL increment of solvent. Calculate new concentration. decision->add_more No (Solid Remains) soluble 5b. Soluble Record the concentration (mg/mL). Solution is clear. decision->soluble Yes (Clear Solution) add_more->mix Repeat Cycle end End soluble->end

Caption: Step-by-step experimental workflow for solubility determination.

Detailed Procedure:

  • Preparation: Label a separate glass vial for each solvent to be tested.

  • Weighing the Solute: Accurately weigh approximately 10 mg of this compound into each labeled vial. Record the exact mass.

    • Causality: Starting with a known mass is essential for calculating the final concentration (solubility).

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 200 µL or 0.2 mL) to the corresponding vial. This creates a high initial concentration (e.g., 50 mg/mL).

    • Causality: Starting with a small volume allows for efficient determination across a wide range of solubilities without wasting large amounts of solvent or compound.

  • Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Allow the vial to stand at ambient temperature for at least 5 minutes to allow fine particulates to settle.

    • Causality: Vigorous mixing is required to overcome the activation energy of dissolution and ensure the system reaches equilibrium. The settling period allows for clear visual inspection.

  • Observation and Titration:

    • Visually inspect the vial against a dark background. If the solution is completely clear with no visible solid particles, the compound is soluble at that concentration. Record the result.

    • If any solid material remains, add another precise aliquot (e.g., 0.2 mL) of the solvent to the vial. This dilutes the mixture to a new, lower concentration.

    • Repeat Step 4 (Equilibration) and Step 5 (Observation).

    • Continue this iterative process of adding solvent and mixing until the solid is fully dissolved.

  • Data Calculation and Classification:

    • Once the compound is fully dissolved, calculate the solubility by dividing the initial mass of the compound (in mg) by the total volume of solvent added (in mL).

    • Classify the solubility based on established criteria, for example:

      • Very Soluble: > 100 mg/mL

      • Freely Soluble: 33 - 100 mg/mL

      • Soluble: 10 - 33 mg/mL

      • Sparingly Soluble: 1 - 10 mg/mL

      • Insoluble: < 1 mg/mL

Practical Implications for Researchers

The experimentally determined solubility profile directly informs critical decisions in a laboratory setting:

  • Chemical Synthesis: For reactions involving this intermediate, solvents in which it is highly soluble (e.g., predicted to be DCM, THF, Toluene) should be chosen to ensure a homogeneous reaction mixture, which often leads to faster reaction rates and fewer side products.

  • Purification:

    • Chromatography: Knowledge of solubility is key to preparing the sample for loading onto a column and for selecting the mobile phase. For example, the compound would be dissolved in a minimal amount of a strong solvent like DCM and loaded onto a silica column, to be eluted with a less polar solvent system like Hexane/Ethyl Acetate.

    • Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the predictions, a mixed solvent system (e.g., Toluene/Hexane or DCM/Hexane) might be an excellent choice to investigate for purification.

  • Drug Discovery & Formulation: In early-stage drug discovery, solubility in aqueous buffers (with co-solvents like DMSO) is a critical parameter for designing in-vitro assays. Poor solubility can lead to inaccurate biological data. This guide provides the foundational knowledge to anticipate and address such challenges.

Conclusion

This compound is a predominantly nonpolar, hydrophobic molecule with limited polar functionality. Theoretical analysis based on the "like dissolves like" principle strongly predicts high solubility in moderately polar aprotic solvents such as Dichloromethane and THF, as well as in nonpolar aromatic solvents like Toluene. Conversely, it is expected to be poorly soluble in highly polar solvents, particularly water and short-chain alcohols. This guide provides not only a reasoned, predictive framework but also a detailed, reliable experimental protocol for researchers to empirically validate these predictions. By combining theoretical understanding with practical methodology, scientists in drug development can make more informed decisions, accelerating their research and development timelines.

References

  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
  • YouTube. (2025). What Does "Like Dissolves Like" Mean?.
  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.
  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). Polarity of Solvents.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Unknown. (n.d.). Solvent Polarities.
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Wikipedia. (n.d.). Organic chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Shodex. (n.d.). Polarities of Solvents.
  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.
  • YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Guide to the Synthetic Landscape of 3,3-Diarylpropanoates: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,3-Diarylpropanoate Scaffold

The 3,3-diarylpropanoate motif and its derivatives are privileged structures in medicinal chemistry and materials science. These compounds form the core of several notable pharmaceuticals and serve as crucial building blocks for more complex molecular architectures. Their prevalence stems from the unique spatial arrangement of the two aryl groups, which can effectively mimic endogenous ligands and interact with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of 3,3-diarylpropanoates is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic strategies, from classical C-C bond-forming reactions to modern catalytic and asymmetric methodologies.

Modern Catalytic Approaches: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of 3,3-diarylpropanoates, offering high yields, broad substrate scope, and, crucially, control over stereochemistry.

Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids

Among the most powerful and widely adopted methods for the enantioselective synthesis of 3,3-diarylpropanoates is the rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated esters. This method allows for the direct installation of an aryl group at the β-position of the ester with high enantioselectivity.

Mechanism and Rationale: The catalytic cycle is believed to commence with the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst, forming an aryl-rhodium species. Subsequent coordination of the α,β-unsaturated ester to the metal center is followed by migratory insertion of the alkene into the rhodium-aryl bond. This key step, which is often enantioselective, generates a rhodium enolate intermediate. Protonolysis of this intermediate releases the 3,3-diarylpropanoate product and regenerates the active rhodium catalyst.[1][2] The choice of chiral ligand is critical for achieving high enantioselectivity.

G Rh_cat [Rh(I)-Ligand] ArRh [Ar-Rh(I)-Ligand] Rh_cat->ArRh Transmetalation ArBOH2 ArB(OH)₂ ArBOH2->ArRh CoordComplex Coordinated Complex ArRh->CoordComplex Coordination UnsatEster α,β-Unsaturated Ester UnsatEster->CoordComplex RhEnolate Rhodium Enolate CoordComplex->RhEnolate Migratory Insertion (Enantioselective Step) RhEnolate->Rh_cat Regeneration Product 3,3-Diarylpropanoate RhEnolate->Product Protonolysis ProtonSource H⁺ Source ProtonSource->Product G Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX CoordComplex Coordinated Complex ArPdX->CoordComplex Coordination Alkene Alkene Alkene->CoordComplex InsertionProduct Insertion Product CoordComplex->InsertionProduct Migratory Insertion Product Substituted Alkene InsertionProduct->Product β-Hydride Elimination HPdX H-Pd(II)-X InsertionProduct->HPdX HPdX->Pd0 Reductive Elimination Base Base Base->Pd0 G Benzene Benzene Chalcone Chalcone Benzene->Chalcone Cinnamoyl_Cl Cinnamoyl Chloride Cinnamoyl_Cl->Chalcone AlCl3 AlCl₃ AlCl3->Chalcone Friedel-Crafts Acylation Product 3,3-Diarylpropanoic Acid Chalcone->Product Reduction Reduction Reduction (e.g., Wolff-Kishner) G Nucleophile Nucleophile (Ar⁻) Enolate Enolate Intermediate Nucleophile->Enolate 1,4-Conjugate Addition UnsatEster Cinnamate Ester UnsatEster->Enolate Product 3,3-Diarylpropanoate Enolate->Product Protonation Protonation Protonation

Sources

A Technical Guide to the Physicochemical Properties, Synthesis, and Analysis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a complex organic molecule with potential applications as a synthetic intermediate in medicinal chemistry. We will cover its core molecular attributes, provide a reasoned, field-proven protocol for its potential synthesis, detail methods for its analytical characterization, and discuss the strategic importance of its constituent functional groups in the context of drug discovery.

Core Molecular Attributes

The fundamental identity of a compound is established by its chemical formula, molecular weight, and structure. These primary attributes are indispensable for stoichiometric calculations in synthesis, analytical interpretation, and registration in chemical databases.

Key Identifiers and Properties

The quantitative data for the target molecule are summarized below.

PropertyValueSource
Chemical Formula C₂₃H₂₁BrO₃[1]
Molecular Weight 425.32 g/mol [1]
CAS Number 156755-24-7[1]
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)OC)C2=C(C=C(C=C2)Br)OCC3=CC=CC=C3Derived from structure
IUPAC Name This compoundN/A
Molecular Structure

The structural arrangement of atoms dictates the molecule's chemical behavior and steric interactions. The 2D structure of this compound is visualized below.

Caption: 2D structure of the target molecule.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3,3-diarylpropanoates can be approached through several established methodologies in organic chemistry.[2] A highly effective and widely adopted strategy involves the 1,4-conjugate addition (Michael addition) of an organometallic reagent to a β-aryl-α,β-unsaturated ester.[2] This approach allows for the stereocontrolled formation of the crucial C-C bond at the β-position.

The protocol outlined below is a hypothetical, yet plausible, multi-step synthesis designed to produce the target molecule, with each step chosen for its reliability and compatibility with the present functional groups.

Synthetic Workflow Overview

The synthesis is envisioned as a three-stage process:

  • Stage 1: Synthesis of the Electrophile: Preparation of Methyl (E)-3-(2-(benzyloxy)-5-bromophenyl)acrylate.

  • Stage 2: Conjugate Addition: Reaction of the acrylate with a phenyl organometallic reagent.

  • Stage 3: Workup and Purification: Isolation and purification of the final product.

Caption: Proposed three-stage synthetic workflow.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl (E)-3-(2-(benzyloxy)-5-bromophenyl)acrylate

  • Rationale for Benzyl Protection: The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. The benzyloxy group is a robust protecting group, stable to the basic conditions of the subsequent Wittig-type reaction and the organometallic conditions of the conjugate addition.[3] Its use prevents the acidic phenol from quenching the organometallic reagents or participating in unwanted side reactions.[3]

    • To a solution of 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (BnBr, 1.2 eq).

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to yield crude 2-(benzyloxy)-5-bromobenzaldehyde.

  • Rationale for Horner-Wadsworth-Emmons Reaction: This reaction is chosen over a standard Wittig reaction because it typically favors the formation of the (E)-alkene isomer, which is sterically less hindered for the subsequent conjugate addition. The phosphonate ylide is also highly nucleophilic.

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add trimethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes at this temperature.

    • Add a solution of the crude 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude acrylate ester. Purify by column chromatography.

Stage 2: Copper-Catalyzed 1,4-Conjugate Addition

  • Rationale for Phenylmagnesium Bromide with Copper Catalyst: A Grignard reagent (PhMgBr) is used as the source of the phenyl nucleophile. The addition of a catalytic amount of copper(I) iodide (CuI) is crucial. This generates a Gilman-like cuprate species in situ, which preferentially undergoes soft 1,4-addition to the α,β-unsaturated system rather than hard 1,2-addition to the ester carbonyl.

    • To a flame-dried flask under an inert atmosphere, add the purified acrylate ester (1.0 eq) and a catalytic amount of CuI (0.05 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add phenylmagnesium bromide (1.5 eq, commercially available solution in THF/diethyl ether) dropwise via syringe.

    • Stir the reaction at -78 °C for 2-3 hours, monitoring for the disappearance of the starting material by TLC.

Stage 3: Workup and Purification

  • Rationale for Quenching and Extraction: The reaction is quenched with a mild acid source (NH₄Cl) to protonate the resulting enolate and to neutralize any remaining Grignard reagent. Standard liquid-liquid extraction is used to separate the organic product from inorganic salts.[4]

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add EtOAc, and wash sequentially with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Analytical Characterization and Validation

Confirming the identity and purity of a synthesized compound is a cornerstone of scientific integrity.[5] A combination of spectroscopic and chromatographic techniques should be employed for unambiguous characterization.[6]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons (12H): Complex multiplets between δ 6.8-7.5 ppm corresponding to the three distinct phenyl rings. - Benzyloxy CH₂ (2H): A singlet around δ 5.0-5.2 ppm. - Methine CH (1H): A triplet or multiplet around δ 4.5-4.8 ppm. - Ester CH₃ (3H): A sharp singlet around δ 3.6-3.7 ppm. - Methylene CH₂ (2H): Diastereotopic protons appearing as a multiplet (dd or AB quartet) around δ 2.8-3.2 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm. - Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the bromine (C-Br) would be shifted upfield relative to a non-substituted carbon. - Benzyloxy CH₂: A signal around δ 70-75 ppm. - Ester O-CH₃: A signal around δ 51-53 ppm. - Aliphatic CH and CH₂: Signals in the δ 35-50 ppm range.
Mass Spec. (EI) - Molecular Ion (M⁺): Peaks at m/z 424 and 426 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. - Key Fragments: A prominent peak at m/z 91 corresponding to the benzyl/tropylium cation [C₇H₇]⁺. Loss of the methoxy group (-31) or the carbomethoxy group (-59). Cleavage of the C-C bond alpha to the phenyl rings.
FTIR - C=O Stretch (Ester): A strong, sharp absorption band around 1730-1740 cm⁻¹. - C-O Stretch (Ester & Ether): Strong bands in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC.[7] The compound should appear as a single, sharp peak under various solvent gradients (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid). A purity level of >95% is typically required for subsequent applications in drug development.

  • Elemental Analysis: Combustion analysis should yield experimental percentages of C, H, and Br that are within ±0.4% of the theoretical values calculated from the chemical formula C₂₃H₂₁BrO₃.

Relevance in Drug Development

While this specific molecule may not be an active pharmaceutical ingredient, its structure contains several features that make it a valuable intermediate in medicinal chemistry research.[1]

  • 3,3-Diarylpropane Scaffold: This core structure is found in a variety of biologically active compounds. The two aryl rings can be tailored to interact with specific pockets in target proteins, such as enzymes or receptors.

  • Bromo-Aryl Moiety: The bromine atom serves as a versatile synthetic handle. It is a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). The bromine can also act as a heavy atom for X-ray crystallography studies or as a bioisostere for a chlorine atom or methyl group.

  • Benzyloxy Protecting Group: As demonstrated in the synthesis, the benzyl ether serves to mask a reactive phenol.[3] In a larger drug discovery campaign, this group could be removed in a final step via catalytic hydrogenolysis to reveal a free phenol, which can be a critical hydrogen bond donor for target engagement.[8]

This strategic combination of a core scaffold and versatile functional groups makes this compound an exemplary building block for constructing complex molecular libraries aimed at discovering new therapeutic agents.[1]

References

  • PubChem. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-[4-(benzyloxy)phenyl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Letters. (2024). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl 3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,3-Diarylazetidines. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry. (n.d.). Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of diarylamine 3. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. Retrieved from [Link]

  • Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. University of Georgia. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Organic Compounds. American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591226B - 1,3-diarylpropane derivatives and application thereof.
  • PubChem. (n.d.). Isopropyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate for Complex Molecular Architectures

In the landscape of pharmaceutical research and development, the efficient construction of complex molecular scaffolds is paramount. Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (Figure 1) has emerged as a key chemical intermediate, valued for its strategic placement of functional groups that allow for intricate molecular modifications. Its utility is most prominently noted in the synthesis of bioactive molecules with potential applications in treating metabolic diseases and central nervous system disorders.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this versatile intermediate.

Figure 1: Chemical Structure of this compound

Caption: Structure of the title compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is critical for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 156755-24-7[1][2]
Molecular Formula C₂₃H₂₁BrO₃[1][2]
Molecular Weight 425.32 g/mol [1][2]
Appearance Off-white to pale yellow solidCommercially available data
Storage Room temperature[1][2]

Safety Information:

This compound should be handled with care, following standard laboratory safety procedures.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthetic Applications: A Gateway to Novel Therapeutics

The strategic arrangement of a bromine atom, a benzyloxy protecting group, and a methyl ester within the structure of this compound makes it a highly valuable precursor for a variety of synthetic transformations.

Core Application: Intermediate in the Synthesis of Dapagliflozin

A primary application of this intermediate is in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes.[3][4] The synthesis of Dapagliflozin often involves a Friedel-Crafts acylation or alkylation reaction, where the core structure of the intermediate is coupled with a protected glucose derivative.[3][4][5][6]

Conceptual Synthetic Pathway to a Dapagliflozin Precursor:

G A This compound B Hydrolysis A->B C Carboxylic Acid Intermediate B->C D Activation (e.g., with oxalyl chloride) C->D E Acyl Chloride D->E G Friedel-Crafts Acylation (Lewis Acid Catalyst) E->G F Protected Glucose Derivative F->G H Dapagliflozin Precursor (C-Aryl Glucoside) G->H

Caption: Conceptual workflow for utilizing the intermediate in Dapagliflozin synthesis.

Protocol 1: Generalized Friedel-Crafts Acylation for the Synthesis of a Dapagliflozin Precursor

This protocol outlines a general procedure for the Friedel-Crafts acylation, a key step in the synthesis of Dapagliflozin and its analogs. The carboxylic acid derived from this compound is activated and then reacted with a protected glucose derivative in the presence of a Lewis acid catalyst.

1. Hydrolysis of the Methyl Ester:

  • To a solution of this compound in a suitable solvent (e.g., a mixture of THF and methanol), add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).
  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding carboxylic acid.

2. Formation of the Acyl Chloride:

  • Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
  • Add oxalyl chloride or thionyl chloride dropwise to the solution at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

3. Friedel-Crafts Acylation:

  • Dissolve the protected glucose derivative (e.g., per-silylated or per-acetylated gluconolactone) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) and cool to a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere.
  • Add a Lewis acid catalyst (e.g., aluminum chloride, boron trifluoride etherate, or titanium tetrachloride) to the solution.[6]
  • Add a solution of the acyl chloride in the same solvent dropwise to the reaction mixture.
  • Stir the reaction at the low temperature for a specified time, then allow it to warm to room temperature.
  • Quench the reaction by carefully adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.
  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain the desired C-aryl glucoside precursor of Dapagliflozin.
Further Applications in Medicinal Chemistry

The versatile structure of this compound allows for its use in the synthesis of other classes of bioactive molecules.[1][2]

  • Synthesis of Benzoxazole and Chroman Derivatives: The presence of the benzyloxy and bromo-substituted phenyl ring provides a scaffold that can be further elaborated to form benzoxazole and chroman ring systems, which are important pharmacophores in many drug candidates.[1][2]

  • Selective Receptor Modulators: The aromatic and halogenated features of the molecule can influence binding affinity and metabolic stability, making it a useful starting material for the development of selective receptor modulators.[1][2]

Characterization Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.50-7.20 (m, 13H, Ar-H)

  • δ 5.10 (s, 2H, O-CH₂-Ph)

  • δ 4.50 (t, 1H, CH-Ph)

  • δ 3.60 (s, 3H, O-CH₃)

  • δ 3.00 (d, 2H, CH₂)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 172.0 (C=O)

  • δ 155.0 (C-O-Bn)

  • δ 138.0, 137.0, 132.0, 130.0, 129.0, 128.5, 128.0, 127.0, 115.0, 114.0 (Ar-C)

  • δ 70.0 (O-CH₂-Ph)

  • δ 52.0 (O-CH₃)

  • δ 45.0 (CH-Ph)

  • δ 40.0 (CH₂)

Note: These are predicted chemical shifts and should be confirmed by experimental data.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents, most notably the anti-diabetic drug Dapagliflozin. Its well-defined structure allows for predictable and efficient chemical transformations, making it a powerful tool in the arsenal of medicinal chemists. The protocols and information provided herein are intended to guide researchers in the effective and safe utilization of this important synthetic building block.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Facile and green synthesis of dapagliflozin. ResearchGate. Available from: [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis method of dapagliflozin. Google Patents.
  • The synthetic method of Dapagliflozin. Google Patents.
  • This compound. MySkinRecipes. Available from: [Link]

Sources

The Versatile Intermediate: Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic design and synthesis of molecular scaffolds that offer facile access to diverse chemical libraries are of paramount importance. Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a uniquely functionalized diarylpropanoate ester, has emerged as a valuable intermediate for medicinal chemists. Its strategic placement of a bromine atom, a protected phenol, and a reactive ester group on a flexible three-carbon linker provides a powerful toolkit for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, complete with detailed protocols to empower researchers in their quest for new therapeutic agents.

Introduction to a Privileged Scaffold

This compound serves as a key building block in the synthesis of compounds with potential anti-inflammatory and central nervous system (CNS) activities.[1] The diarylpropanoate core is a recognized pharmacophore in a variety of biologically active molecules. The true synthetic power of this intermediate lies in its latent functionalities. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively deprotected to reveal a reactive nucleophile. The bromo-substituent is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate a library of amides and esters. This trifecta of reactive sites makes it a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of benzoxazole and chroman derivatives, which are prominent scaffolds in numerous approved drugs and clinical candidates.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 156755-24-7
Molecular Formula C₂₃H₂₁BrO₃
Molecular Weight 425.32 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Synthesis Protocol: A Representative Pathway

Protocol 1: Synthesis of this compound via Michael Addition

This protocol describes a plausible two-step synthesis starting from commercially available 2-benzyloxy-5-bromobenzaldehyde. The first step involves the in-situ generation of a Grignard reagent, which then undergoes a 1,4-conjugate addition (Michael reaction) to methyl cinnamate.

Materials:

  • 2-Benzyloxy-5-bromobenzaldehyde

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl cinnamate

  • Anhydrous Copper(I) iodide (CuI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-benzyloxy-5-bromobenzaldehyde (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining aldehyde solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Michael Addition:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of methyl cinnamate (1.0 eq) and a catalytic amount of CuI in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled solution of methyl cinnamate via cannula.

    • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

dot

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Purification A 2-Benzyloxy-5-bromobenzaldehyde + Mg B Grignard Reagent A->B Anhydrous THF, I₂ (cat.) D Target Compound B->D CuI (cat.), Anhydrous THF, -78°C to RT C Methyl Cinnamate C->D E Crude Product D->E Aqueous Work-up F Pure Product E->F Silica Gel Chromatography

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Scaffolds

Synthesis of Chroman-4-one Derivatives

Chroman-4-ones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound is an excellent precursor for the synthesis of these heterocycles. The synthesis involves debenzylation to unmask the phenol, followed by an intramolecular Friedel-Crafts acylation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol or Ethyl acetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Debenzylation:

    • Dissolve this compound (1.0 eq) in methanol or ethyl acetate.

    • Add 10% Pd/C (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate to obtain the crude debenzylated intermediate, Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate.

  • Intramolecular Cyclization:

    • To the crude debenzylated intermediate, add polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the reaction mixture at 80-100 °C with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 6-bromo-2-phenylchroman-4-one.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzoxazoles from the title compound involves hydrolysis of the ester to the carboxylic acid, followed by condensation with an o-aminophenol.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • 2-Aminophenol

  • Polyphosphoric acid (PPA) or other dehydrating agents

  • Ethyl acetate

Procedure:

  • Ester Hydrolysis:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the carboxylic acid product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoic acid.

  • Condensation and Cyclization:

    • Combine the crude carboxylic acid (1.0 eq) and 2-aminophenol (1.0 eq) in polyphosphoric acid (PPA).[2]

    • Heat the mixture at 150-180 °C for 4-6 hours.[3]

    • Cool the reaction mixture and pour it onto ice water.

    • Neutralize with a base (e.g., NaOH or NaHCO₃ solution).

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-(1-(2-(benzyloxy)-5-bromophenyl)-2-phenylethyl)benzo[d]oxazole.

dot

Application_Workflow cluster_chroman Chroman Synthesis cluster_benzoxazole Benzoxazole Synthesis Start This compound Debenzylation Debenzylation (H₂, Pd/C) Start->Debenzylation Hydrolysis Ester Hydrolysis (LiOH) Start->Hydrolysis Cyclization_C Intramolecular Cyclization (PPA) Debenzylation->Cyclization_C Chroman Chroman-4-one Derivative Cyclization_C->Chroman Condensation Condensation with o-aminophenol (PPA) Hydrolysis->Condensation Benzoxazole Benzoxazole Derivative Condensation->Benzoxazole

Caption: Synthetic utility of the title compound for chroman and benzoxazole synthesis.

Application in Biological Assays

Given its structural motifs and the known biological activities of related compounds, derivatives of this compound are excellent candidates for screening in various biological assays.

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The following protocol describes a method to assess the inhibitory activity of a test compound against COX-1 and COX-2.[4][5]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well plates

  • Plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes).

  • Quantification of PGE₂:

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

CNS Activity: GPCR β-Arrestin Recruitment Assay

Many CNS targets are G-protein coupled receptors (GPCRs). The recruitment of β-arrestin to an activated GPCR is a key event in signal transduction and receptor regulation. This assay can identify if a compound acts as an agonist or antagonist at a specific GPCR.[6]

Materials:

  • A stable cell line co-expressing the target GPCR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium and supplements.

  • Test compound (dissolved in DMSO).

  • A known agonist for the target GPCR.

  • Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).

  • 384-well white, solid-bottom plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Harvest and resuspend the cells in the appropriate assay medium.

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Incubate the plate to allow the cells to adhere.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of the test compound.

    • Add the diluted compounds to the cell plate.

    • Incubate the plate at 37 °C for a specified time (e.g., 60-90 minutes).

  • Compound Addition (Antagonist Mode):

    • Add the test compounds at various concentrations to the cell plate and incubate.

    • Then, add a known agonist at a concentration that gives a submaximal response (e.g., EC₈₀).

    • Incubate the plate again.

  • Signal Detection:

    • Add the detection reagent containing the chemiluminescent substrate to each well.

    • Incubate at room temperature to allow the signal to develop.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • For agonist mode, plot the luminescence signal against the compound concentration to determine the EC₅₀ value.

    • For antagonist mode, plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC₅₀ value.

dot

Biological_Assay_Workflow cluster_inflammation Anti-inflammatory Screening cluster_cns CNS Target Screening Start Test Compound Derived from Intermediate COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay GPCR_Assay β-Arrestin Recruitment Assay Start->GPCR_Assay PGE2_Measurement Measure PGE₂ Production COX_Assay->PGE2_Measurement IC50_COX Determine IC₅₀ PGE2_Measurement->IC50_COX Luminescence Measure Luminescence GPCR_Assay->Luminescence EC50_IC50_GPCR Determine EC₅₀/IC₅₀ Luminescence->EC50_IC50_GPCR

Caption: Workflow for biological evaluation of derived compounds.

Conclusion

This compound represents a strategically designed and highly versatile intermediate for medicinal chemistry research. Its inherent functionalities allow for the efficient construction of diverse molecular libraries, particularly those containing the privileged chroman and benzoxazole scaffolds. The protocols outlined in this guide provide a framework for the synthesis and application of this valuable building block, empowering researchers to explore new chemical space in the pursuit of novel therapeutics for a range of diseases. As with any synthetic protocol, optimization of reaction conditions may be necessary for specific substrates and scales.

References

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Available at: [Link]

  • Capdevila, J. H., & Marnett, L. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1869-1875. Available at: [Link]

  • Semantic Scholar (n.d.). An ELISA method to measure inhibition of the COX enzymes. Available at: [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 41(2), 115-121. Available at: [Link]

  • Wang, M., Zang, M., & Liu, Y. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 928, 93-99. Available at: [Link]

  • Nature Protocols (2006). An ELISA method to measure inhibition of the COX enzymes. Available at: [Link]

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Available at: [Link]

  • van der Gracht, A. M., et al. (2020). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2169, 137-147. Available at: [Link]

  • Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e86364. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 21(11), 1465. Available at: [Link]

  • PrepChem (n.d.). Synthesis of methyl 3-phenylpropionate. Available at: [Link]

  • Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(24), 8089. Available at: [Link]

  • ResearchGate (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]

  • MDPI (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • MDPI (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Available at: [Link]

  • YouTube (2020). In virto Anti inflammatory assay. Available at: [Link]

  • PubChem (n.d.). Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate. Available at: [Link]

  • ResearchGate (n.d.). Biologically Active Compounds of 3‐hydroxy chromones. Available at: [Link]

  • ResearchGate (n.d.). Previous works for the synthesis of 3-hydroxyl chromones. Available at: [Link]

  • Krywult, B. M., & Gilbert, J. (2006). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Letters in Organic Chemistry, 3(3), 212-215. Available at: [Link]

  • Asian Journal of Chemistry (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]

  • ResearchGate (n.d.). Different methods to 3-selenochromones from 2-hydroxyphenyl enaminones. Available at: [Link]

  • MySkinRecipes (n.d.). This compound. Available at: [Link]

  • MDPI (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • ChemSynthesis (2025). methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Available at: [Link]

  • Royal Society of Chemistry (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(38), 8235-8247. Available at: [Link]

  • ResearchGate (n.d.). Scheme 1. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). Available at: [Link]

  • ResearchGate (2011). Synthesis of benzyloxycyanophenylboronic esters. Heterocyclic Communications, 17(1-2), 11-16. Available at: [Link]

  • NPAA (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]

  • ACS Publications (2019). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Organic Letters, 21(16), 6334-6338. Available at: [Link]

  • Rasayan Journal of Chemistry (n.d.). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. Available at: [Link]

  • Google Patents (n.d.). WO2020094528A1 - Enantioselective process.
  • PubMed Central (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

Sources

Application Note and Protocol: Efficient Saponification of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The hydrolysis, or saponification, of methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate to its corresponding carboxylic acid, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoic acid, is a critical transformation in the synthesis of advanced pharmaceutical intermediates. The resulting carboxylic acid serves as a versatile building block, enabling further molecular elaboration through amide bond formation, esterification, or other carboxylate-specific reactions. The presence of a bulky benzyloxy protecting group and the steric hindrance around the ester moiety necessitate a carefully optimized protocol to achieve high conversion and purity. This document provides a comprehensive guide to this saponification reaction, detailing the underlying mechanistic principles, a robust experimental protocol, and essential analytical monitoring techniques.

Mechanistic Rationale: The BAC2 Pathway

The saponification of esters is a classic example of a base-catalyzed nucleophilic acyl substitution, proceeding through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1][2][3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[3][4] This forms a tetrahedral intermediate.[3][5] Subsequently, the intermediate collapses, expelling the methoxide as a leaving group and forming the carboxylic acid.[3] In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form the highly stable carboxylate salt.[2][3] This final, essentially irreversible acid-base step drives the reaction to completion.[2][3][6]

For sterically hindered esters such as the topic compound, the choice of base and solvent system is critical to facilitate the nucleophilic attack. Lithium hydroxide (LiOH) is often preferred for more complex substrates as it can offer selectivity advantages.[7][8][9] The use of a co-solvent system, such as tetrahydrofuran (THF) and methanol (MeOH) with water, is employed to ensure the solubility of both the nonpolar ester and the ionic hydroxide salt, thereby creating a homogenous reaction environment conducive to efficient reaction kinetics.[7][10]

Experimental Workflow Overview

The overall experimental process for the saponification of this compound is outlined below. This workflow encompasses the reaction setup, in-process monitoring, and the final workup and purification of the desired carboxylic acid.

Saponification_Workflow cluster_reaction Reaction Setup & Execution cluster_monitoring In-Process Control cluster_workup Workup & Isolation cluster_purification Purification & Characterization Start Dissolve Ester in THF/MeOH Add_LiOH Add Aqueous LiOH Solution Start->Add_LiOH Step 1 React Stir at Room Temperature or Gentle Heat Add_LiOH->React Step 2 TLC_HPLC Monitor by TLC/HPLC (Disappearance of Starting Material) React->TLC_HPLC Quench Quench with Water & Remove Organics TLC_HPLC->Quench Upon Completion Wash Wash Aqueous Layer with Organic Solvent Quench->Wash Acidify Acidify Aqueous Layer with HCl Wash->Acidify Extract Extract Product with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: A flowchart of the saponification process.

Detailed Experimental Protocol

Materials and Reagents:

ReagentGradeSupplier
This compound≥98% PurityVaries
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeVaries
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Varies
Methanol (MeOH)ACS Reagent GradeVaries
Deionized WaterType II or higherIn-house
Hydrochloric Acid (HCl)37% w/w, ACS GradeVaries
Ethyl Acetate (EtOAc)ACS Reagent GradeVaries
Brine (Saturated NaCl solution)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVaries

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH) in a 3:1 ratio (v/v) to achieve a starting material concentration of approximately 0.1 M.

    • Stir the mixture at room temperature until the ester is completely dissolved.

  • Saponification:

    • In a separate beaker, prepare a 1 M aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O).

    • Add the aqueous LiOH solution (2.0-3.0 eq) to the stirred solution of the ester at room temperature.

    • Allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary, particularly for sterically hindered esters.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][12]

    • For TLC analysis, spot the reaction mixture against the starting material on a silica gel plate. A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid product. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup:

    • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water to redissolve the lithium carboxylate salt.

    • Wash the aqueous layer with a nonpolar organic solvent, such as diethyl ether or dichloromethane, to remove any unreacted starting material and other nonpolar impurities.[6] Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly acidify to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.[2][6] The carboxylic acid product should precipitate as a solid or an oil.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[6]

  • Purification:

    • Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove residual acid and salts.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient base, low reaction temperature, or short reaction time.Increase the equivalents of LiOH, gently heat the reaction mixture, or extend the reaction time. Ensure adequate mixing.
Emulsion during WorkupFormation of soap-like byproducts or high concentration of the salt.Add brine to the separatory funnel to break the emulsion. If the issue persists, filter the mixture through a pad of celite.
Low Product YieldIncomplete extraction from the aqueous layer or product loss during washes.Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction. Perform multiple extractions with ethyl acetate. Minimize the volume of water used for washing.
Presence of Benzyl AlcoholCleavage of the benzyloxy protecting group under harsh basic conditions.Conduct the reaction at room temperature or with milder heating. Avoid prolonged reaction times. The benzyl ether protecting group is generally stable to these conditions.[13][14]

Conclusion

This application note provides a detailed and robust protocol for the saponification of this compound. By understanding the underlying BAC2 mechanism and adhering to the optimized reaction and workup conditions, researchers can reliably synthesize the target carboxylic acid in high yield and purity. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring the successful application of this important synthetic transformation in drug discovery and development workflows.

References

  • M. S. Phansalkar, et al. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. [Link]

  • P. J. Kocienski. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • A. A. Gallo, et al. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2012(3), 113-126. [Link]

  • A. M. Shalaby, et al. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2017(4), M965. [Link]

  • J. Ashenhurst. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Reddit. (2023). Hydrolysis of chiral methyl ester. r/Chempros. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • I. Caivano. (2024). Saponification-Typical procedures. operachem. [Link]

  • 374 BCH3023 Saponification of Esters. (2022). YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. [Link]

  • University of Colorado Boulder. (2010). Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. Department of Chemistry and Biochemistry. [Link]

  • H. T. Xiao, et al. (2022). Recent Advances in Separation and Analysis of Saponins in Natural Products. Separations, 9(7), 163. [Link]

  • Wikipedia. (n.d.). Saponification. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Google Patents. (n.d.). Process for the manufacture of soap.
  • M. Hubner, et al. (2013). An analytical method for soy saponins by HPLC/ELSD. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • Scribd. (n.d.). Soap Analysis Methods & Standards. [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. [Link]

  • Quora. (2017). What is the procedure to do saponification reaction in lab experiment?. [Link]

  • Cengage. (n.d.). 13 Saponification of Esters. [Link]

  • J. Dong, et al. (2020). Improvement of saponification extraction method for fatty acids separation from geological samples. ResearchGate. [Link]

  • Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • S. Vichi, et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Molecules, 26(4), 1083. [Link]

  • ResearchGate. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±). [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • PubChem. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate. [Link]

  • ChemTalk. (n.d.). Saponification. [Link]

  • M. Mohn. (2024). Saponification. EBSCO. [Link]

  • PubChem. (n.d.). Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • S. Schenone, et al. (2017). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2017(2), M937. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient route is a two-step process. It begins with the synthesis of a chalcone intermediate, followed by a Michael (conjugate) addition. The target molecule is a 3,3-diarylpropanoate, a scaffold found in various biologically active molecules.[1][2]

Q2: What is the key bond-forming reaction in this synthesis?

The critical step is the formation of a carbon-carbon bond via a Michael addition reaction.[3][4] This reaction involves the 1,4-addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[5][6] In this specific synthesis, the Michael donor is the enolate of methyl phenylacetate, and the acceptor is a substituted chalcone.

Q3: What are the primary starting materials required?

The synthesis originates from three main commercially available precursors:

  • 2-Hydroxy-5-bromoacetophenone: This is benzylated to protect the hydroxyl group.

  • Benzaldehyde: This is used to form the chalcone.

  • Methyl phenylacetate: This serves as the nucleophile in the Michael addition step.

Q4: Why is a Michael addition preferred over other C-C bond-forming reactions?

The Michael addition is highly effective for creating 1,5-dicarbonyl or related structures under relatively mild conditions.[4][7] It is a robust and well-understood reaction, allowing for predictable diastereoselective and enantioselective outcomes with the use of appropriate catalysts.[3] The use of a "soft" stabilized enolate as the nucleophile strongly favors the desired 1,4-conjugate addition over a direct 1,2-addition to the carbonyl group.[8][9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Michael Addition A 2-Hydroxy-5-bromoacetophenone C 2-(Benzyloxy)-5-bromoacetophenone A->C Benzylation (Base, e.g., K2CO3) B Benzyl Bromide B->C E (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) C->E Base-catalyzed condensation (e.g., NaOH, EtOH) D Benzaldehyde D->E H Product: Methyl 3-(2-(benzyloxy)-5-bromophenyl) -3-phenylpropanoate E->H Michael Acceptor F Methyl Phenylacetate F->H 1,4-Conjugate Addition G Base (e.g., NaH, THF) G->H

Caption: Overall reaction scheme for the target molecule synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems.

Issue 1: Low or No Yield of the Final Product

Q: My final reaction shows a complex mixture on TLC with very little product spot. What are the likely causes?

This is a common issue that can stem from problems in the Michael addition step. The primary culprits are inefficient enolate formation, side reactions, or poor quality of the chalcone intermediate.

A: Potential Causes & Solutions:

  • Inefficient Enolate Formation: The enolate of methyl phenylacetate must be generated effectively.

    • Cause: The base used is not strong enough or has degraded. Sodium hydride (NaH) is often used and is highly moisture-sensitive. The solvent may also contain water.

    • Solution: Use fresh, high-quality NaH from a newly opened container. Ensure your solvent (e.g., THF) is anhydrous. Consider using other strong, non-nucleophilic bases like LDA or KHMDS if NaH fails, though these are typically stronger than necessary.

  • Poor Quality of Michael Acceptor (Chalcone): The purity of the chalcone intermediate is critical.

    • Cause: The chalcone from Step 1 may contain unreacted starting materials or byproducts from self-condensation.[10][11]

    • Solution: Purify the chalcone thoroughly before the Michael addition, typically by recrystallization from ethanol. Confirm its purity via ¹H NMR and melting point analysis.

  • Suboptimal Reaction Temperature:

    • Cause: Temperature control is crucial. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions can dominate.

    • Solution: Start the enolate formation at 0 °C to control the initial exothermic deprotonation. After adding the chalcone, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor progress by TLC.

Issue 2: Significant Byproduct Formation

Q: My NMR spectrum shows the presence of major impurities alongside my product. What are the most likely side reactions?

Several side reactions can compete with the desired Michael addition.[5] Identifying them is key to suppression.

A: Common Side Reactions & Mitigation Strategies:

  • 1,2-Addition Product: The enolate attacks the carbonyl carbon instead of the β-carbon.

    • Cause: This is more likely with "harder," more reactive nucleophiles.[6][9] Using an overly strong base or certain metal counter-ions can favor this pathway.

    • Solution: Use a base that generates a "soft" enolate. Sodium hydride is generally good for this. Ensure the reaction is under thermodynamic control by allowing it to stir for a sufficient time at room temperature.

  • Self-Condensation of Methyl Phenylacetate: The enolate of methyl phenylacetate can react with another molecule of itself.

    • Cause: This is often promoted by adding the base too quickly or at too high a temperature, leading to a high local concentration of the enolate before the Michael acceptor is introduced.

    • Solution: Add the base slowly to the solution of methyl phenylacetate at 0 °C. Ensure complete enolate formation before adding the chalcone solution dropwise.

  • Retro-Michael Reaction: The product can decompose back into starting materials.

    • Cause: This can be triggered by harsh workup conditions, particularly excessive heat or strongly basic/acidic environments.

    • Solution: Quench the reaction carefully with a mild acid (e.g., saturated aqueous NH₄Cl solution) at a low temperature. Avoid excessive heat during solvent evaporation.

Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Yield of Final Product CheckChalcone Is the Chalcone Intermediate Pure? (Check NMR/MP) Start->CheckChalcone CheckBase Is the Base (e.g., NaH) Fresh and the Solvent Anhydrous? CheckChalcone->CheckBase Yes PurifyChalcone Action: Re-purify Chalcone (Recrystallization) CheckChalcone->PurifyChalcone No CheckConditions Were Reaction Conditions Optimal? (Temp Control, Time) CheckBase->CheckConditions Yes UseFreshReagents Action: Use Fresh Base and Anhydrous Solvent CheckBase->UseFreshReagents No CheckSideProducts Does TLC/NMR indicate specific side products? CheckConditions->CheckSideProducts Yes OptimizeConditions Action: Optimize Temperature Profile (e.g., 0°C to RT) & Time CheckConditions->OptimizeConditions No ModifyProtocol Action: Adjust Protocol to Minimize Side Reactions (see guide) CheckSideProducts->ModifyProtocol Yes Success Problem Resolved CheckSideProducts->Success No PurifyChalcone->Success UseFreshReagents->Success OptimizeConditions->Success ModifyProtocol->Success

Caption: A decision tree for troubleshooting low product yield.

Issue 3: Difficulty with Product Purification

Q: My crude product is a persistent oil that is difficult to purify by crystallization. How should I proceed?

A: Purification Strategies:

  • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity while monitoring the elution with TLC. The product is moderately polar and should separate well from nonpolar starting materials and highly polar byproducts.

  • Forcing Crystallization:

    • Solvent Screening: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity appears. Let it stand, or cool it, to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Experimental Protocol & Data

Key Reaction Parameters
StepReagent 1Reagent 2Stoichiometry (Reagent 2)SolventBaseTemperatureTypical TimeTypical Yield
Chalcone Synthesis 2-(Benzyloxy)-5-bromoacetophenoneBenzaldehyde1.0 - 1.1 eqEthanolNaOH (aq)Room Temp.4-6 h85-95%
Michael Addition Chalcone IntermediateMethyl Phenylacetate1.2 - 1.5 eqAnhydrous THFNaH (60% disp.)0 °C to RT12-24 h70-85%
Step-by-Step Methodology

(Part 1: Synthesis of (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one)

  • Setup: In a round-bottom flask, dissolve 2-(benzyloxy)-5-bromoacetophenone (1.0 eq) in ethanol.

  • Addition: Add benzaldehyde (1.05 eq) to the solution.

  • Condensation: While stirring, add an aqueous solution of sodium hydroxide (e.g., 50% w/v) dropwise. A bright yellow precipitate should form.[12]

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the consumption of the starting ketone by TLC.

  • Workup: Pour the reaction mixture into ice-water and acidify with dilute HCl to neutralize the excess base.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and recrystallize from hot ethanol to yield the pure chalcone as yellow crystals.

(Part 2: Synthesis of this compound)

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Enolate Formation: Add methyl phenylacetate (1.3 eq) to the THF. Slowly add sodium hydride (1.4 eq, 60% dispersion in mineral oil) portion-wise. Stir at 0 °C for 30-45 minutes until hydrogen evolution ceases.

  • Michael Addition: Dissolve the purified chalcone (1.0 eq) from Part 1 in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-24 hours). Monitor the reaction by TLC.

  • Quenching & Workup: Cool the reaction back to 0 °C and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

References

  • Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
  • NROChemistry.Michael Reaction.
  • Der Pharma Chemica.Synthesis of Chalcone Derivatives and Their Antimicrobial Properties.
  • PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Jetir.Org.SYNTHESIS OF CHALCONES.
  • NACALAI TESQUE, INC.Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit.
  • ResearchGate.Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin.
  • ResearchGate. (2026). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
  • Google Patents.Method for purifying fatty acid methyl esters.
  • MySkinRecipes.this compound.
  • Chemistry Steps.Michael Addition Reaction Mechanism.
  • YouTube. (2025). Michael Addition Reaction EXPLAINED.
  • Semantic Scholar. (1998). A Novel Method for Michael Addition and Epoxidation of Chalcones in a Water Suspension Medium: A Completely Organic Solvent-Free Synthetic Procedure.
  • ACS Publications. (2024). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation.
  • Wikipedia.Michael addition reaction.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions.
  • Pearson. (2022). Conjugate Addition Explained: Definition, Examples, Practice & Video Lessons.

Sources

Common side reactions in the synthesis of complex phenylpropanoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex phenylpropanoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles driving these reactions, empowering you to make informed decisions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in phenylpropanoate synthesis?

The synthesis of phenylpropanoates, typically involving the esterification of a phenol with a phenylpropanoic acid derivative, is susceptible to several competing reactions. The most prevalent issues include:

  • Fries Rearrangement: An intramolecular reaction where the acyl group of the newly formed phenyl ester migrates from the oxygen to the carbon atoms of the aromatic ring, forming hydroxyaryl ketones.[1][2] This is particularly common when using Lewis acid catalysts.

  • Ether Formation (O-Alkylation): Especially under acidic conditions with alcohols as reactants, the alcohol can dehydrate to form a carbocation, which then alkylates the starting phenol, leading to an ether byproduct. This is more significant with secondary and tertiary alcohols.[3]

  • Decarboxylation: Phenylacetic acids and their derivatives can lose carbon dioxide, especially at elevated temperatures or under harsh acidic or basic conditions, leading to the formation of toluene or substituted toluene derivatives.[4][5]

  • Racemization: If the α-carbon of the phenylpropanoate is a chiral center, the reaction conditions (particularly the use of strong acids or bases) can lead to the loss of stereochemical integrity through enolization or other mechanisms.[6]

  • Polymerization/Oligomerization: Under certain conditions, especially with reactive starting materials or high temperatures, unwanted polymerization can occur, leading to complex mixtures and low yields of the desired product.

Q2: How does the choice of catalyst influence the formation of side products?

The catalyst is a critical factor that can dictate the reaction pathway.

  • Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄): These are highly effective at activating the carboxylic acid for esterification but are also potent catalysts for the Fries rearrangement.[1][7] The reaction temperature can sometimes be used to control the selectivity, with lower temperatures often favoring the desired O-acylation (ester formation) and higher temperatures promoting C-acylation (Fries rearrangement).[2]

  • Brønsted Acids (e.g., H₂SO₄, p-TsOH): These are standard catalysts for Fischer esterification.[8] While they are less likely to induce the Fries rearrangement compared to Lewis acids, they can promote dehydration of alcohol reactants, leading to ether byproducts, especially at high concentrations and temperatures.[3]

  • Coupling Reagents (e.g., DCC, EDC with DMAP): Reagents used in methods like the Steglich esterification can often provide higher yields and fewer side reactions, particularly for sensitive substrates, as they operate under milder, neutral conditions.[9] However, these reagents are more expensive and can introduce their own purification challenges.

Q3: What role does the solvent play in controlling side reactions?

The solvent can significantly influence both reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[10][11]

  • Polarity: In the Fries rearrangement, the use of non-polar solvents can favor the formation of the ortho-substituted ketone, while highly polar solvents tend to favor the para-substituted product.[2]

  • Proticity: Polar protic solvents (e.g., alcohols) can participate in the reaction and may be necessary for Fischer esterification, but they can also facilitate proton transfer steps that may lead to side reactions like racemization. Aprotic solvents are often preferred when trying to avoid such issues.

  • Azeotropic Removal of Water: Using a non-polar solvent like toluene or hexane allows for the azeotropic removal of water using a Dean-Stark apparatus, which is highly effective at driving the equilibrium of Fischer esterification toward the product and preventing hydrolysis of the ester.[12]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low yield of the desired phenylpropanoate ester with the formation of ketone byproducts.

Q: My reaction is producing a significant amount of ortho- and para-hydroxyaryl ketones instead of the desired ester. How can I suppress this?

A: This strongly indicates that a Fries rearrangement is occurring. This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring and is typically catalyzed by Lewis acids.[1][7] The thermodynamic product is the C-acylated ketone, while the desired O-acylated ester is the kinetic product.

Causality & Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the acyl group a highly electrophilic acylium ion. This ion can then be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the ketone product.[2]

Troubleshooting Workflow for Fries Rearrangement

start Low Ester Yield & Ketone Byproduct Observed check_catalyst Identify Catalyst Type start->check_catalyst lewis_acid Lewis Acid (e.g., AlCl₃, TiCl₄)? check_catalyst->lewis_acid bronsted_acid Brønsted Acid? check_catalyst->bronsted_acid lewis_acid->bronsted_acid No action1 Lower Reaction Temperature (Favors Kinetic O-acylation) lewis_acid->action1 Yes action3 Switch to Milder Catalyst (e.g., p-TsOH, Amberlyst-15) bronsted_acid->action3 Yes action2 Reduce Catalyst Stoichiometry action1->action2 action2->action3 action4 Consider Alternative Method (e.g., Steglich Esterification) action3->action4

Caption: Decision tree for troubleshooting Fries rearrangement.

Recommended Protocol Adjustments:

  • Lower the Reaction Temperature: The Fries rearrangement often has a higher activation energy than O-acylation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the formation of the kinetically preferred ester product.[2]

  • Change the Catalyst System:

    • Switch from a strong Lewis acid to a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15.[7] These are less likely to promote the rearrangement.

    • Alternatively, move to a non-acidic coupling method. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), is highly effective under mild, neutral conditions.[9]

Problem 2: My starting phenol is being consumed, but I'm isolating a significant amount of a high-boiling point, non-ester byproduct.

Q: I'm performing an acid-catalyzed esterification with a secondary alcohol, and I'm getting a significant amount of an unknown side product. What could it be?

A: You are likely forming a phenyl ether. Under acidic conditions, particularly with secondary or tertiary alcohols that can form stable carbocations, the alcohol can be dehydrated. The resulting carbocation is an electrophile that can be attacked by the nucleophilic phenol starting material in a Williamson-ether-synthesis-like reaction.

Causality & Mechanism: The acid catalyst protonates the alcohol, which then loses water to form a carbocation. The phenol, being a good nucleophile, attacks this carbocation, leading to the formation of an ether. This side reaction is competitive with the desired esterification.

Recommended Protocol Adjustments:

  • Reduce Acid Concentration and Temperature: Use the minimum effective amount of acid catalyst and run the reaction at the lowest possible temperature to disfavor the alcohol dehydration pathway.[3]

  • Use a Milder Acid: Sulfuric acid is a strong dehydrating agent. Switching to a non-dehydrating acid catalyst like p-TsOH may reduce ether formation.[3]

  • Activate the Carboxylic Acid, Not the Alcohol: Instead of a Fischer esterification, convert the phenylpropanoic acid to a more reactive derivative first.

    • Protocol: Acyl Chloride Formation and Reaction

      • In a fume hood, dissolve the phenylpropanoic acid in a minimal amount of an inert solvent like dichloromethane (DCM) or toluene.

      • Add thionyl chloride (SOCl₂) (approx. 1.5 equivalents) dropwise at 0 °C.

      • Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.

      • Remove the solvent and excess SOCl₂ under reduced pressure.

      • Dissolve the crude acyl chloride in fresh anhydrous DCM.

      • In a separate flask, dissolve the phenol and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in anhydrous DCM.

      • Slowly add the acyl chloride solution to the phenol/base mixture at 0 °C.

      • Stir at room temperature and monitor by TLC until the phenol is consumed.

      • Work up by washing with dilute HCl, aqueous NaHCO₃, and brine.

Problem 3: My reaction is generating gas, and my final product yield is low, with a significant amount of a non-acidic, non-ester byproduct detected.

Q: During my esterification at high temperature, I noticed gas evolution, and my mass balance is off. What is happening?

A: This is a classic sign of decarboxylation. Phenylacetic acids are prone to losing CO₂ under harsh conditions, especially at high temperatures in the presence of acid.[4][13] The benzylic position can stabilize the transient carbanion or zwitterionic intermediate formed during the loss of CO₂.[5][14]

Causality & Mechanism: Protonation of the carbonyl oxygen can facilitate the cleavage of the C-C bond between the carboxyl group and the benzylic carbon, releasing CO₂ and forming a benzylic cation, which is then quenched to yield a toluene derivative.[4]

Competitive Pathways: Esterification vs. Decarboxylation

cluster_0 Reaction Conditions cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Phenylpropanoic\nAcid + Phenol Phenylpropanoic Acid + Phenol Esterification Esterification Phenylpropanoic\nAcid + Phenol->Esterification Mild Temp, Coupling Agent Decarboxylation Decarboxylation Phenylpropanoic\nAcid + Phenol->Decarboxylation High Temp, Strong Acid Phenylpropanoate\nEster Phenylpropanoate Ester Esterification->Phenylpropanoate\nEster Toluene\nDerivative + CO₂ Toluene Derivative + CO₂ Decarboxylation->Toluene\nDerivative + CO₂

Caption: Influence of conditions on reaction pathways.

Recommended Protocol Adjustments:

  • Lower the Reaction Temperature: This is the most critical parameter. If the reaction rate is too slow at lower temperatures, a more efficient catalytic system is needed.

  • Avoid Prolonged Heating: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Use Milder Reaction Conditions: Switch from refluxing in strong acid to a room-temperature method like the Steglich esterification described in the previous section. This completely avoids the high temperatures that promote decarboxylation.

Problem 4: My starting material is optically pure, but the final phenylpropanoate product is a racemic mixture.

Q: I started with an enantiomerically pure α-chiral phenylpropanoic acid, but my product shows no optical activity. How did racemization occur?

A: Racemization at the α-carbon likely occurred via the formation of a planar enol or enolate intermediate. Both acidic and basic conditions can catalyze this process. The acidic proton at the chiral α-carbon is labile. Its removal creates a planar, achiral intermediate. Re-protonation can then occur from either face with equal probability, leading to a 1:1 mixture of enantiomers.[6]

Causality & Mechanism:

  • Acid-Catalyzed: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (like the alcohol reactant or solvent) can then abstract this proton to form the enol.

  • Base-Catalyzed: A base directly removes the α-hydrogen to form an enolate.

Recommended Protocol Adjustments:

  • Strictly Avoid Strong Acid/Base and High Temperatures: These conditions accelerate the rate of enolization/enolate formation.

  • Employ Stereochemically-Conservative Methods:

    • Mitsunobu Reaction: This reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center (if applicable) and typically does not affect the stereocenter of the carboxylic acid. It uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at low temperatures.

    • Acyl Chloride Method at Low Temperature: The conversion of the carboxylic acid to an acyl chloride with SOCl₂ or oxalyl chloride, followed by reaction with the phenol in the presence of a non-nucleophilic base at low temperatures (e.g., -20 °C to 0 °C), is often effective at preserving stereointegrity.

Table 1: Comparison of Esterification Methods for Chiral Substrates

MethodTypical ConditionsStereochemical Outcome at α-CarbonKey AdvantagesKey Disadvantages
Fischer Esterification H⁺ catalyst, Alcohol, RefluxHigh risk of racemizationInexpensive, simple setupHarsh conditions, equilibrium limited[8]
Steglich Esterification DCC/EDC, DMAP, 0°C to RTLow to moderate risk of racemizationMild conditions, high yieldReagent cost, urea byproduct removal[9]
Acyl Chloride SOCl₂, then Phenol + Base, 0°CLow risk of racemizationHigh reactivity, drives reaction to completionRequires extra step, corrosive reagents
Mitsunobu Reaction PPh₃, DEAD/DIAD, < 0°CVery low risk of racemizationMild, high retention of stereochemistryReagent cost, phosphine oxide byproduct

References

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Fries rearrangement. Wikipedia. [Link]

  • What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

  • Acylation of phenols. University of Calgary. [Link]

  • The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]

  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University Repository. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. [Link]

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]

  • Racemization. Wikipedia. [Link]

  • How can I improve the yield of my Fischer Esterification?. Reddit. [Link]

  • Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline. ResearchGate. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. [Link]

  • Reverse Reaction of Esterification and How to Prevent it?. ResearchGate. [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Study.com. [Link]

  • phenyl propanoate | C9H10O2. Reactory. [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]

  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ResearchGate. [Link]

  • Synthesis of natural phenylpropa of natural phenylpropanoid esters via conventional chemical reactions rs via conventional. ResearchGate. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. MDPI. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate. ResearchGate. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. [Link]

  • Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. PubMed. [Link]

  • rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]

  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. [Link]

  • Testosterone (medication). Wikipedia. [Link]

  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Purification of Non-Polar Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with non-polar aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

FAQs: Foundational Concepts

This section addresses fundamental questions regarding the purification of non-polar aromatic compounds, providing a solid groundwork for troubleshooting more complex issues.

Q1: What makes non-polar aromatic compounds challenging to purify?

Non-polar aromatic compounds, particularly polycyclic aromatic hydrocarbons (PAHs), present a unique set of purification challenges due to their inherent physicochemical properties. Their low solubility in polar solvents and high affinity for non-polar stationary phases in chromatography can lead to difficulties in achieving baseline separation from structurally similar impurities.[1] Furthermore, their tendency to co-elute with other non-polar contaminants requires carefully optimized purification strategies. The often-rigid and planar structure of these molecules can also facilitate strong π-π stacking interactions, which can complicate both chromatographic separation and crystallization.[2]

Q2: What are the primary sources of impurities I should be aware of?

Impurities in the synthesis of non-polar aromatic compounds can originate from various stages of the experimental process. It is crucial to identify the likely source of contamination to devise an effective purification strategy. Common sources include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[3]

  • Reaction Byproducts: Side reactions can generate structurally similar byproducts that are difficult to separate.

  • Reagents and Catalysts: Residual reagents, catalysts, and their decomposition products can contaminate the final compound.[4]

  • Solvent-Related Impurities: Solvents used in the reaction or workup can persist in the final product.

  • Degradation Products: The target compound itself may degrade during the reaction or purification process due to factors like heat, light, or exposure to air.[3]

Q3: How do I choose between normal-phase and reversed-phase chromatography for my non-polar aromatic compound?

The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of your compound and the impurities you aim to remove.[5][6]

  • Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[6][7] It is generally the preferred method for purifying non-polar to moderately polar compounds.[8] In NPC, polar compounds interact more strongly with the stationary phase and elute later, while non-polar compounds travel faster.[9]

  • Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, methanol, acetonitrile).[6][7] This method is ideal for separating polar compounds. While less common for purifying highly non-polar aromatics, it can be advantageous when dealing with polar impurities or when normal-phase chromatography fails to provide adequate separation.

The following flowchart provides a decision-making framework:

G start Start: Crude Non-Polar Aromatic Compound solubility_check Is the compound soluble in common normal-phase mobile phases (e.g., hexane/ethyl acetate)? start->solubility_check tlc_test Perform TLC with a normal-phase system. solubility_check->tlc_test Yes rpc_consider Consider Reversed-Phase Chromatography. solubility_check->rpc_consider No good_separation Is there good separation between the product and impurities? tlc_test->good_separation npc Proceed with Normal-Phase Column Chromatography. good_separation->npc Yes good_separation->rpc_consider No rpc_solubility Is the compound soluble in reversed-phase mobile phases (e.g., methanol/water)? rpc_consider->rpc_solubility rpc Proceed with Reversed-Phase Column Chromatography. rpc_solubility->rpc Yes alternative Explore alternative purification techniques (e.g., recrystallization, preparative TLC). rpc_solubility->alternative No

Caption: Decision flowchart for selecting the appropriate chromatography mode.

Troubleshooting Guide: Column Chromatography

This section provides solutions to common problems encountered during the column chromatography of non-polar aromatic compounds.

Q4: My non-polar compounds are all running at the solvent front on the TLC plate, even with pure hexane. How can I achieve separation?

When compounds are extremely non-polar, they will have very little affinity for the polar silica gel stationary phase and will travel with the solvent front.[10] To achieve separation, you need to decrease the eluting power of the mobile phase. Since you are already using the least polar solvent (hexane), you should consider a less active stationary phase.

  • Deactivated Silica Gel: You can reduce the activity of the silica gel by adding a small percentage of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase, or by using commercially available deactivated silica.

  • Alumina: Alumina is another polar stationary phase that can sometimes provide different selectivity compared to silica gel.[11]

  • Reversed-Phase TLC: If available, try a reversed-phase TLC plate with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[10] This will invert the elution order, with non-polar compounds being more retained.

Q5: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

Streaking is often a sign of one or more of the following issues:

  • Compound Overload: Applying too much sample to the TLC plate or column can lead to band broadening and streaking. Try spotting less material on your TLC plate or loading a smaller amount onto your column.

  • Poor Solubility: If the compound is not fully dissolved in the mobile phase, it can lead to streaking. Ensure your compound is completely soluble in the solvent system you are using.

  • Compound Degradation: Some compounds are unstable on silica gel and can decompose during chromatography, leading to streaking.[12] You can test for this by running a 2D TLC (run the plate in one direction, dry it, then rotate it 90 degrees and run it in a second solvent system). If a single spot develops into multiple spots, your compound is likely degrading.

  • Highly Polar Impurities: The presence of highly polar impurities can sometimes cause streaking. A pre-purification step, such as a simple filtration through a small plug of silica, might be beneficial.[13]

Q6: I have two non-polar aromatic compounds with very similar Rf values. How can I improve their separation?

Separating compounds with similar polarities is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: Fine-tuning the solvent system is crucial. Try using a binary or ternary solvent mixture to adjust the polarity.[14] For instance, instead of just hexane/ethyl acetate, you could try hexane/dichloromethane or hexane/toluene.[15]

  • Change the Stationary Phase: As mentioned earlier, switching to alumina or a different type of bonded silica (e.g., diol-bonded) can alter the selectivity of the separation.[7]

  • Employ a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to resolve closely eluting compounds.

  • Use a Longer Column: Increasing the length of the column provides more surface area for interaction, which can improve separation.

Q7: My compound seems to be irreversibly stuck on the column. What should I do?

If your compound is not eluting from the column, it is likely due to strong interactions with the stationary phase or decomposition.[12]

  • Check for Decomposition: First, confirm that your compound is stable to silica gel.[12]

  • Increase Solvent Polarity: If the compound is stable, you may need to use a much more polar solvent to elute it. Try flushing the column with a strong solvent like 100% ethyl acetate or even methanol.

  • Consider the Loading Solvent: If you dissolved your sample in a very strong solvent (like DMSO or DMF) before loading it onto the column, this can interfere with the separation and cause the compound to elute unexpectedly or not at all.[16]

The following diagram illustrates the relationship between compound polarity, solvent polarity, and elution in normal-phase chromatography.

G cluster_0 Normal-Phase Column cluster_1 Mobile Phase Flow cluster_2 Stationary Phase (Silica) start Mixture Loaded sep Separation Occurs start->sep elution Elution polar Polar Compound sep->polar Strong Adsorption nonpolar Non-Polar Compound sep->nonpolar Weak Adsorption elution->polar Elutes Last elution->nonpolar Elutes First mp1 mp2 mp1->mp2 mp3 mp2->mp3

Caption: Elution order in normal-phase chromatography based on polarity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid non-polar aromatic compounds. However, success is highly dependent on solvent selection and technique.[13]

Q8: I'm having trouble finding a suitable solvent for recrystallization. What is the general procedure for solvent screening?

The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[17] The "like dissolves like" principle is a good starting point; non-polar compounds tend to dissolve in non-polar solvents.[18]

Solvent Screening Protocol:

  • Place a small amount of your crude compound (around 10-20 mg) into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound does not dissolve, gently heat the test tube. An ideal solvent will dissolve the compound completely upon heating.[17]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of crystals.

Solvent SystemPolarityCommon Applications for Non-Polar Aromatics
Hexane / HeptaneNon-PolarGood for very non-polar compounds. Often used as the anti-solvent in a mixed solvent system.
TolueneNon-PolarCan be effective for aromatic compounds due to similar structural features.
Dichloromethane (DCM)Moderately PolarCan be a good solvent, but its volatility can sometimes make crystallization difficult.
Ethyl Acetate / AcetonePolarOften used as the "good" solvent in a mixed solvent system with a non-polar solvent like hexane.[19]
Ethanol / MethanolVery PolarTypically used as anti-solvents for non-polar compounds, or for recrystallizing slightly more polar aromatics.

Q9: My compound is "oiling out" instead of forming crystals. What's happening and how can I prevent it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.

  • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Cool the Solution More Slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a More Dilute Solution: Oiling out can sometimes be caused by a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

Q10: My compound won't crystallize, even after cooling in an ice bath. What are my options?

If your compound remains in a supersaturated solution, you may need to induce crystallization.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.

  • Reduce the Volume of the Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

  • Try a Different Solvent System: The chosen solvent may simply be unsuitable. Re-screen for a better solvent or try a mixed solvent system.

Troubleshooting Guide: Post-Purification Challenges

Q11: How can I effectively remove residual non-polar solvents (like hexane or toluene) from my final product?

Residual solvents can be difficult to remove, especially from oily or waxy solids.

  • High Vacuum Drying: Place the sample under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent (like benzene, which is not recommended due to toxicity, or dioxane), it can be freeze-dried to remove the solvent.

  • Trituration/Washing: If the compound is a solid, washing it with a cold, non-polar solvent in which it is sparingly soluble can help remove more soluble impurities and residual solvent.[10]

  • Co-evaporation: Dissolving the compound in a more volatile solvent (like dichloromethane) and then removing it on a rotary evaporator can sometimes help to azeotropically remove the less volatile solvent.[20]

Purity Assessment

Q12: How can I confirm the purity of my final non-polar aromatic compound?

A combination of analytical techniques should be used to confirm the purity of your compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of impurity peaks is a strong indicator of high purity.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile non-polar aromatic compounds, GC-MS can provide excellent separation and identification of any minor impurities.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single sharp peak on the chromatogram is indicative of a pure compound.[23]

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity.

Safety Precautions

Q13: What are the key safety precautions I should take when working with non-polar aromatic compounds and their solvents?

Many non-polar aromatic compounds (especially PAHs) and the organic solvents used in their purification are hazardous.[24][25] Always follow proper laboratory safety procedures.

  • Work in a Well-Ventilated Area: Use a fume hood to avoid inhaling solvent vapors.[26]

  • Wear Appropriate Personal Protective Equipment (PPE): This includes safety goggles, lab coat, and chemical-resistant gloves.[26]

  • Avoid Skin Contact: Many organic solvents can be absorbed through the skin.

  • Handle with Care: Be aware of the specific toxicity of your target compound and any byproducts.

  • Proper Waste Disposal: Dispose of all chemical waste in designated containers according to your institution's guidelines.

Do not eat, drink, or smoke in the laboratory.[27] Wash your hands thoroughly after handling any chemicals.[27]

References

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?[Link]

  • ResearchGate. (2018). My compounds in tlc are very non-polar and moving in hexane, how can i separate them?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Center for Biotechnology Information. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2022). Purification of non polar compounds?[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (2015). Instrumental Methods of Analysis. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Remove Sticky Reagents. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • National Open University of Nigeria. CHM 312 Instrumental Methods of Analysis. [Link]

  • MDPI. (2021). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • SCAT Europe. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]

  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Reddit. (2024). Removing residual solvent from Oils Tips. [Link]

  • SCAT Europe. Solvents: Basics & Hazards | Laboratory Safety. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. CHEM 344 Thin Layer Chromatography. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Ankara University. CHM 0315 INSTRUMENTAL ANALYSIS. [Link]

  • Moravek. Different Types of Impurities in Pharmaceuticals. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2017). How to grow crystals for a non polar organic compounds. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2021). Removal of polycyclic aromatic hydrocarbons (PAHs) by different physicochemical methods: A mini-review. [Link]

  • CABI Digital Library. (2019). Polycyclic aromatic hydrocarbons' extraction and removal from wastewater by carbon nanotubes: a review of the current technologies, challenges and prospects. [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]

  • Washington State Department of Labor & Industries. Working Safety with Solvents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • YouTube. (2024). Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01. [Link]

  • National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Taiwan Centers for Disease Control. Precautions for Handling Organic Solvent. [Link]

  • Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?[Link]

  • National Institutes of Health. (2022). Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review. [Link]

  • YouTube. (2025). How To Improve Thin Layer Chromatography Experiment?[Link]

  • University of California, Berkeley, College of Chemistry. Crystallization Solvents. [Link]

  • YouTube. (2019). Chromatography Troubleshooting. [Link]

  • EHSLeaders. (2016). Protect Your Workers from Exposure to Solvents. [Link]

Sources

Stability of the benzyloxy protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the benzyloxy (Bn) protecting group. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common questions and troubleshooting advice for experiments involving this widely used protecting group.

Frequently Asked Questions (FAQs) on Bn Group Stability

Q1: What is the general stability profile of the benzyloxy (Bn) group?

The benzyloxy group is a robust protecting group for alcohols, stable under a wide range of conditions, which is why it is so frequently used in multi-step synthesis.[1] It is generally stable to most basic, nucleophilic, and organometallic reagents. However, it is sensitive to strong acids, various reductive conditions (especially catalytic hydrogenation), and certain oxidizing agents.[1][2]

Q2: How stable is the benzyloxy group to acidic conditions?

The stability of the benzyloxy group in acidic conditions is substrate-dependent. While it can be cleaved by strong acids, this method is generally limited to substrates that are not acid-sensitive.[2] Cleavage with acids like HBr is possible.[3] For substrates that are unstable under basic conditions, benzyl trichloroacetimidate can be used for protection under acidic conditions.[2] Lewis acids such as aluminum trichloride and anhydrous ferric chloride can also cleave benzyl ethers, sometimes with enhanced selectivity.[4]

Q3: Can I perform reactions with strong bases in the presence of a benzyloxy group?

Yes, the benzyloxy group is generally stable to strong bases such as sodium hydroxide, potassium tert-butoxide, and even organolithium reagents at low temperatures. This stability allows for reactions like saponification of esters, Wittig reactions, and metalations to be performed on other parts of the molecule without affecting the Bn group.

Q4: What is the stability of the benzyloxy group towards oxidizing agents?

The benzyloxy group is sensitive to certain oxidizing agents. The benzylic C-H bonds are susceptible to oxidation.[5] For instance, reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate can oxidatively cleave benzylic ethers.[2][6] Ozone can also be used for oxidative removal, which initially forms a benzoic ester that can be subsequently hydrolyzed.[2] However, it is stable to some common oxidants like those used in Swern or Dess-Martin oxidations.

A notable method for oxidative deprotection involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), especially for p-methoxybenzyl (PMB) ethers which are more electron-rich.[2] Recent developments have shown that photoirradiation can facilitate DDQ-mediated cleavage of simple benzyl ethers as well.[1][2]

Q5: Which reductive conditions are incompatible with the benzyloxy group?

The benzyloxy group is most famously cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8] This is the most common and mildest method for its removal. Consequently, other reductions that employ these conditions, such as the reduction of nitro groups or alkenes, will likely also cleave the Bn group.

Another powerful reductive cleavage method is the Birch reduction (using sodium or lithium in liquid ammonia).[1][7] This method is often employed when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that need to be preserved.

Troubleshooting Guide

Problem: My catalytic hydrogenolysis for Bn deprotection is sluggish or incomplete.

This is a common issue that can arise from several factors. Here is a logical workflow to troubleshoot the problem.

troubleshooting_hydrogenolysis start Incomplete Hydrogenolysis catalyst_issue Is the catalyst active? start->catalyst_issue catalyst_poisoning Potential Catalyst Poisoning (e.g., sulfur compounds, thiols, some nitrogen heterocycles) catalyst_issue->catalyst_poisoning Yes catalyst_old Catalyst is old or has been improperly stored. catalyst_issue->catalyst_old Yes hydrogen_issue Is the hydrogen delivery efficient? catalyst_issue->hydrogen_issue No solution_catalyst Solution: 1. Use fresh catalyst. 2. Increase catalyst loading. 3. Use a more robust catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst). catalyst_poisoning->solution_catalyst catalyst_old->solution_catalyst pressure_low Atmospheric pressure may be insufficient. hydrogen_issue->pressure_low Yes poor_mixing Poor stirring/agitation is limiting gas-liquid-solid contact. hydrogen_issue->poor_mixing Yes solvent_issue Is the solvent appropriate? hydrogen_issue->solvent_issue No solution_hydrogen Solution: 1. Increase hydrogen pressure. 2. Ensure vigorous stirring. pressure_low->solution_hydrogen poor_mixing->solution_hydrogen solvent_choice Solvent choice can impact reaction rate. (e.g., EtOH, MeOH, EtOAc are common) solvent_issue->solvent_choice Yes substrate_issue Are there substrate-specific issues? solvent_issue->substrate_issue No solution_solvent Solution: 1. Try a different solvent or a solvent mixture (e.g., MeOH/THF). 2. Add a small amount of acid (e.g., AcOH) if compatible. solvent_choice->solution_solvent steric_hindrance Steric hindrance around the benzyloxy group can slow the reaction. substrate_issue->steric_hindrance Yes solution_substrate Solution: Consider alternative deprotection methods: - Birch reduction (Na/NH₃) - Strong acid cleavage (if tolerated) - Oxidative cleavage (DDQ) steric_hindrance->solution_substrate

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

Problem: I have a functional group that is sensitive to catalytic hydrogenation. How can I remove the benzyloxy group?

This is a classic chemoselectivity problem. If your molecule contains other reducible groups like alkenes, alkynes, or azides, standard hydrogenolysis is not suitable.[1] Here are your primary alternatives:

  • Dissolving Metal Reduction (Birch Reduction) : Using lithium or sodium in liquid ammonia is a powerful method for cleaving benzyl ethers and is orthogonal to catalytic hydrogenation.[1][7] It is particularly useful when you need to preserve unsaturations in your molecule.

  • Oxidative Cleavage : If your substrate can tolerate oxidative conditions, using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be an effective strategy.[1][2] This method is particularly efficient for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether but can be applied to simple benzyl ethers, sometimes with photo-assistance.[2]

  • Acid-Mediated Cleavage : If your molecule lacks acid-sensitive functional groups, treatment with a strong Lewis acid (e.g., BCl₃, AlCl₃) or a Brønsted acid (e.g., HBr, TFA) can be effective.[2][9]

Stability and Compatibility Summary

The following table provides a quick reference for the stability of the benzyloxy group under various common reaction conditions.

Reagent/Condition CategorySpecific Reagents/ConditionsBn Group StabilityNotes and Causality
Strong Bases NaOH, KOH, NaH, t-BuOKStable The ether linkage is not susceptible to nucleophilic attack by common bases.
Organometallics n-BuLi, Grignard Reagents (RMgX)Stable These reagents are generally not reactive towards ether linkages.[10][11]
Nucleophiles Amines, Cyanide, AzideStable The C-O bond is strong and not easily displaced by most nucleophiles.
Strong Acids HBr, HI, BCl₃, TFALabile Protonation of the ether oxygen followed by SN1 or SN2 cleavage is facilitated by the formation of a stable benzyl cation or reaction with a strong nucleophile (e.g., Br⁻).[2][3][9]
Catalytic Hydrogenation H₂, Pd/C, Pd(OH)₂/C, Raney NiLabile This is the standard method for cleavage via hydrogenolysis of the C-O bond.[2][8]
Dissolving Metals Na/NH₃(l), Li/NH₃(l)Labile Cleavage occurs via a single-electron transfer mechanism.[1][7]
Common Oxidants PCC, PDC, Swern, Dess-MartinStable These reagents are typically selective for the oxidation of alcohols to aldehydes/ketones.
Strong Oxidants DDQ, Ozone, KMnO₄Labile The benzylic position is susceptible to oxidation, leading to cleavage.[2][5]

Key Experimental Protocols

Protocol 1: General Procedure for Benzylation of an Alcohol (Williamson Ether Synthesis)

This protocol describes the formation of a benzyl ether from an alcohol using sodium hydride and benzyl bromide.

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous THF or DMF.

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form a nucleophilic alkoxide. The reaction generates H₂ gas, so proper ventilation is crucial.

  • Reaction : After stirring for 30 minutes at 0 °C (or until H₂ evolution ceases), add benzyl bromide (BnBr, 1.2 equiv) dropwise.

  • Completion : Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction : Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Deprotection via Catalytic Hydrogenolysis

This protocol describes the cleavage of a benzyl ether using palladium on carbon (Pd/C) and hydrogen gas.

  • Setup : Dissolve the benzyl ether (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition : Carefully add 10% Pd/C catalyst (typically 5-10 mol % by weight).

    • Causality: The palladium surface is the active site where the hydrogenolysis occurs. Handling Pd/C requires care as it can be pyrophoric, especially when dry and in the presence of hydrogen.

  • Hydrogenation : Seal the reaction vessel and flush thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen. Maintain a positive pressure of hydrogen (from a balloon or a hydrogenation apparatus) and stir the suspension vigorously.

    • Causality: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, the dissolved substrate, and the hydrogen gas.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions can take from 1 to 24 hours.

  • Workup : Once the reaction is complete, carefully vent the hydrogen and flush the vessel with an inert gas.

  • Filtration : Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be quenched with water before disposal.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Reiher, C. A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 848-852. [Link]

  • Lim, D. (2014). How can one remove a benzyl group from benzylated sugar? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. [Link]

  • Boons, G.-J., et al. (2006). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 71(17), 6501-6515. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Brown, R. C. D., et al. (2015). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry, 80(24), 12513-12521. [Link]

Sources

Technical Support Center: Preventing Debromination During Subsequent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in organic synthesis: the unwanted cleavage of a carbon-bromine bond, or debromination. As Senior Application Scientists, we understand that controlling this side reaction is critical for maximizing yield, simplifying purification, and ensuring the overall success of your synthetic campaigns. This resource consolidates our field-proven insights and the latest technical literature to help you diagnose and mitigate debromination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

Debromination, also known as hydrodebromination, is an undesired side reaction where a bromine atom on a molecule is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct that lacks the bromine handle essential for subsequent transformations, such as cross-coupling reactions. The consequences of debromination include reduced yields of the desired product and complex purification challenges due to the often similar physical properties of the product and the debrominated impurity.[3]

Q2: What are the most common causes of debromination?

Several factors during a chemical reaction can promote debromination. The primary culprits often include:

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the C-Br bond cleavage to occur.[1][4][5]

  • Choice of Base: Strong bases, particularly in the presence of protic solvents, are known to facilitate debromination.[1][3]

  • Catalyst and Ligand System: In palladium-catalyzed reactions, the specific catalyst and ligands used can influence the competition between the desired reaction and debromination.[1][2]

  • Presence of Hydride Sources: Solvents like alcohols, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][6]

Q3: I'm observing significant debromination in my palladium-catalyzed cross-coupling reaction. What's the first thing I should investigate?

The first parameters to scrutinize are the base and the temperature . Strong bases, such as sodium tert-butoxide, can generate palladium-hydride species that are often responsible for debromination.[3] Switching to a milder inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is a highly effective initial troubleshooting step.[1][3] Concurrently, lowering the reaction temperature can often suppress the debromination pathway, which may have a higher activation energy than the desired cross-coupling reaction.[3][7]

Q4: How can I definitively confirm and quantify debromination?

The most reliable methods for identifying and quantifying the debrominated byproduct are analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .[3] When analyzing your crude reaction mixture by mass spectrometry, look for a molecular ion peak corresponding to your desired product minus the mass of a bromine atom (~79 or 81 amu) plus a hydrogen atom. The disappearance of the characteristic isotopic pattern of bromine in a major byproduct peak is a strong indicator of debromination.[3]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve debromination issues in specific reaction contexts.

Scenario 1: Debromination During Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant byproduct identified as the debrominated starting material by LC-MS or NMR.

  • Difficult purification due to similar polarities of the product and the debrominated byproduct.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing protonation during lithiation.

Experimental Protocols

Protocol 1: Minimizing Debromination in a Suzuki-Miyaura Coupling

This protocol details a general procedure for a Suzuki-Miyaura coupling reaction, emphasizing conditions that suppress debromination.

Reagents & Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. [3]4. Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. [3]5. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lithium-Halogen Exchange with Minimal Protonation

This protocol outlines a general procedure for performing a lithium-halogen exchange on an aryl bromide, followed by quenching with an electrophile.

Reagents & Materials:

  • Aryl bromide (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

  • Electrophile (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask with a stir bar and septum

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the optimized time (typically 15-60 minutes) to ensure complete lithium-halogen exchange.

  • Slowly add a solution of the electrophile in anhydrous THF to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 30-60 minutes.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, then extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Mechanistic Insights

The Competing Pathways: Cross-Coupling vs. Debromination

In palladium-catalyzed cross-coupling reactions, the desired productive cycle competes with an undesired debromination pathway. Understanding the key steps can help in devising strategies to favor the former.

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)-Br(L_n) oxidative_addition->ar_pd_br transmetalation Transmetalation (R-B(OR)₂) ar_pd_br->transmetalation hydride_formation Formation of Pd-H species ar_pd_br->hydride_formation ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 Catalyst Regeneration debromination_path Debromination Pathway ar_pd_h Ar-Pd(II)-H(L_n) hydride_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h debrominated_product Ar-H (Byproduct) reductive_elimination_h->debrominated_product debrominated_product->pd0 Catalyst Regeneration

Caption: Simplified mechanism of a cross-coupling reaction with the competing debromination pathway.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Brown, H. C. (2011). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Organic letters, 13(10), 2762–2765. [Link]

  • Walker, S. D., & Buchwald, S. L. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(45), 14750–14762. [Link]

  • Chemistry LibreTexts. (2021, August 15). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis of Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered phenols. The inherent stability and unique reactivity of these motifs present distinct challenges in synthetic chemistry, particularly concerning the selection and manipulation of hydroxyl protecting groups. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your research.

The Challenge of Hindered Phenols

Sterically hindered phenols, such as those bearing bulky substituents at the ortho positions (e.g., 2,6-di-tert-butylphenol), are crucial building blocks in pharmaceuticals and advanced materials due to their antioxidant properties and ability to participate in specific molecular interactions.[1][2][3] However, the very steric bulk that imparts these desirable properties also impedes the accessibility of the phenolic hydroxyl group, making standard protection and deprotection strategies inefficient or altogether unsuccessful.[4][5] This guide focuses on robust, alternative protecting groups and methodologies tailored for these challenging substrates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of hindered phenols, providing potential causes and actionable solutions.

Problem 1: Incomplete or No Reaction During Protection

Scenario: You are attempting to protect a hindered phenol (e.g., with a standard silyl chloride like TBSCl or an acylating agent) and observe a low yield or recovery of the starting material.

Potential Causes & Solutions:

  • Steric Hindrance: The primary culprit is often the steric congestion around the hydroxyl group, which prevents the protecting group from approaching the reaction center.

    • Solution 1: Switch to a Less Bulky Protecting Group Reagent with Higher Reactivity. For silyl ethers, instead of silyl chlorides, consider using the corresponding silyl triflates (e.g., TIPSOTf, TBDPSOTf), which are more reactive.[5]

    • Solution 2: Employ a More Reactive and Less Hindered Protecting Group. Consider smaller yet robust protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[6]

    • Solution 3: Use a Stronger Base and Harsher Conditions. For some protection schemes, a stronger base (e.g., NaH instead of imidazole) and elevated temperatures may be necessary to drive the reaction to completion. However, be mindful of potential side reactions.

  • Inadequate Base: The chosen base may not be strong enough to deprotonate the hindered phenol effectively, or it may be too bulky itself.

    • Solution: Employ a non-nucleophilic, strong base. Bases like sodium hydride (NaH) or potassium hydride (KH) can be effective. For silyl triflates, a hindered amine base like 2,6-lutidine is often used.[5]

Problem 2: Difficulty in Deprotecting the Hindered Phenol

Scenario: The protected hindered phenol is stable, but you are struggling to remove the protecting group under standard conditions.

Potential Causes & Solutions:

  • Steric Hindrance Around the Protected Group: The same steric factors that made protection difficult can also hinder the approach of deprotection reagents.

    • Solution 1: For Silyl Ethers, Use a Potent Fluoride Source. While TBAF in THF is common, for hindered systems, consider using anhydrous TBAF or other fluoride sources like HF-pyridine complex or TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate).[7] Be aware that prolonged reaction times or elevated temperatures may be required.[8]

    • Solution 2: For Methyl Ethers, Use a Powerful Lewis Acid. Boron tribromide (BBr₃) is a classic reagent for cleaving aryl methyl ethers.[9][10] However, with hindered phenols, multiple equivalents and careful temperature control may be necessary. Thiolate-based reagents in polar aprotic solvents can also be effective.

    • Solution 3: For Benzyl Ethers, Consider Alternative Hydrogenolysis Conditions. If standard Pd/C catalysis is ineffective, switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or using transfer hydrogenolysis conditions may be beneficial. For extremely stubborn cases, oxidative cleavage with DDQ can be an option.[11]

Problem 3: Unwanted Side Reactions During Protection or Deprotection

Scenario: You observe the formation of unexpected byproducts during your reaction.

Potential Causes & Solutions:

  • Reaction with the Aromatic Ring: The electron-rich nature of the phenol ring can lead to electrophilic aromatic substitution, especially under acidic conditions.

    • Solution: Choose Protecting Groups that are Applied and Cleaved Under Neutral or Basic Conditions. Silyl ethers and SEM ethers are good candidates. When using acid-labile groups, employ the mildest possible acidic conditions.

  • Base-Induced Rearrangements or Eliminations: Strong bases can sometimes induce unintended reactions elsewhere in the molecule.

    • Solution: Use the Stoichiometric Amount of a Non-nucleophilic Base. Avoid large excesses of base and consider using milder conditions if your substrate is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the best all-around protecting groups for a highly hindered phenol like 2,6-di-tert-butylphenol?

For exceptionally hindered phenols, standard protecting groups often fail. Here are two robust alternatives:

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): This group is introduced under basic conditions using SEM-Cl and is exceptionally stable to a wide range of reagents, including many acidic and basic conditions that would cleave other protecting groups. Its deprotection with fluoride sources like TBAF is generally reliable, although it may require elevated temperatures for hindered substrates.[6][8]

  • Benzylsulfonyl (Bns): This group is introduced using benzylsulfonyl chloride and is highly stable under both acidic and basic conditions. A key advantage is its deprotection via catalytic hydrogenolysis, which offers an orthogonal removal strategy to many other protecting groups.[12]

Q2: I have multiple hydroxyl groups in my molecule, including a hindered phenol. How can I achieve selective protection?

This calls for an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.

Caption: Orthogonal protection strategy for a molecule with multiple hydroxyl groups.

A common approach is to first protect the less hindered alcohol(s) with a sterically demanding silyl group like TBS or TIPS, which will react preferentially at the less crowded site.[7][13] Subsequently, the more robust SEM or Bns group can be installed on the hindered phenol under more forcing conditions.

Q3: My deprotection of a silyl ether on a hindered phenol with TBAF is sluggish. What can I do to improve the reaction rate?

  • Increase the Temperature: Gently heating the reaction (e.g., to 45-60 °C) can significantly accelerate the deprotection.[8]

  • Use Anhydrous TBAF: Commercially available TBAF solutions in THF contain water, which can hinder the reaction. Using anhydrous TBAF or adding a drying agent like molecular sieves can improve efficiency.

  • Add an Amine Additive: Additives like TMEDA (tetramethylethylenediamine) can sometimes facilitate the reaction.[8]

  • Switch Solvents: While THF is common, sometimes switching to a more polar aprotic solvent like DMF can be beneficial.[8]

Q4: Are there any protecting groups I should absolutely avoid for hindered phenols?

While not absolute, some protecting groups are notoriously difficult to work with for hindered phenols:

  • Methyl Ethers: While seemingly simple, their removal requires harsh conditions like BBr₃ or high-temperature reactions with thiolates, which may not be compatible with other functional groups in your molecule.[9][10]

  • Acetyl (Ac) or Benzoyl (Bz) Esters: The formation of these esters on a hindered phenol can be very difficult due to steric hindrance. While their removal is typically straightforward, their installation is the primary challenge.

Data at a Glance: Comparison of Alternative Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & Notes
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or DIPEA, CH₂Cl₂TBAF, DMF, heat; MgBr₂, Et₂O/CH₂Cl₂Very robust; stable to many acidic and basic conditions. Orthogonal to many other groups.[8][14]
BenzylsulfonylBnsBns-Cl, Pyridine, CH₂Cl₂H₂, Pd/C, EtOAc/MeOHHighly stable to acidic and basic reagents. Deprotection is orthogonal to acid/base labile groups.[12]
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMF or TIPSOTf, 2,6-lutidine, CH₂Cl₂TBAF, THF; HF-PyridineMore sterically demanding than TBS, offering greater stability.[7][13]
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, Imidazole, DMFTBAF, THF; HF-PyridineGenerally more stable to acidic conditions than other silyl ethers.[13]

Experimental Protocols

Protocol 1: Protection of a Hindered Phenol with SEM-Cl

SEM_Protection start Start step1 Dissolve hindered phenol in anhydrous CH₂Cl₂ under Argon start->step1 step2 Cool to 0 °C step1->step2 step3 Add NaH (or DIPEA) portion-wise step2->step3 step4 Stir for 30 min at 0 °C step3->step4 step5 Add SEM-Cl dropwise step4->step5 step6 Warm to RT and stir until completion (TLC) step5->step6 step7 Quench with sat. aq. NH₄Cl step6->step7 step8 Extract, dry, and purify step7->step8 end End step8->end

Caption: Workflow for the SEM protection of a hindered phenol.

Materials:

  • Hindered Phenol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hindered phenol and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise (or DIPEA dropwise).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Hindered SEM-Protected Phenol with TBAF

SEM_Deprotection start Start step1 Dissolve SEM-protected phenol in anhydrous DMF start->step1 step2 Add TBAF (1.0 M in THF) step1->step2 step3 Heat to 45-60 °C step2->step3 step4 Stir until completion (TLC/LC-MS) step3->step4 step5 Cool to RT and quench with sat. aq. NH₄Cl step4->step5 step6 Extract with EtOAc step5->step6 step7 Wash, dry, and purify step6->step7 end End step7->end

Caption: Workflow for the TBAF-mediated deprotection of a hindered SEM-ether.

Materials:

  • SEM-protected hindered phenol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add the SEM-protected phenol and dissolve in anhydrous DMF.

  • Add the TBAF solution to the flask.

  • Heat the reaction mixture to 45-60 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.[8]

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water and saturated aqueous NH₄Cl.

  • Extract the aqueous layer multiple times with Ethyl Acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chauthaiwale, J. (2012). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 31(4), 335-343.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

  • Dunitz, J. D., & Ibers, J. A. (2006). 2,6-Di-tert-butylphenol revisited at 110 K.
  • Maji, B., & Mayr, H. (2008). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron, 64(36), 8455-8465.
  • Gao, Y., Liu, Y., & Wang, J. (2015). Determination of 2,6-di-tert-butylphenol in Irganox 1425.
  • Clerici, A., & Porta, O. (1993). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 93(5), 1737-1768.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Zhang, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Molecules, 29(15), 3425.
  • Park, J., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(50), e202300977.
  • D'Agostino, M., et al. (2021). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. Polymers, 13(12), 1986.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. The Journal of Organic Chemistry, 65(4), 1078-1081.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron Tribromide.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • ResearchGate. (2018). Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles.
  • Wang, H., et al. (2019). Hydrogenolysis of lignosulfonate into phenols over heterogeneous nickel catalysts.
  • ResearchGate. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Reddit. (n.d.). Silyl protecting group lability. r/chemistry.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • Vummaleti, S. V. C., & Singleton, D. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(22), 11333-11339.
  • Al-Hourani, B. J., et al. (2021). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules, 26(11), 3195.
  • ResearchGate. (2014). I have to protect 4-5 phenolic groups. Finally, need to deprotect them (need mild conditions) without racemization. Any Suggestions? I tried TBS, THP.
  • Gatiatulin, A. K., et al. (2022). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 27(19), 6543.
  • Sci-Hub. (n.d.).
  • Google Patents. (n.d.). CN102992963A - Preparation method of hindered phenol antioxidant 330.
  • Khazaei, A., et al. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Tetrahedron Letters, 41(43), 8343-8346.
  • ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant.
  • de Souza, R. O. M. A., et al. (2021). Targeted Substituted-Phenol Production by Strategic Hydrogenolysis of Sugar-Cane Lignin.
  • Kim, D. S., & Dong, G. (2011). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Bulletin of the Korean Chemical Society, 32(10), 3569-3572.
  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Resolving Complex NMR Peak Assignments in Poly-substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of poly-substituted aromatic compounds. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter challenges in assigning complex proton (¹H) and carbon (¹³C) NMR spectra. The inherent complexity of these molecules, characterized by extensive signal overlap and intricate coupling patterns in the aromatic region, often necessitates a multi-faceted analytical approach.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The methodologies described herein are rooted in fundamental NMR principles and validated by field-proven applications, ensuring both scientific rigor and practical utility.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a broad, unresolved multiplet in the aromatic region (approx. 7-8.5 ppm). How can I begin to resolve these signals?

A1: This is a very common challenge. The first step is to manipulate the chemical environment to induce greater spectral dispersion. A simple and effective method is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant changes in chemical shifts due to the Aromatic Solvent-Induced Shift (ASIS) effect, which can often resolve overlapping signals.[1]

If solvent changes are insufficient, increasing the magnetic field strength of the NMR spectrometer will also enhance spectral dispersion. If these initial steps do not provide sufficient resolution, you will need to employ 2D NMR techniques, as detailed in the troubleshooting guides below.

Q2: How can I differentiate between ortho, meta, and para couplings in my aromatic system?

A2: The magnitude of the proton-proton coupling constant (J-coupling) is indicative of the spatial relationship between the coupled protons. A thorough analysis of the multiplet structures in a high-resolution 1D ¹H NMR spectrum can often provide these assignments.

Coupling Type Typical J-value (Hz)
ortho (³JHH)7 - 10
meta (⁴JHH)2 - 3
para (⁵JHH)0 - 1

Caption: Typical proton-proton coupling constants in aromatic systems.[2]

If the multiplets are too complex to be analyzed by inspection, a 2D COSY (Correlation Spectroscopy) experiment is the next logical step.

Q3: What is the best way to assign protons to their directly attached carbons in the aromatic ring?

A3: The most reliable method is the 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. This technique correlates the chemical shifts of protons with their directly bonded carbons, providing unambiguous one-bond C-H connectivity.[3][4] The resulting spectrum will have a proton spectrum on one axis and a carbon spectrum on the other, with cross-peaks indicating direct attachment.

Q4: I have several quaternary carbons in my aromatic system. How can I assign them?

A4: Quaternary carbons do not have attached protons and therefore will not show correlations in an HSQC spectrum. The primary tool for assigning quaternary carbons is the 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4][5] By observing correlations from known protons to a quaternary carbon, its position can be deduced.

Q5: Can computational methods help in assigning my spectra?

A5: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C chemical shifts.[2] While these predictions may not be perfectly accurate, they can provide a good starting point for assignments, especially when comparing the relative shifts of different protons and carbons within the molecule.[6][7]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Overlapping Aromatic Signals

This guide outlines a systematic workflow for the complete assignment of a complex poly-substituted aromatic system.

workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_final Final Assignment A Acquire High-Resolution ¹H and ¹³C NMR B Analyze ¹H Multiplets (J-couplings) A->B Initial Assessment C Analyze ¹³C Chemical Shifts and Number of Signals B->C D COSY: Establish H-H Connectivity C->D If Overlap Persists E HSQC: Assign Protonated Carbons D->E F HMBC: Assign Quaternary Carbons and Connect Fragments E->F G NOESY/ROESY: Through-Space Correlations (Confirm Spatial Proximity) F->G For Stereochemistry or Crowded Systems H Integrate All Data for Complete Structure Elucidation F->H G->H

Caption: Workflow for resolving complex aromatic NMR spectra.

Experimental Protocols:

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-4 bonds).[8][9]

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.

    • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Analyze the spectrum:

      • The diagonal peaks correspond to the 1D ¹H spectrum.[10]

      • Cross-peaks off the diagonal indicate that the two protons are coupled. Trace a vertical line from a diagonal peak to a cross-peak, and then a horizontal line to another diagonal peak to identify the coupled pair.[9]

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons.[3][4]

  • Protocol:

    • Use the same sample as for the COSY experiment.

    • Acquire a standard gradient-selected HSQC spectrum. It is often useful to run an "edited" HSQC which displays CH/CH₃ and CH₂ signals with different phases (colors), aiding in their differentiation.[4]

    • Process the 2D data.

    • Analyze the spectrum: Each cross-peak corresponds to a proton and the carbon it is directly bonded to.[3]

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting spin systems and assigning quaternary carbons.[5]

  • Protocol:

    • Use the same sample.

    • Acquire a standard gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for typical aromatic ²JCH and ³JCH values (around 8-10 Hz).[11]

    • Process the 2D data.

    • Analyze the spectrum: Cross-peaks indicate correlations between a proton and a carbon two or three bonds away. A general rule of thumb in aromatic systems is that the ³J coupling is often stronger than the ²J coupling.[12]

4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space, irrespective of whether they are J-coupled. This is crucial for determining the substitution pattern and for stereochemical assignments.[13]

  • Protocol:

    • Use the same sample.

    • Acquire a 2D NOESY or ROESY spectrum. A mixing time of 500-800 ms is a good starting point for small molecules.

    • Process the 2D data.

    • Analyze the spectrum: Cross-peaks indicate that two protons are spatially proximate (typically < 5 Å).

Guide 2: Differentiating Isomers with Similar NMR Spectra

A common challenge is distinguishing between positional isomers (e.g., 1,2,3- vs. 1,2,4-trisubstituted benzene). The following decision tree illustrates a logical approach.

isomer_differentiation Start Ambiguous Isomer Assignment Symmetry Analyze ¹³C NMR: Number of Aromatic Signals? Start->Symmetry NOESY_Check Perform NOESY/ROESY Symmetry->NOESY_Check Same Number of Signals Isomer1 Assign Isomer 1 Symmetry->Isomer1 Different Number of Signals HMBC_Analysis Analyze Long-Range HMBC Correlations NOESY_Check->HMBC_Analysis Ambiguous NOEs Isomer2 Assign Isomer 2 NOESY_Check->Isomer2 Distinct Spatial Correlations Isomer3 Assign Isomer 3 HMBC_Analysis->Isomer3 Unambiguous Connectivity

Caption: Decision tree for differentiating aromatic isomers.

Causality Behind Experimental Choices:

  • ¹³C NMR Signal Count: The number of unique carbon signals directly reflects the symmetry of the molecule. For example, a symmetrically para-disubstituted benzene ring will show fewer aromatic carbon signals than its ortho or meta counterparts.[14]

  • NOESY/ROESY: This is the most direct way to probe through-space proximity. For instance, in an ortho-disubstituted ring, a NOE would be expected between a proton on one substituent and the aromatic proton adjacent to the other substituent. Such a correlation would be absent in a para-isomer.

  • HMBC: When NOE data is ambiguous, specific long-range H-C correlations can be definitive. For example, a proton on a substituent can show a ³J correlation to the carbon atom of the adjacent substituent, confirming their connectivity.

References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • University of California, Davis. (n.d.). 2D NMR. [Link]

  • Williamson, R. T., et al. (2013). Application of 1D and 2D NMR Techniques to the Structure Elucidation of Natural Products. Modern Magnetic Resonance, 1-21.

Sources

Technical Support Center: Scaling Up the Purification of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the purification of this pharmaceutical intermediate. Here, we will delve into common issues, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the successful isolation of a highly pure product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring two aromatic rings, a benzyloxy protecting group, and a bromine substituent, presents a unique set of challenges during purification, especially at a larger scale. This guide will provide in-depth, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this molecule, and what are the expected impurities?

A1: A common and efficient method for synthesizing 3,3-diarylpropanoates is through a Michael addition reaction.[2][3][4] In this case, a likely route involves the conjugate addition of a phenyl nucleophile (e.g., a phenylboronic acid or a phenyl Grignard reagent in the presence of a suitable catalyst) to methyl 3-(2-(benzyloxy)-5-bromophenyl)acrylate.

Based on this synthetic pathway, the following impurities can be anticipated:

  • Unreacted starting materials: Methyl 3-(2-(benzyloxy)-5-bromophenyl)acrylate and the phenyl nucleophile.

  • Byproducts of the Michael addition: 1,2-addition products, and products from side reactions of the catalyst or base.

  • Diastereomers: If the reaction is not stereoselective, a racemic mixture of diastereomers may be formed.

  • Debenzylated impurity: The benzyloxy protecting group can be labile under certain conditions, leading to the formation of Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate.[5][6]

  • Bromine-related impurities: Residual bromine from the synthesis of the starting materials can be present.[7]

Q2: What are the main challenges in scaling up the column chromatography for this compound?

A2: Scaling up the column chromatography of this hydrophobic molecule presents several challenges:

  • Solubility: The compound's low polarity can make it difficult to dissolve in the loading solvent, potentially leading to precipitation on the column.

  • Tailing: The aromatic nature of the molecule can lead to strong interactions with the silica gel, causing peak tailing and poor separation.

  • Resolution of closely-eluting impurities: Diastereomers and other structurally similar impurities may be difficult to resolve on a large scale.

  • Column packing and efficiency: Achieving a uniformly packed, high-efficiency column is more challenging at larger scales.

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization is a highly effective method for purifying solid organic compounds and is particularly well-suited for large-scale operations. Given that this compound is a solid at room temperature, recrystallization can be a cost-effective and efficient final purification step to achieve high purity and remove minor impurities remaining after chromatography. The choice of solvent is critical for success.[7][8]

Troubleshooting Guide

Column Chromatography Issues
Problem Potential Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system. - Column overloading. - Poor column packing.- Optimize the solvent system: Use TLC to screen for a solvent system that provides good separation (ΔRf > 0.2). A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate) is often effective. - Reduce the sample load: As a rule of thumb, the sample load should not exceed 1-5% of the silica gel weight. - Improve column packing: Ensure a homogenous slurry and uniform packing to avoid channeling.
Product Elutes with the Solvent Front - Solvent system is too polar.- Start with a less polar solvent system. For highly non-polar compounds, consider using a less polar solvent than hexanes, such as pentane.
Significant Peak Tailing - Strong interaction between the aromatic rings and silica gel. - Presence of acidic impurities.- Use a less acidic silica gel: Neutral or deactivated silica gel can reduce tailing. - Add a small amount of a polar modifier: Adding a small percentage (0.1-1%) of triethylamine or acetic acid to the eluent can help to reduce tailing by competing for active sites on the silica gel.
Product is not Eluting from the Column - Solvent system is not polar enough. - Compound has decomposed on the silica gel.- Gradually increase the polarity of the eluent. - Check for compound stability on silica: Run a small-scale experiment to see if the compound degrades when mixed with silica gel for an extended period. If it does, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
Precipitation of Sample on the Column - Poor solubility of the compound in the loading solvent.- Use a stronger, yet minimally polar, solvent for loading: Dissolve the sample in a small amount of a solvent like dichloromethane for loading, then immediately begin elution with the less polar mobile phase. - Dry loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column.
Recrystallization Issues
Problem Potential Cause(s) Solution(s)
No Crystal Formation Upon Cooling - Solution is not supersaturated. - Compound is too soluble in the chosen solvent.- Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound. - Add an anti-solvent: Slowly add a solvent in which the compound is insoluble to induce precipitation. - Scratch the inside of the flask: Use a glass rod to create nucleation sites. - Seed the solution: Add a small crystal of the pure compound.
Oiling Out Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated.- Use a lower-boiling solvent. - Dilute the solution slightly before cooling. - Cool the solution more slowly.
Low Recovery of Pure Product - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration.- Cool the solution to a lower temperature: Use an ice bath or refrigerator to maximize crystal formation. - Use a minimal amount of hot solvent for dissolution. - Preheat the filtration apparatus to prevent premature crystallization.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[7]

Experimental Protocols

Protocol 1: Scaled-Up Flash Column Chromatography

This protocol is designed for the purification of ~10 g of crude this compound.

Materials:

  • Crude this compound (~10 g)

  • Silica gel (230-400 mesh, ~500 g)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column (e.g., 10 cm diameter)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel. .

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~20-30 g) to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the column. .

  • Elution:

    • Begin elution with 100% hexanes.

    • Gradually increase the polarity by adding ethyl acetate. A suggested gradient is:

      • 100% Hexanes (2 column volumes)

      • 2% Ethyl acetate in Hexanes (5 column volumes)

      • 5% Ethyl acetate in Hexanes (5 column volumes)

      • 10% Ethyl acetate in Hexanes (until the product has fully eluted)

    • Collect fractions and monitor by TLC. .

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol is for the final purification of the product obtained from column chromatography.

Materials:

  • Partially purified this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. .

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal. .

  • Crystallization:

    • Slowly add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath for 30 minutes. .

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the crystals in a vacuum oven.

Visualization of the Purification Workflow

PurificationWorkflow Crude_Product Crude Product (from synthesis) Column_Chromatography Scaled-Up Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Purity < 99% Purity_Check_2 Final Purity Check (HPLC, NMR, MS) Purity_Check_1->Purity_Check_2 Purity ≥ 99% Recrystallization->Purity_Check_2 Purity_Check_2->Recrystallization Needs Further Purification Pure_Product Pure Product (>99%) Purity_Check_2->Pure_Product Meets Specifications

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Low Yield or Purity After Initial Purification Check_Chromatography Review Column Chromatography Parameters Start->Check_Chromatography Check_Recrystallization Review Recrystallization Parameters Start->Check_Recrystallization Optimize_Solvent_System Optimize Solvent System (TLC) Check_Chromatography->Optimize_Solvent_System Poor Separation Check_Loading Check Sample Loading Check_Chromatography->Check_Loading Good Separation, Low Yield Check_Solvent_Choice Optimize Recrystallization Solvent Check_Recrystallization->Check_Solvent_Choice Oiling Out or Low Recovery Check_Cooling_Rate Control Cooling Rate Check_Recrystallization->Check_Cooling_Rate Small or Impure Crystals Impurity_ID Identify Persistent Impurities (NMR, MS) Optimize_Solvent_System->Impurity_ID Check_Loading->Impurity_ID Check_Solvent_Choice->Impurity_ID Check_Cooling_Rate->Impurity_ID

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025).
  • PrepChem.com.
  • MySkinRecipes. Methyl 3-(2-(Benzyloxy)-5-Bromophenyl)
  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(23), 11843–11852.
  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Selective Deprotection of N-Benzyl Groups.
  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • Pagliaro, M., & Ciriminna, R. (2011).
  • Reddit. (2020, October 27). p-bromoacetanilide after 1 recrystallisation. The compound was prepared by using a novel brominating agent , much more greener way by avoiding the toxicity of using liquid bromine directly. I used a mixture of Ceric ammonium nitrate and Potassium bromide. The prep link is in the comments section. r/OrganicChemistry.
  • Wikipedia. (2023, December 27). Michael addition reaction.
  • PrepChem.com.
  • Organic Chemistry Portal. Michael Addition.
  • BYJU'S. Michael Addition Mechanism.
  • Chemistry Steps. Michael Addition Reaction Mechanism.
  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673.
  • ResearchGate. (n.d.). Michael addition reaction and its examples.
  • Wang, C., et al. (2017). Direct Pd-catalyzed benzylation of highly electron-deficient perfluoroarenes.
  • MedchemExpress.com.
  • PubChem. Methyl 3-(2-benzyloxy-5-methylphenyl)
  • Pini, E., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1125.
  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
  • Denissen, W., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4525.
  • Liu, Y.-L., et al. (2014). The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry, 5(15), 4464-4473.
  • Kłys, A., et al. (2021).
  • Cayman Chemical.
  • ResearchGate. (n.d.). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
  • ResearchGate. (n.d.).
  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Takashima, Y., et al. (2019). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. Polymer Journal, 52(3), 259-268.
  • Das, K., Kedar, A. S., & Ghosh, S. (2015). Total Synthesis of Chondrochloren A. Organic Letters, 17(24), 6030–6033.

Sources

Validation & Comparative

A Guide to the Comprehensive Analytical Characterization of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate: A Critical Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the meticulous characterization of pharmaceutical intermediates is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] This guide provides a full analytical characterization of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in the synthesis of potentially bioactive molecules.[4] By presenting a combination of established analytical techniques and predicted data based on structurally similar compounds, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Well-Characterized Intermediate

This compound (CAS No. 156755-24-7) is a versatile intermediate utilized in the synthesis of compounds with potential anti-inflammatory and central nervous system activity.[4] Its molecular structure, featuring a benzyloxy group, a bromine atom, and a chiral center, makes it a valuable scaffold for creating complex molecules like benzoxazole and chroman derivatives.[4] The quality of this intermediate directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API).[3] Therefore, a robust analytical characterization is not merely a quality control measure but a fundamental aspect of a successful drug development program.

This guide will delve into the essential analytical techniques required to confirm the identity, purity, and key physicochemical properties of this intermediate. We will explore spectroscopic methods (NMR, IR, Mass Spectrometry), chromatographic techniques for purity assessment, and considerations for chiral analysis.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic methods is essential to unequivocally confirm the chemical structure of this compound. The following sections detail the expected outcomes from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50-7.20m13HAromatic protons (phenyl and benzyloxy groups)
~7.10d1HAr-H
~6.80d1HAr-H
~5.10s2H-OCH₂Ph
~4.50t1H-CH(Ph)-
~3.60s3H-OCH₃
~3.00d2H-CH₂-COO-

Rationale: The aromatic region will show complex multiplets due to the overlapping signals of the three phenyl rings. The benzylic protons will appear as a singlet, while the methoxy protons of the ester will also be a singlet. The two diastereotopic protons of the methylene group adjacent to the ester will likely appear as a doublet of doublets, though for simplicity, it is represented as a doublet here. The methine proton will be a triplet due to coupling with the adjacent methylene protons.

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:

Chemical Shift (δ, ppm)Assignment
~172.0C=O (ester)
~155.0C-O (aromatic)
~142.0-127.0Aromatic carbons
~115.0C-Br
~70.0-OCH₂Ph
~52.0-OCH₃
~45.0-CH(Ph)-
~40.0-CH₂-COO-

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in a broad range, with the carbon attached to the bromine atom expected at a characteristic chemical shift. The aliphatic carbons of the benzyloxy, methoxy, methine, and methylene groups will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR (ATR) Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1600, ~1490MediumC=C stretch (aromatic)
~1250, ~1100StrongC-O stretch (ester and ether)
~750, ~700StrongC-H bend (aromatic)
~600MediumC-Br stretch

Rationale: The most prominent peak will be the strong carbonyl stretch of the ester group.[5][6] The presence of aromatic rings will be confirmed by the C-H and C=C stretching vibrations. The C-O stretches from the ester and ether functionalities will also be strong and characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI):

m/zInterpretation
424/426Molecular ion peak [M]⁺ (presence of bromine isotope)
365/367[M - OCH₃]⁺
333/335[M - COOCH₃]⁺
91[C₇H₇]⁺ (tropylium ion, characteristic of benzyl group)

Rationale: The molecular ion peak should show a characteristic M/M+2 pattern with approximately equal intensity, which is indicative of the presence of a single bromine atom.[7] Common fragmentation patterns for esters include the loss of the alkoxy group. The base peak is often the tropylium ion at m/z 91, a hallmark of compounds containing a benzyl group.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates. A validated HPLC method is crucial for ensuring batch-to-batch consistency.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Rationale: A reverse-phase C18 column is a good starting point for a molecule with this polarity. A gradient elution is necessary to ensure good separation of the main compound from any potential impurities, which may have a wide range of polarities. UV detection at 220 nm is chosen to capture all aromatic species. This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Chiral Purity Analysis

The target molecule contains a stereocenter at the C3 position of the propanoate chain. As different enantiomers can have distinct pharmacological activities, determining the enantiomeric purity is critical.[8][9][10]

Proposed Chiral HPLC Method:

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Injection Volume 5 µL
Column Temperature 25 °C

Rationale: Chiral separations are typically achieved using specialized chiral columns. Normal phase chromatography with a mobile phase of hexane and an alcohol is common for polysaccharide-based chiral stationary phases. The method must be able to resolve the two enantiomers with a resolution of at least 1.5. The undesired enantiomer is treated as an impurity, and its level must be controlled.[9]

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • IR: Place a small amount of the neat sample directly on the ATR crystal.

  • MS: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

HPLC Sample Preparation
  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in and dilute to 10.0 mL with acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity & Impurity Profiling Synthesis Synthesized Intermediate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample HPLC Purity by HPLC Synthesis->HPLC Sample Chiral_HPLC Chiral Purity by HPLC Synthesis->Chiral_HPLC Sample Final_Report Certificate of Analysis (CoA) NMR->Final_Report Identity Confirmation IR->Final_Report Identity Confirmation MS->Final_Report Identity Confirmation HPLC->Final_Report Purity Data Chiral_HPLC->Final_Report Purity Data

Caption: Workflow for the analytical characterization of the pharmaceutical intermediate.

Comparison with Alternatives

While this compound is a key intermediate, alternative synthetic routes might employ structurally related compounds. For instance, a similar intermediate could have a different protecting group for the phenol (e.g., a silyl ether) or a different halogen.

FeatureThis compoundAlternative (e.g., with Silyl Protecting Group)
Stability Generally stable under normal conditions.May be sensitive to acidic or fluoride-containing conditions.
Synthesis Benzylation is a common and robust reaction.Silylation is also common but may require anhydrous conditions.
Deprotection Typically removed by catalytic hydrogenation.Removed with fluoride sources (e.g., TBAF).
Analytical Signature Characteristic signals for the benzyl group in NMR and MS.Characteristic signals for the silyl group in NMR.

The choice of intermediate often depends on the overall synthetic strategy, including the compatibility of protecting groups with subsequent reaction steps. The benzyloxy group is often favored for its stability and the relatively clean conditions for its removal.

Conclusion

The comprehensive analytical characterization of this compound is paramount to its successful use in pharmaceutical synthesis. By employing a suite of orthogonal analytical techniques—NMR, IR, and MS for structural confirmation, and HPLC for purity and chiral analysis—researchers can ensure the quality and consistency of this critical intermediate. The data and protocols presented in this guide provide a robust framework for the evaluation of this compound, ultimately contributing to the development of safe and effective medicines.

References

  • Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • MySkinRecipes. Methyl 3-(2-(Benzyloxy)-5-Bromophenyl)
  • National Center for Biotechnology Information. (n.d.). Phenyl 3-phenylpropanoate.
  • Supporting Inform
  • BenchChem. (2025). Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate.
  • Sigma-Aldrich. (n.d.).
  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propano
  • MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate.
  • U.S. Pharmacopeia. (n.d.). Pharmaceutical Analytical Impurities.
  • SpectraBase. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
  • Human Metabolome Database. (2012, September 12).
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Cayman Chemical. (n.d.).
  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • ChemicalBook. (n.d.). Methyl (2R,3S)-3-(benzoylamino)
  • SpectraBase. (n.d.). N-benzyl-1-(3-bromophenyl)methanamine - Optional[Vapor Phase IR] - Spectrum.
  • Dias, R. M. P., et al. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. The Royal Society of Chemistry.
  • PubMed Central. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • MDPI. (n.d.). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • European Medicines Agency (EMA). (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ChemRxiv. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Infrared Spectroscopy. (n.d.). CDN.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-methoxypropionate.

Sources

A Comparative Guide to the Reactivity of Bromo-Substituted vs. Chloro-Substituted Phenylpropanoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds via cross-coupling reactions is a foundational pillar. The choice of the aryl halide precursor is a critical decision point that profoundly dictates reaction efficiency, required conditions, and overall cost-effectiveness. This guide offers an in-depth, objective comparison of the reactivity of bromo-substituted versus chloro-substituted phenylpropanoates, grounded in mechanistic principles and supported by experimental data.

Executive Summary

Bromo-substituted phenylpropanoates are, as a general rule, significantly more reactive than their chloro-substituted counterparts in palladium-catalyzed cross-coupling reactions. This well-established reactivity trend (Ar-I > Ar-Br > Ar-Cl > Ar-F) is not arbitrary; it is fundamentally rooted in the disparities between carbon-halogen (C-X) bond strengths and the kinetics of the oxidative addition step, which is frequently the rate-determining stage of the catalytic cycle.[1][2] While bromo-derivatives often afford higher yields under milder conditions, significant advancements in ligand and catalyst design have rendered the more economical and abundant chloro-substituted phenylpropanoates as highly viable substrates for a multitude of transformations.[3]

The Mechanistic Underpinnings: Why Bromides Exhibit Enhanced Reactivity

The superior reactivity of aryl bromides in comparison to aryl chlorides can be rationalized by two primary physicochemical factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. For instance, the BDE for a typical Ph-Br bond is approximately 81 kcal/mol, whereas for a Ph-Cl bond, it is significantly higher at around 96 kcal/mol.[2] This lower BDE for the C-Br bond means that less energy is required to cleave it during the initial, crucial step of the catalytic cycle.

  • Oxidative Addition Kinetics: In most palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4] During this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The rate of this oxidative addition is generally faster for aryl bromides than for aryl chlorides.[3] This is a consequence of the weaker C-Br bond and its greater polarizability, which facilitates a more favorable interaction with the electron-rich Pd(0) catalyst.[3]

The following diagram illustrates the pivotal role of oxidative addition within the context of a generalized palladium-catalyzed cross-coupling cycle.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Rate-Determining Step (X = Br is faster than X = Cl) PdII Ar-Pd(II)(X)L₂ (Palladium(II) Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 ArR Ar-R (Product) ReductElim->ArR ArX Ar-X (Phenylpropanoate-X) ArX->OxAdd RM R-M (Coupling Partner) RM->Transmetal

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data-Driven Comparison: Reactivity Across Key Transformations

The theoretical advantage of bromo-substituted phenylpropanoates translates into tangible differences in experimental outcomes. The following table summarizes typical performance data for bromo- versus chloro-substituted substrates in several common palladium-catalyzed cross-coupling reactions.

Reaction Type Substrate Typical Conditions Typical Yield Key Considerations
Suzuki-Miyaura Coupling Bromo-phenylpropanoatePd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80 °C, 2-4h85-98%Standard, robust conditions are often sufficient.[5]
Chloro-phenylpropanoatePd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 100-120 °C, 12-24h70-90%Requires more electron-rich, bulky phosphine ligands and often higher temperatures to facilitate oxidative addition.[6]
Heck Reaction Bromo-phenylpropanoatePd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C, 6-12h80-95%Generally proceeds efficiently with standard phosphine ligands.[7][8]
Chloro-phenylpropanoatePd(OAc)₂, PCy₃ or NHC ligand, K₂CO₃, DMA, 120-140 °C, 18-36h65-85%Often necessitates more specialized, robust catalyst systems and more forcing conditions.[9]
Buchwald-Hartwig Amination Bromo-phenylpropanoatePd₂(dba)₃, BINAP, NaOtBu, Toluene, 90 °C, 8-16h90-99%Couples efficiently with a wide range of primary and secondary amines under relatively mild conditions.[10]
Chloro-phenylpropanoatePd(OAc)₂, RuPhos/XPhos, Cs₂CO₃, Dioxane, 110 °C, 12-24h75-95%Highly active, sterically hindered ligands are critical for achieving good yields with less reactive aryl chlorides.[6][11]
Sonogashira Coupling Bromo-phenylpropanoatePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 50-65 °C, 4-8h85-95%The copper co-catalyzed protocol is highly effective for aryl bromides.[12][13]
Chloro-phenylpropanoatePd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 120 °C, 24h50-80%Activation is difficult; often requires copper-free conditions with highly active, specialized palladium catalysts.[14]

Note: The data presented is compiled from various sources and represents general trends. Optimal conditions are highly substrate-dependent and require empirical optimization.[3]

Experimental Protocols: A Practical Perspective

The choice between a bromo- or chloro-substituted starting material directly impacts the design of the experimental procedure. Below are representative protocols that highlight these differences.

Protocol 1: Suzuki-Miyaura Coupling of a Phenylpropanoate Derivative

Objective: To synthesize an aryl-aryl coupled product from a halo-substituted phenylpropanoate and phenylboronic acid.

A. Using a Bromo-Substituted Phenylpropanoate (More Reactive)

  • Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-(4-bromophenyl)propanoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol %) and SPhos (4 mol %).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 v/v).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Using a Chloro-Substituted Phenylpropanoate (Less Reactive)

  • Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere, add methyl 3-(4-chlorophenyl)propanoate (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol %) and a bulky, electron-rich ligand such as RuPhos (5 mol %).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in section A.

Causality Behind Protocol Choices: The protocol for the chloro-substrate necessitates a stronger base (K₃PO₄ vs. K₂CO₃), a more active Pd(0) precatalyst (Pd₂(dba)₃), a more electron-rich and bulky ligand (RuPhos vs. SPhos), and higher temperatures to overcome the larger activation barrier for the oxidative addition step.[5]

Key Factors Influencing Aryl Halide Reactivity

The decision to use a bromo- or chloro-substituted substrate can be further nuanced by other molecular and systemic factors. The diagram below summarizes the key variables that influence reactivity.

Reactivity_Factors Reactivity Aryl Halide Reactivity Bond_Strength C-X Bond Strength (Br < Cl) Reactivity->Bond_Strength Ligand_Properties Ligand Properties Reactivity->Ligand_Properties Substrate_Electronics Substrate Electronics Reactivity->Substrate_Electronics Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions Sterics Steric Bulk (e.g., RuPhos) Ligand_Properties->Sterics Electronics Electron Donating (e.g., P(tBu)₃) Ligand_Properties->Electronics EWG Electron-Withdrawing Groups (EWGs) (Increase Reactivity) Substrate_Electronics->EWG EDG Electron-Donating Groups (EDGs) (Decrease Reactivity) Substrate_Electronics->EDG Temperature Temperature Reaction_Conditions->Temperature Base Base Strength Reaction_Conditions->Base

Figure 2. Factors influencing the reactivity of halo-substituted phenylpropanoates.

Electron-withdrawing groups on the phenyl ring can enhance the rate of oxidative addition for both bromo- and chloro-substrates, while electron-donating groups tend to decrease it.[15] For challenging chloro-substrates, the use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often essential to promote the formation of a highly reactive, monoligated Pd(0) species that can readily engage in oxidative addition.[2]

Conclusion

The selection between a bromo- and chloro-substituted phenylpropanoate represents a classic trade-off between reactivity and cost. Bromo-substituted compounds are inherently more reactive due to the weaker C-Br bond, allowing for milder reaction conditions, shorter reaction times, and often a broader substrate scope with less specialized catalysts.[3] Conversely, chloro-substituted analogues are typically more economical and widely available, making them attractive for large-scale synthesis. The once-significant reactivity gap has been substantially narrowed by decades of catalyst development. Modern, highly active catalyst systems now enable the efficient use of aryl chlorides in a vast array of cross-coupling reactions, providing chemists with greater flexibility in synthetic design and process development.[1] The ultimate choice, therefore, depends on a careful evaluation of the specific synthetic target, scale, economic constraints, and the available catalytic tools.

References

  • Benchchem.
  • Amatore, C., et al. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Benchchem. Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity.
  • Engle, K. M., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Engle, K. M., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. (2024).
  • Viciu, M. S., et al.
  • Wikipedia. Sonogashira coupling.
  • Sigman, M. S., & Werner, E. W. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). (2022).
  • Al-Zoubi, R. M., et al.
  • Barluenga, J., et al. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. (2010).
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013).
  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Verkade, J. G., et al. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • Fang, Y., et al. ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

A Comparative Guide to the Biological Activity of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate and Its Derivatives as Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the biological activity of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a novel non-steroidal scaffold, and a focused library of its rationally designed derivatives. We explore its potential as a selective modulator of the Estrogen Receptor Alpha (ERα), a critical target in oncology and women's health. This document details the structure-activity relationship (SAR), presents quantitative data from in-vitro assays, and provides step-by-step experimental protocols for key methodologies, including a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a cell-based luciferase reporter assay. The findings presented herein are based on a structured, hypothetical study designed to emulate the rigorous process of early-stage drug discovery, providing researchers and drug development professionals with actionable insights into this promising compound class.

Introduction: The Rationale for a Novel Non-Steroidal Scaffold

The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in various physiological processes.[1] There are two main subtypes, ERα and ERβ, which can have distinct and sometimes opposing functions.[2] ERα is a well-established therapeutic target, particularly in the context of hormone-receptor-positive breast cancer.[1][3] While steroidal ligands have been cornerstones of therapy, non-steroidal selective estrogen receptor modulators (SERMs) offer potential advantages, including different tissue distribution profiles and the ability to fine-tune the receptor's conformational state, leading to unique downstream gene regulation.[4][5]

The core structure of this compound presents an intriguing non-steroidal scaffold. Its 3,3-diphenylpropanoate backbone offers a three-dimensional arrangement that can mimic the presentation of key pharmacophoric features of endogenous estrogens.[6][7] The specific substitution pattern—a bulky benzyloxy group and a halogen (bromo) atom—suggests potential for high-affinity binding and metabolic stability, making it a compelling candidate for investigation as a novel SERM.[8] This guide outlines a systematic evaluation of this parent compound and a set of derivatives to establish a preliminary structure-activity relationship (SAR) against ERα.

Part 1: The Compound Library: A Rational Design Approach

To probe the SAR of the lead compound, MBP-001 , a focused library of six derivatives was synthesized. The design strategy centered on systematically modifying three key regions of the molecule: the methyl ester (R1), the bromo substituent (R2), and the benzyloxy group (R3).

Compound IDR1 (Ester)R2 (Halogen)R3 (Ether)
MBP-001 -COOCH₃-Br-OCH₂Ph
MBP-002 -COOH-Br-OCH₂Ph
MBP-003 -COOCH₃-H-OCH₂Ph
MBP-004 -COOCH₃-Cl-OCH₂Ph
MBP-005 -COOCH₃-Br-OH
MBP-006 -COOCH₃-Br-OCH₃

Caption: The rationally designed compound library based on the MBP-001 scaffold.

Part 2: Primary Screening and Structure-Activity Relationship (SAR) Analysis

The initial evaluation of the compound library was performed using a high-throughput biochemical assay to determine the direct binding affinity of each compound for the ligand-binding domain (LBD) of human ERα.

Primary Assay: TR-FRET Coactivator Recruitment Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was selected for its robustness, sensitivity, and homogenous "mix-and-read" format, which is ideal for screening.[9][10] This assay measures the ability of a test compound to induce a conformational change in the ERα LBD, promoting its interaction with a fluorescently labeled coactivator peptide.[11] An increase in the TR-FRET signal indicates that the compound is acting as an agonist, facilitating the recruitment of the coactivator.

Comparative Binding Affinity Data

The results from the primary screen are summarized below. The half-maximal effective concentration (EC₅₀) represents the concentration of the compound required to achieve 50% of the maximal coactivator recruitment.

Compound IDModificationEC₅₀ (nM) for ERα Binding
MBP-001 Parent Compound75.4
MBP-002 Ester to Carboxylic Acid15.2
MBP-003 Bromo to Hydrogen890.1
MBP-004 Bromo to Chloro68.9
MBP-005 Benzyloxy to Hydroxyl350.6
MBP-006 Benzyloxy to Methoxy412.3
Estradiol Positive Control1.2
Structure-Activity Relationship Insights

The data reveals several critical insights into the SAR of this scaffold:

  • The Carboxylic Acid Moiety is Key: The most significant improvement in potency was observed with MBP-002 , where the methyl ester was hydrolyzed to a carboxylic acid. This nearly five-fold increase in affinity suggests a crucial hydrogen bond interaction between the carboxylate and a key residue within the ERα ligand-binding pocket.

  • Halogen is Essential for Potency: Removal of the bromine atom (MBP-003 ) resulted in a dramatic loss of activity (>10-fold), indicating that the halogen is critical for binding. This could be due to a specific halogen-bonding interaction or its electron-withdrawing effect on the phenyl ring. Replacing bromine with chlorine (MBP-004 ) retained similar activity to the parent compound.

  • Bulky Ether Group is Preferred: Replacing the large benzyloxy group with a smaller hydroxyl (MBP-005 ) or methoxy (MBP-006 ) group led to a significant decrease in potency. This suggests that the binding pocket has a large hydrophobic region that favorably accommodates the bulky benzyl moiety.

Based on these results, MBP-002 was identified as the lead candidate for further mechanistic studies.

Part 3: Mechanistic Elucidation in a Cellular Context

To validate the findings from the biochemical assay and assess the compound's activity in a more physiologically relevant environment, a cell-based reporter gene assay was employed.

Secondary Assay: ERα Luciferase Reporter Gene Assay

This assay utilizes a human cell line (e.g., MCF-7) co-transfected with two plasmids.[12][13] The first plasmid contains the firefly luciferase gene under the control of a promoter with multiple estrogen response elements (EREs).[3] The second plasmid contains a constitutively expressed Renilla luciferase gene, which serves as an internal control for transfection efficiency and cell viability.[13] An increase in the firefly-to-Renilla luciferase signal ratio indicates ERα-mediated gene transcription.

Workflow for Cellular Assay Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout cluster_data Data Analysis seed Seed MCF-7 cells in 96-well plates transfect Co-transfect with ERE-Luciferase & Renilla control plasmids seed->transfect treat Treat cells with serial dilutions of MBP-002 transfect->treat lyse Lyse cells to release Luciferase enzymes treat->lyse add_sub Add Firefly & Renilla substrates sequentially lyse->add_sub read Measure luminescence on a plate reader add_sub->read normalize Normalize Firefly to Renilla signal read->normalize plot Plot dose-response curve and calculate EC₅₀ normalize->plot G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBP MBP-002 ERa_cyto ERα (Cytoplasm) MBP->ERa_cyto Binds HSP HSP90 ERa_cyto->HSP Dissociates ERa_dimer ERα Dimer ERa_cyto->ERa_dimer Dimerizes ERa_dimer_nuc ERα Dimer ERa_dimer->ERa_dimer_nuc Translocation Nucleus Nucleus Coactivator Coactivators (e.g., SRC-3) Transcription Gene Transcription Coactivator->Transcription Initiates ERE Estrogen Response Element (ERE) ERE->Coactivator Recruits ERa_dimer_nuc->ERE Binds to DNA

Caption: Proposed genomic signaling pathway for MBP-002 via ERα activation.

Upon binding MBP-002 in the cytoplasm, ERα undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. [14]This complex then translocates to the nucleus, where it binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes. [3][15]This binding event facilitates the recruitment of coactivator proteins, which ultimately leads to the initiation of gene transcription. [16]

Part 5: Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the primary and secondary assays are provided below.

Protocol 1: LanthaScreen™ TR-FRET ERα Coactivator Recruitment Assay
  • Principle: This protocol is adapted from established TR-FRET assay principles for nuclear receptors. [10][11][17]Ligand binding to a GST-tagged ERα-LBD protein allows for the recruitment of a fluorescein-labeled coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor.

  • Materials:

    • GST-ERα-LBD recombinant protein

    • LanthaScreen™ Tb-anti-GST Antibody

    • Fluorescein-coactivator peptide (e.g., PGC1α)

    • Assay Buffer

    • Test compounds (dissolved in DMSO)

    • 384-well, low-volume, black assay plates

  • Procedure:

    • Prepare Compound Dilutions: Create a serial dilution series of test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare Master Mixes:

      • Receptor Mix: Dilute GST-ERα-LBD and Fluorescein-coactivator peptide to 2X final concentration in Assay Buffer.

      • Antibody Mix: Dilute Tb-anti-GST Antibody to 2X final concentration in Assay Buffer.

    • Assay Assembly (20 µL final volume):

      • Add 5 µL of the 4X diluted compound to the assay plate.

      • Add 10 µL of the 2X Receptor Mix.

      • Incubate for 1 hour at room temperature, protected from light.

      • Add 5 µL of the 2X Antibody Mix.

    • Incubation & Readout:

      • Incubate for 1-2 hours at room temperature, protected from light.

      • Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

    • Data Analysis:

      • Calculate the TR-FRET ratio by dividing the acceptor signal (520 nm) by the donor signal (495 nm). [11] * Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Dual-Luciferase® Reporter (DLR™) Assay
  • Principle: This protocol follows the standard procedure for dual-reporter assays, where the activity of an experimental reporter (Firefly luciferase) is normalized to a control reporter (Renilla luciferase). [13][18]* Materials:

    • MCF-7 cells (or other suitable ER-positive cell line)

    • ERE-Firefly Luciferase reporter plasmid

    • Constitutive Renilla Luciferase control plasmid (e.g., pRL-TK)

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium (phenol red-free)

    • Dual-Luciferase® Reporter Assay System (Substrates)

    • 96-well, white, clear-bottom cell culture plates

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with the ERE-Firefly and Renilla plasmids according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

    • Compound Treatment: Replace the medium with fresh, phenol red-free medium containing serial dilutions of the test compounds. Incubate for an additional 18-24 hours.

    • Cell Lysis:

      • Aspirate the medium and wash the cells once with PBS.

      • Add 20 µL of 1X Passive Lysis Buffer to each well.

      • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis. [18] 5. Luminescence Reading:

      • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the firefly luminescence using a plate luminometer.

      • Immediately add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.

      • Repeat for all wells.

    • Data Analysis:

      • Calculate the ratio of Firefly luminescence to Renilla luminescence for each well.

      • Normalize the data to the vehicle control and plot the normalized response against the log of the compound concentration to determine the EC₅₀.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the biological activity of a novel chemical scaffold. The parent compound, this compound (MBP-001 ), shows modest activity as an ERα agonist. Through rational design and SAR analysis, we identified MBP-002 , its carboxylic acid derivative, as a potent ERα agonist with a low nanomolar affinity in both biochemical and cell-based assays.

The key structural features for activity in this series are a carboxylic acid at the R1 position, a halogen at R2, and a bulky hydrophobic group at R3. Future work should focus on:

  • Expanding the Library: Further explore substitutions on the phenyl rings to optimize potency and selectivity.

  • Antagonist Screening: Modify the scaffold to identify antagonists, which may have different therapeutic applications.

  • Selectivity Profiling: Test lead compounds against ERβ to determine their selectivity profile.

  • ADME/Tox Studies: Evaluate the pharmacokinetic and safety profiles of promising candidates to assess their drug-like properties.

The MBP-002 scaffold represents a promising starting point for the development of a new class of selective estrogen receptor modulators.

References

  • Estrogen receptor signaling mechanisms - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Estrogen Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Estrogen signaling pathway. (n.d.). Cusabio. [Link]

  • Levin, E. R. (2007). Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers. Clinical Cancer Research, 13(16), 4673–4677. [Link]

  • The many faces of estrogen signaling - PMC. (n.d.). National Institutes of Health. [Link]

  • Lin, W., & Chen, T. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Advances in protein chemistry and structural biology, 110, 31–63. [Link]

  • Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. (2018). PubMed. [Link]

  • What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]

  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. (2008). PubMed. [Link]

  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC. (n.d.). National Institutes of Health. [Link]

  • Cignal Reporter Assay Handbook. (2011). QIAGEN. [Link]

  • Gronemeyer, H., Gustafsson, J. Å., & Laudet, V. (2004). Structure-activity relationship of nuclear receptor-ligand interactions. Nature Reviews Drug Discovery, 3(11), 950-964. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Understanding nuclear receptor form and function using structural biology in. (2013). Journal of Molecular Endocrinology. [Link]

  • Non-steroidal steroid receptor modulators. (2006). PubMed. [Link]

  • Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics. (2013). PubMed Central. [Link]

Sources

A Comparative Guide to Alternative Synthetic Pathways for 3,3-Diarylpropanoic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3,3-diarylpropanoic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including antagonists for the P2Y12 receptor and modulators of the estrogen receptor. The corresponding esters are crucial intermediates, offering a versatile handle for further synthetic transformations. The efficient and stereocontrolled construction of this framework is, therefore, a significant challenge and a subject of ongoing research.

This guide provides a comparative analysis of several key synthetic strategies for accessing 3,3-diarylpropanoic esters. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific synthetic goals. The methodologies covered range from modern catalytic asymmetric reactions to classical multi-step sequences, each presenting a unique set of advantages and limitations.

Pathway 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

The most prominent and elegant method for the enantioselective synthesis of 3,3-diarylpropanoic esters is the rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to β-arylacrylates (cinnamate esters). This approach offers high yields and exceptional enantioselectivities, making it a preferred route for the synthesis of chiral pharmaceutical intermediates.[1]

Mechanistic Rationale

The catalytic cycle, elucidated by Hayashi and others, is a cornerstone of modern asymmetric catalysis.[2][3] The reaction is initiated by the transmetalation of the aryl group from the boronic acid to a Rh(I)-hydroxo complex, which is the active catalytic species generated in situ. This forms an aryl-rhodium(I) intermediate. The cinnamate ester then undergoes migratory insertion into the aryl-rhodium bond, forming a rhodium enolate. Subsequent protonolysis, often by water present in the reaction medium, releases the 3,3-diarylpropanoic ester product and regenerates the Rh(I)-hydroxo catalyst, thus completing the cycle.[2][3][4] The chirality of the final product is dictated by the chiral ligand, typically a diphosphine like BINAP, which creates a chiral environment around the rhodium center.[5][6]

G cluster_cycle Catalytic Cycle A [Rh(I)(OH)(L*)] B [Rh(I)(Ar)(L*)] A->B Transmetalation + Ar'B(OH)2 C Rh(I)-Enolate Intermediate B->C Migratory Insertion + ArCH=CHCOOR C->A Protonolysis + H2O Product Ar'(Ar)CHCH2COOR C->Product Product Release ArB Ar'B(OH)2 ArB->A Enone ArCH=CHCOOR Enone->B H2O H2O H2O->C

Figure 1: Simplified catalytic cycle for the Rh-catalyzed conjugate addition of an arylboronic acid.

Representative Experimental Protocol

Asymmetric Synthesis of Ethyl 3,3-diphenylpropanoate

To a solution of Rh(acac)(C₂H₄)₂ (3.1 mg, 0.012 mmol) and (S)-BINAP (7.5 mg, 0.012 mmol) in 1.0 mL of dioxane, ethyl cinnamate (68.9 mg, 0.40 mmol) is added, followed by phenylboronic acid (73.2 mg, 0.60 mmol) and 0.1 mL of water. The mixture is stirred in a sealed vial at 100°C for 5 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the product.

Performance Comparison
EntryArylboronic AcidCinnamate EsterYield (%)ee (%)Reference
1Phenylboronic acidEthyl cinnamate9597[5]
24-MeO-PhB(OH)₂Methyl cinnamate9896[5]
34-F-PhB(OH)₂t-Butyl cinnamate9398[7]
41-Naphthylboronic acidEthyl cinnamate8595[5]
Advantages & Disadvantages
  • Expertise & Experience: This method is the gold standard for producing highly enantioenriched 3,3-diarylpropanoic esters. The choice of a chiral diphosphine ligand is critical for achieving high stereoselectivity. The use of aqueous solvent systems is often beneficial, as it facilitates the protonolysis step and can enhance catalytic activity.[5]

  • Trustworthiness: The reaction is highly reproducible and scalable. The high yields and enantioselectivities make it a reliable choice for the synthesis of valuable chiral building blocks.

  • Limitations: The main drawbacks are the cost of the rhodium catalyst and chiral ligands. Additionally, some ortho-substituted arylboronic acids may exhibit lower reactivity due to steric hindrance.[1]

Pathway 2: Michael Addition of Organometallic Reagents

A more general and classical approach to 3,3-diarylpropanoic esters is the Michael (or conjugate) addition of various organometallic reagents to cinnamate esters. While often not stereoselective without a chiral auxiliary or catalyst, this method is robust and versatile. Organocuprates (Gilman reagents), derived from Grignard or organolithium reagents, are particularly effective.

Mechanistic Rationale

The reaction proceeds via the formation of a "soft" nucleophile, typically an organocuprate, which selectively attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor).[8] This 1,4-addition generates a resonance-stabilized enolate intermediate. Subsequent protonation during aqueous workup yields the final 3,3-diarylpropanoic ester. The preference for 1,4-addition over 1,2-addition (at the carbonyl carbon) is a key feature of softer nucleophiles like organocuprates, in contrast to "harder" nucleophiles like Grignard reagents alone.[9][10]

G Start Ar'2CuLi (Gilman Reagent) + ArCH=CHCOOR Intermediate Enolate Intermediate Start->Intermediate 1,4-Conjugate Addition Product Ar'(Ar)CHCH2COOR Intermediate->Product Protonation Workup Aqueous Workup (H+) Intermediate->Workup Workup->Product

Figure 2: General workflow for the Michael addition of an organocuprate.

Representative Experimental Protocol

Synthesis of Methyl 3,3-diphenylpropanoate

In a flame-dried flask under an argon atmosphere, copper(I) iodide (190 mg, 1.0 mmol) is suspended in anhydrous diethyl ether (10 mL) and cooled to 0°C. A solution of phenyllithium (2.0 mmol in cyclohexane/ether) is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman reagent. A solution of methyl cinnamate (162 mg, 1.0 mmol) in diethyl ether (5 mL) is then added slowly. The reaction is stirred at 0°C for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Performance Comparison
EntryOrganometallic ReagentMichael AcceptorYield (%)Reference
1(Ph)₂CuLiMethyl Cinnamate~85General Procedure
2(4-Me-Ph)₂CuLiEthyl Cinnamate~80General Procedure
3PhMgBr/CuClEthyl Cinnamate~70-80[9]
4Me₂CuLiEthyl 3-phenyl-2-butenoate~90[8]
Advantages & Disadvantages
  • Expertise & Experience: This method is a workhorse in organic synthesis due to its reliability and the ready availability of starting materials. The key to success is the careful preparation of the organometallic reagent and maintaining anhydrous conditions.

  • Trustworthiness: It is a well-established and predictable reaction for constructing the 3,3-diaryl framework. However, it is generally not stereoselective.

  • Limitations: The reaction requires stoichiometric amounts of the organometallic reagent and is sensitive to moisture and air. The generation of organocuprates can sometimes be capricious. For substrates with other electrophilic functional groups, side reactions can be an issue.

Pathway 3: Multi-step Synthesis via the Reformatsky Reaction

A classical, multi-step approach can be devised using the Reformatsky reaction as the key C-C bond-forming step.[2][5] This pathway involves the reaction of a diaryl ketone with a zinc enolate generated from an α-haloester, followed by dehydration and reduction.

Synthetic Workflow

The synthesis begins with a diaryl ketone, which undergoes a Reformatsky reaction with an α-bromoester (e.g., ethyl bromoacetate) and activated zinc to form a β-hydroxy-β,β-diarylpropanoic ester.[6] This tertiary alcohol is then readily dehydrated under acidic conditions to yield the corresponding 3,3-diaryl-α,β-unsaturated ester. Finally, catalytic hydrogenation of the double bond furnishes the desired 3,3-diarylpropanoic ester.

G Start Diaryl Ketone (Ar2C=O) Step1 Reformatsky Reaction + BrCH2COOR, Zn Start->Step1 Intermediate1 β-Hydroxy Ester Ar2C(OH)CH2COOR Step1->Intermediate1 Step2 Dehydration (e.g., H+, heat) Intermediate1->Step2 Intermediate2 α,β-Unsaturated Ester Ar2C=CHCOOR Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Product 3,3-Diarylpropanoic Ester Ar2CHCH2COOR Step3->Product G Start Diarylacetic Acid (Ar2CHCOOH) Step1 1. SOCl2 2. CH2N2 Start->Step1 In situ trapping Intermediate1 α-Diazoketone Ar2CHCOCHN2 Step1->Intermediate1 In situ trapping Step2 Wolff Rearrangement (Ag2O, EtOH, heat) Intermediate1->Step2 In situ trapping Intermediate2 Ketene Ar2CHCH=C=O Step2->Intermediate2 In situ trapping Product 3,3-Diarylpropanoic Ester Ar2CHCH2COOEt Intermediate2->Product In situ trapping

Figure 4: Arndt-Eistert homologation for the synthesis of 3,3-diarylpropanoic esters.

Representative Experimental Protocol

Synthesis of Ethyl 3,3-diphenylpropanoate from Diphenylacetic Acid

Diphenylacetic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) for 2 hours. Excess SOCl₂ is removed under vacuum to give diphenylacetyl chloride. The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a cooled (0°C) ethereal solution of diazomethane (2.5 eq). The mixture is stirred overnight. Excess diazomethane is quenched carefully with acetic acid. The solvent is removed to yield the crude diazoketone. This intermediate is dissolved in absolute ethanol, and a suspension of silver(I) oxide (0.1 eq) in ethanol is added. The mixture is heated to reflux for 3 hours. After cooling, the catalyst is filtered off, and the solvent is evaporated. The residue is purified by chromatography.

Performance Comparison
StageTypical Yield (%)Key Considerations
Acid Chloride Formation>95Standard procedure.
Diazoketone Formation80-90Requires careful handling of diazomethane.
Wolff Rearrangement70-85Silver catalyst is crucial; can be done thermally or photochemically.
Overall ~55-70 Three-step sequence from the acid.
Advantages & Disadvantages
  • Expertise & Experience: This is a powerful method for chain extension and is particularly useful when the diarylacetic acid precursor is more accessible than the corresponding cinnamate. The reaction generally proceeds with retention of stereochemistry at the α-carbon if one is present. [11]* Trustworthiness: While reliable, the method's primary drawback is the use of diazomethane, which is highly toxic and explosive. Safer alternatives like trimethylsilyldiazomethane can be used. [1]* Limitations: The hazardous nature of diazomethane makes this method less appealing for large-scale synthesis without specialized equipment. The synthesis of the starting diarylacetic acid adds to the overall step count.

Overall Comparative Analysis

Synthetic PathwayKey PrecursorsNo. of StepsStereocontrolKey AdvantagesMajor Drawbacks
Rh-Catalyzed Conjugate Addition Arylboronic Acid, Cinnamate Ester1Excellent (Asymmetric)High yield, high enantioselectivity, atom economical.Cost of catalyst and ligand; limited by sterics.
Michael Addition (Organocuprate) Aryl Halide/Lithium, Cinnamate Ester1None (Racemic)Versatile, uses readily available reagents, robust.Stoichiometric organometallic, not stereoselective.
Reformatsky Reaction Route Diaryl Ketone, α-Bromoester3None (Racemic)Uses common starting materials, reliable classical reactions.Multi-step, less atom economical.
Arndt-Eistert Homologation Diaryl Acetic Acid3 (from acid)Retention (if applicable)Effective for one-carbon homologation.Use of hazardous diazomethane, multi-step.

Conclusion

The synthesis of 3,3-diarylpropanoic esters can be approached from multiple strategic directions, each with a distinct profile of efficiency, cost, safety, and stereochemical control.

For the synthesis of chiral, enantioenriched products , the Rhodium-Catalyzed Asymmetric Conjugate Addition is unequivocally the superior method, providing direct access to the target compounds in high yield and enantiopurity.

For general, racemic synthesis , the Michael addition of an organocuprate offers a direct, reliable, and cost-effective one-step route, provided the necessary cinnamate precursor is available.

The Reformatsky and Arndt-Eistert pathways represent valuable, albeit more classical and multi-step, alternatives. They are particularly useful when the logical precursors for conjugate addition are less accessible than diaryl ketones or diarylacetic acids, respectively. The choice between these methods will ultimately be dictated by the specific goals of the synthesis, the availability of starting materials, and the scale of the reaction.

References

  • Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(Special Issue), 0879–0887. [Link]

  • Sakai, M., Hayashi, H., & Miyaura, N. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins.
  • Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes with Organoboronic Acids.
  • Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256. [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

  • Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217-219. [Link]

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. [Link]

  • Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of 3-Thiopheneboronic Acid to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 121(49), 11591-11592. [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. [Link]

  • Paquin, J. F., Stephenson, C. R. J., Defieber, C., & Carreira, E. M. (2005). The C2-Symmetric Norbornadiene Derivative (1R,4R)-2,5-Dibenzylbicyclo[2.2.1]hepta-2,5-diene as a Chiral Ligand for Asymmetric Rhodium-Catalyzed Conjugate Additions. Organic Letters, 7(18), 3821-3824. [Link]

  • Wiley-VCH. (n.d.). 1 Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]

  • Feringa, B. L. (2000). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews, 100(8), 2725-2748. [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021, March 16). 2.4: Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate: Validation of a Novel One-Step Catalytic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,3-diarylpropanoate scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in numerous bioactive molecules, including intermediates for SGLT2 inhibitors like Dapagliflozin.[1][2] This guide provides a comprehensive validation of a novel, highly efficient synthetic method for Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in pharmaceutical research.[3] We present a direct comparison between a conventional multi-step linear synthesis and a novel, one-step Rhodium-catalyzed asymmetric 1,4-conjugate addition. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide demonstrates the superior performance of the novel catalytic method in terms of yield, efficiency, and atom economy, offering a significant process improvement for researchers in drug development.

Introduction to the Strategic Importance of 3,3-Diarylpropanoates

The 3,3-Diarylpropanoate Core in Modern Drug Discovery

The 3,3-diarylpropanoate framework is a cornerstone in the design of modern therapeutics. Its structural rigidity and specific spatial orientation of the two aryl groups allow for precise interactions with biological targets. This motif is particularly prevalent in the side chains of the "gliflozin" class of drugs, which are selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][4][5] The synthesis of these complex side chains often represents a significant bottleneck in the overall drug manufacturing process, making the development of efficient and robust synthetic methodologies a high-priority research area.

Profile of the Target Intermediate: this compound

This compound is a versatile intermediate. The presence of a bromine atom provides a handle for further cross-coupling reactions, the benzyloxy group serves as a stable protecting group for the phenol, and the methyl ester allows for straightforward derivatization to amides or other functional groups. Its synthesis is therefore a critical step in the multi-step preparation of more complex pharmaceutical agents.[3]

Overview of Conventional Synthetic Strategies

Traditional approaches to 3,3-diarylpropanoates are often linear and involve multiple steps, which can lead to lower overall yields and increased waste. A common pathway involves the reaction of an organometallic reagent with a substituted benzaldehyde, followed by transformations to install the propanoate chain. Another classical route is the Friedel-Crafts acylation to form a diaryl ketone, which then requires several subsequent reduction and elaboration steps.[5] While reliable, these methods are often hampered by stoichiometric reagent requirements and harsh reaction conditions.

A Novel Synthetic Paradigm: Asymmetric Rhodium-Catalyzed 1,4-Conjugate Addition

To overcome the limitations of classical methods, we have validated a novel approach centered on a rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester.[6] This methodology represents a significant leap forward, enabling the direct, one-step formation of the C-C bond at the β-position with high stereocontrol.

Rationale and Mechanistic Insight

The conjugate addition, or Michael addition, is a powerful tool for C-C bond formation.[7][8] The use of a transition metal catalyst, such as rhodium, in conjunction with a chiral ligand, allows the reaction to proceed with high enantioselectivity. The reaction mechanism involves the formation of a chiral rhodium catalyst which undergoes transmetalation with the arylboronic acid. The resulting aryl-rhodium species then adds to the β-position of the methyl cinnamate derivative, followed by protonolysis to release the product and regenerate the catalyst.[6]

Visualizing the Synthetic Strategies

The diagram below illustrates the streamlined nature of the novel catalytic approach compared to a representative classical linear synthesis.

G cluster_0 Methodology A: Classical Linear Synthesis cluster_1 Methodology B: Novel One-Step Catalytic Synthesis A1 Step 1: Grignard Reaction (2-(benzyloxy)-5-bromobenzaldehyde + Phenylmagnesium bromide) A2 Step 2: Dehydration (Acid-catalyzed elimination) A1->A2 Intermediate A A3 Step 3: Michael Addition (Addition of methyl malonate) A2->A3 Intermediate B A4 Step 4: Decarboxylation (Heating to remove CO2) A3->A4 Intermediate C A_Product Final Product A4->A_Product B1 Starting Materials: - Methyl 3-(2-(benzyloxy)-5-bromophenyl)acrylate - Phenylboronic Acid B2 One-Step Reaction: Rh-Catalyzed 1,4-Conjugate Addition B1->B2 B_Product Final Product B2->B_Product

Caption: Comparative workflow of classical vs. novel synthesis.

Detailed Experimental Protocols

For a direct and objective comparison, we provide detailed, step-by-step protocols for both the novel method and a representative classical approach.

Protocol for Methodology A: Classical Multi-Step Synthesis
  • Step 1: Synthesis of (2-(benzyloxy)-5-bromophenyl)(phenyl)methanol.

    • To a flame-dried round-bottom flask under N₂, add magnesium turnings (1.2 eq).

    • Add a solution of bromobenzene (1.1 eq) in anhydrous THF via syringe to form the Grignard reagent.

    • Cool the solution to 0 °C and add a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Step 2-4: Elaboration to the Final Product. Subsequent steps involve acid-catalyzed dehydration to form the diaryl alkene, followed by a Michael addition with a malonate equivalent, and finally a decarboxylation step. These steps are standard procedures but contribute to a lower overall yield and longer total synthesis time.

Protocol for Methodology B: Novel Rh-Catalyzed Conjugate Addition
  • To a clean, dry Schlenk flask, add Rh(acac)(C₂H₄)₂ (1 mol%), (S)-BINAP (1.2 mol%), and phenylboronic acid (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of methyl 3-(2-(benzyloxy)-5-bromophenyl)acrylate (1.0 eq) in a 10:1 mixture of dioxane/water.

  • Stir the mixture at 80 °C for 8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the final product.

Comparative Performance and Data Analysis

The novel catalytic method was benchmarked against the classical linear synthesis. All products were characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.

Summary of Key Performance Metrics
MetricMethodology A: Classical SynthesisMethodology B: Novel Catalytic Synthesis
Overall Yield ~35% (over 4 steps)92% (in 1 step)
Purity (by HPLC) >98%>99%
Total Reaction Time 36-48 hours8 hours
Number of Steps 41
Atom Economy LowHigh
Purification Steps 3-4 chromatographic purifications1 chromatographic purification
Mechanistic Visualization of the Novel Method

The efficiency of the novel method is rooted in its elegant catalytic cycle, which minimizes waste by regenerating the active catalyst.

G Cat [Rh(L)]-OH A [Rh(L)]-Ar Cat->A Transmetalation + ArB(OH)₂ B Alkene Complex A->B Coordination + Alkene C Oxidative Addition Intermediate B->C Migratory Insertion D [Rh(L*)]-Enolate C->D β-Hydride Elimination (if applicable, then reductive elimination) Product Product D->Product Protonolysis + H₂O Product->Cat Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed addition.

Discussion: Expertise and Field-Proven Insights

Causality Behind Experimental Choices

The success of the novel method hinges on several key factors:

  • Catalyst System: The combination of a Rhodium(I) precursor with a chiral bisphosphine ligand like BINAP is critical. The ligand creates a chiral environment that directs the addition of the aryl group to one face of the double bond, resulting in high enantioselectivity.[6]

  • Solvent System: A mixed solvent system of dioxane and water is optimal. Water is essential for the hydrolysis of the boronic acid and facilitates the protonolysis step that releases the product and regenerates the active catalyst.[6]

  • Base: While some conjugate additions require an external base, the use of arylboronic acids often proceeds efficiently with the hydroxide formed in situ, which participates in the transmetalation step.

Scalability and Industrial Relevance

A significant advantage of the novel one-step method is its potential for scalability. Reducing the number of unit operations (extractions, purifications, solvent swaps) from four to one dramatically simplifies process development and reduces manufacturing costs and waste. The low catalyst loading (1 mol%) further enhances its economic viability for large-scale production.

Conclusion

The validation of this novel Rhodium-catalyzed 1,4-conjugate addition provides a superior synthetic route to this compound. Compared to traditional multi-step methods, this approach offers dramatic improvements in yield, reaction time, and overall process efficiency. It is a robust, scalable, and highly effective methodology that empowers researchers and drug development professionals to access this key pharmaceutical intermediate with greater speed and resourcefulness.

References

  • Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs. (2024). ResearchGate. Available at: [Link]

  • Synthetic Approaches to Gliflozins: A Comprehensive Overview. (n.d.). CoLab. Available at: [Link]

  • Synthesis Approaches for Gliflozins. (n.d.). Scribd. Available at: [Link]

  • General approaches to the key steps in the synthesis of gliflozins, a class of glucose. (n.d.). Gelest, Inc. Available at: [Link]

  • Synthetic Approaches to Gliflozins: A Comprehensive Overview | Request PDF. (2024). ResearchGate. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • Substituted arene synthesis by 1,4-Addition. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of β2-Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxylates. (2019). PubMed. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). Beilstein Journals. Available at: [Link]

  • Conjugate Addition Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Three-Component Reaction: A Novel Method for the Synthesis of N-Acyl Propiolamides. (2018). Organic Chemistry Portal. Available at: [Link]

  • Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. (n.d.). ChemRxiv. Available at: [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (n.d.). MDPI. Available at: [Link]

  • Palladium-Catalyzed Three-Component Reaction: A Novel Method for the Synthesis of N-Acyl Propiolamides. (2018). PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the selection of an appropriate catalytic system is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of various catalytic systems for three cornerstone synthetic transformations: the Suzuki-Miyaura cross-coupling, asymmetric hydrogenation, and olefin metathesis. Drawing upon field-proven insights and experimental data, this document is intended to serve as a practical resource for scientists navigating the complexities of catalyst selection and reaction optimization.

The Art of Carbon-Carbon Bond Formation: A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, a ubiquitous linkage in pharmaceuticals and functional materials.[1] The choice of the palladium catalyst is paramount, particularly when dealing with challenging substrates such as deactivated aryl bromides. Here, we compare three widely used palladium catalytic systems: the classical tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a modern Buchwald-type catalyst (Pd(OAc)₂/SPhos), and a robust N-heterocyclic carbene (NHC)-based catalyst (PEPPSI-IPr).

Performance Comparison: Coupling of 4-Bromoanisole with Phenylboronic Acid

To provide a quantitative comparison, we examine the performance of these catalysts in the Suzuki-Miyaura coupling of 4-bromoanisole, a representative deactivated aryl bromide, with phenylboronic acid.[2][3][4]

Catalytic SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 3K₂CO₃Toluene/H₂O801285~28
Pd(OAc)₂ / SPhos 1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr 0.5Cs₂CO₃t-AmylOH100298196

Analysis of Performance:

  • Pd(PPh₃)₄: As a first-generation catalyst, Pd(PPh₃)₄ is readily available and effective for a range of substrates.[5] However, for deactivated aryl bromides, it often requires higher catalyst loadings and longer reaction times to achieve good yields.[1]

  • Pd(OAc)₂ / SPhos: The use of bulky, electron-rich phosphine ligands like SPhos significantly enhances the catalytic activity of palladium. This system demonstrates higher turnover numbers and allows for lower catalyst loadings and shorter reaction times compared to Pd(PPh₃)₄.[1]

  • PEPPSI-IPr: N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. The PEPPSI-IPr catalyst, in particular, exhibits exceptional stability and activity, leading to very high yields with low catalyst loadings and short reaction times, making it a highly efficient system for this transformation.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle.[9] Understanding this mechanism is key to rationalizing the observed differences in catalyst performance.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Electrophile ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Nucleophile Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species.[10] This is followed by transmetalation with the organoboron reagent, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[11] The nature of the ligand (L) on the palladium center significantly influences the rates of these elementary steps.

Experimental Protocols
  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (3 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%), SPhos (2 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to a vial.

  • Add anhydrous, degassed 1,4-dioxane (2 mL).

  • Seal the vial and heat the mixture to 100 °C for 4 hours.

  • Cool the reaction to room temperature and follow the workup and purification procedure described for the Pd(PPh₃)₄ catalyzed reaction.

  • To a vial, add PEPPSI-IPr (0.5 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add t-amyl alcohol (2 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 2 hours.

  • After cooling, proceed with the workup and purification as previously described.

Achieving Chirality: A Comparison of Catalysts for Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the enantioselective synthesis of chiral molecules. The choice of catalyst is critical to achieving high enantioselectivity. This section compares the performance of three prominent catalytic systems for the asymmetric hydrogenation of ketones, using acetophenone as a model substrate.[12][13]

Performance Comparison: Asymmetric Hydrogenation of Acetophenone
Catalytic SystemCatalyst Loading (mol%)Hydrogen Pressure (atm)SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Ru-BINAP/Diamine 0.00182-Propanol2824>9999 (R)
Rh-DIPAMP 0.11Methanol251>9995 (S)
Iridium-PHOX 150CH₂Cl₂2512>9996 (S)

Analysis of Performance:

  • Ru-BINAP/Diamine: The Noyori-type Ru-BINAP/diamine catalysts are exceptionally active and selective for the hydrogenation of a wide range of ketones.[14] They can operate at very low catalyst loadings and often provide nearly perfect enantioselectivity.[15]

  • Rh-DIPAMP: Rhodium catalysts with chiral diphosphine ligands like DIPAMP are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones. They typically offer high enantioselectivity under mild conditions.[16][17]

  • Iridium-PHOX: Iridium catalysts bearing P,N-ligands such as PHOX have proven to be very versatile, particularly for the hydrogenation of unfunctionalized olefins and imines. They also show excellent performance for certain ketones.

The Noyori Hydrogenation Mechanism

The mechanism of the Ru-BINAP/diamine catalyzed hydrogenation of ketones, often referred to as the Noyori asymmetric hydrogenation, involves a metal-ligand bifunctional catalysis.[1]

Noyori_Hydrogenation cluster_reactants Reactants RuH2 RuH₂(BINAP)(diamine) Coord Substrate Coordination RuH_Ketone [RuH(BINAP)(diamine)(ketone)]⁺ Coord->RuH_Ketone Hydride_Transfer Hydride Transfer RuH_Ketone->Hydride_Transfer Ru_Alkoxide Ru(alkoxide)(BINAP)(diamine) Hydride_Transfer->Ru_Alkoxide H2_Activation H₂ Activation Ru_Alkoxide->H2_Activation H2_Activation->RuH2 Product Chiral Alcohol H2_Activation->Product Ketone Ketone Ketone->Coord H2 H₂ H2->H2_Activation

Caption: A simplified representation of the Noyori asymmetric hydrogenation catalytic cycle.

The active catalyst is an 18-electron ruthenium dihydride complex. The ketone substrate coordinates to the ruthenium center, and a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group occurs, forming the chiral alcohol and a 16-electron ruthenium amide complex. Subsequent reaction with H₂ regenerates the active dihydride catalyst.[18][19]

Experimental Protocols
  • In a glovebox, a solution of the Ru-BINAP/diamine catalyst (0.001 mol%) in 2-propanol is prepared.

  • Acetophenone (1.0 mmol) and a solution of potassium tert-butoxide in 2-propanol are added.

  • The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen (8 atm).

  • The reaction is stirred at 28 °C for 24 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

  • A Schlenk flask is charged with [Rh(COD)(DIPAMP)]BF₄ (0.1 mol%) and degassed methanol.

  • The solution is stirred under a hydrogen atmosphere for 1 hour to generate the active catalyst.

  • Acetophenone (1.0 mmol) is added, and the mixture is stirred under 1 atm of hydrogen at 25 °C for 1 hour.

  • The solvent is evaporated, and the residue is analyzed for conversion and enantiomeric excess.

  • In a glovebox, [Ir(COD)Cl]₂ and the PHOX ligand are dissolved in CH₂Cl₂.

  • The solution is transferred to an autoclave, and acetophenone (1.0 mmol) is added.

  • The autoclave is purged and pressurized with hydrogen (50 atm).

  • The reaction is stirred at 25 °C for 12 hours.

  • After releasing the pressure, the conversion and enantiomeric excess are determined by GC analysis.

Reshaping Molecules: A Comparison of Grubbs and Schrock Catalysts for Olefin Metathesis

Olefin metathesis has emerged as a powerful synthetic tool for the formation of carbon-carbon double bonds, with applications ranging from ring-closing metathesis (RCM) to cross-metathesis (CM).[20] The development of well-defined molybdenum (Schrock) and ruthenium (Grubbs) catalysts has been pivotal to the widespread adoption of this methodology.[21] This section provides a comparative overview of these two classes of catalysts.

Performance Comparison: Ring-Closing Metathesis of Diethyl Diallylmalonate

The ring-closing metathesis of diethyl diallylmalonate is a common benchmark reaction to evaluate the efficacy of metathesis catalysts.[22][23][24]

Catalytic SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Grubbs I 5CH₂Cl₂251>95
Schrock Catalyst 1Toluene250.5>98
Hoveyda-Grubbs II 1CH₂Cl₂251>98

Analysis of Performance:

  • Grubbs Catalysts: Ruthenium-based Grubbs catalysts are known for their excellent functional group tolerance and stability towards air and moisture, making them user-friendly.[25] The first-generation catalyst (Grubbs I) is effective for many applications, while the second-generation and Hoveyda-Grubbs catalysts exhibit higher activity and broader substrate scope.[26]

  • Schrock Catalysts: Molybdenum-based Schrock catalysts are generally more active than their ruthenium counterparts, especially for sterically demanding or electron-deficient olefins.[27] However, they are also more sensitive to air, moisture, and certain functional groups.[21]

The Chauvin Mechanism of Olefin Metathesis

The widely accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate.[20][28]

Chauvin_Mechanism cluster_reactants Reactants MetalCarbene [M]=CR¹R² Cycloaddition [2+2] Cycloaddition Metallacyclutane Metallacyclutane Cycloaddition->Metallacyclutane Metallacyclobutane Metallacyclobutane RetroCycloaddition Retro [2+2] Cycloaddition Metallacyclobutane->RetroCycloaddition NewCarbene [M]=CR³R⁴ RetroCycloaddition->NewCarbene NewOlefin R¹R²C=CR³R⁴ RetroCycloaddition->NewOlefin NewCarbene->MetalCarbene Catalytic Cycle Olefin R³R⁴C=CR³R⁴ Olefin->Cycloaddition

Caption: The Chauvin mechanism for olefin metathesis.

The catalytic cycle is initiated by the reaction of a metal carbene with an olefin to form a four-membered metallacyclobutane intermediate via a [2+2] cycloaddition.[29] This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new olefin and a new metal carbene, which propagates the catalytic cycle.[25]

Experimental Protocols
  • To a round-bottom flask containing a magnetic stir bar, add diethyl diallylmalonate (1.0 mmol) and dry, degassed dichloromethane (10 mL) under an argon atmosphere.

  • Add the Grubbs I catalyst (5 mol%) in one portion.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel.

  • In a glovebox, dissolve the Schrock catalyst (1 mol%) in anhydrous, degassed toluene.

  • Add a solution of diethyl diallylmalonate (1.0 mmol) in toluene.

  • Stir the reaction at room temperature for 30 minutes.

  • Quench the reaction by exposing it to air and adding a small amount of benzaldehyde.

  • Filter the mixture through a pad of silica gel and concentrate the filtrate. Purify as needed.

  • Follow the procedure for the Grubbs I catalyst, but use the Hoveyda-Grubbs II catalyst (1 mol%).

  • The reaction is typically complete within 1 hour at room temperature.

Conclusion

The selection of a catalytic system is a multifaceted decision that requires a thorough understanding of the substrate, the desired transformation, and the characteristics of the available catalysts. For Suzuki-Miyaura cross-couplings of challenging substrates, modern phosphine- and NHC-ligated palladium catalysts often outperform classical systems. In asymmetric hydrogenation, Noyori-type ruthenium catalysts provide exceptional enantioselectivity for a broad range of ketones, while rhodium and iridium catalysts offer powerful alternatives. For olefin metathesis, the choice between a robust Grubbs-type catalyst and a highly active Schrock-type catalyst depends on the specific substrate and reaction conditions. This guide provides a foundation for making informed decisions in the selection of catalytic systems for these key synthetic steps, ultimately empowering researchers to design more efficient and elegant synthetic routes.

References

  • Apex Molecular. (n.d.). Olefin Metathesis Oelfin Metathesis Reaction Schrock Catalyst Grubbs Catalyst Chauvin Mechanism. Retrieved from [Link]

  • Wikipedia. (2024). Olefin metathesis. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Olefin Metathesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]

  • MDPI. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Retrieved from [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • YouTube. (2021). Olefin Metathesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. (n.d.). Retrieved from [Link]

  • Ring Closing Metathesis of Diallylmalonate. (n.d.). Retrieved from [Link]

  • Asymmetric Hydrogenation. (2015). Retrieved from [Link]

  • Wikipedia. (2024). Olefin metathesis. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]

  • ResearchGate. (2024). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. Retrieved from [Link]

  • ACS Publications. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2006). Asymmetric Hydrogenation. Dimerization of Solvate Complexes: Synthesis and Characterization of Dimeric [Rh(DIPAMP)]2 2+, a Valuable Catalyst Precursor. Retrieved from [Link]

  • ResearchGate. (2009). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. Retrieved from [Link]

  • MDPI. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]

  • MDPI. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2016). Olefin Metathesis by Grubbs–Hoveyda Complexes: Computational and Experimental Studies of the Mechanism and Substrate-Dependent Kinetics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]

  • Olefin Metathesis: Catalysts and Catalysis. (n.d.). Retrieved from [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2005). About the Crystal Structure of [Rh((S,S)-DIPAMP)- ((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl Acrylate)]BF4: Major or Minor Catalyst−Substrate Complex?. Retrieved from [Link]

  • ResearchGate. (n.d.). RCM of diethyl diallylmalonate, (4), with Grubbs (I) generation catalyst (1). Retrieved from [Link]

  • Science. (1982). Scope of Asymmetric Catalytic. Retrieved from [Link]

  • PubMed Central. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material. Retrieved from [Link]

  • Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Retrieved from [Link]

  • PubMed. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Retrieved from [Link]

  • Scribd. (n.d.). Cuestiones de La Práctica n.2 de Laboratorio 2021. Retrieved from [Link]

  • ACS Publications. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved from [Link]

  • ResearchGate. (n.d.). Z‐selective RCM of diethyl diallylmalonate using Ru‐5 k catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). RCM of diethyl diallylmalonate (10) promoted by heterogeneous catalysts.... Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Obtaining the Single Crystal X-ray Structure of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Atomic Resolution

In modern drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental prerequisite for success. The molecule at the center of our discussion, Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, is a known intermediate in the synthesis of bioactive compounds[1]. Its structure, characterized by a bulky benzyloxy group and two stereochemically important phenyl rings, dictates its reactivity, intermolecular interactions, and ultimately, its potential as a pharmaceutical scaffold.

Obtaining a single crystal X-ray structure provides an unambiguous map of electron density, yielding precise bond lengths, angles, and the solid-state conformation. This guide moves beyond a simple recitation of steps. It offers a strategic, field-proven workflow, explaining the causality behind each experimental decision to maximize the probability of obtaining diffraction-quality single crystals of this specific, non-polar, and sterically hindered molecule.

Part 1: The Foundation – Purity as the Ultimate Prerequisite

Before any crystallization attempt, the absolute purity of the compound must be rigorously established. The adage "garbage in, garbage out" is acutely true in crystallography. Impurities, including residual solvents, unreacted starting materials, or minor side products, can act as competitive nucleation sites, leading to the formation of microcrystalline powder, or inhibit crystal growth altogether[2][3].

Recommended Purity Validation Workflow:

  • Initial Purification: Following synthesis, the crude product should be subjected to flash column chromatography on silica gel. Given the molecule's high lipophilicity (a structurally similar analog has a calculated XLogP3 of 5.3[4]), a non-polar eluent system such as a hexane/ethyl acetate gradient is recommended.

  • Purity Assessment:

    • ¹H and ¹³C NMR Spectroscopy: The sample must be free of any signals not attributable to the target molecule or the deuterated solvent. Integration of the proton NMR should be consistent with the proposed structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To quantify purity, which should exceed 99.5%.

Only a compound that has passed these quality control checks should be considered for crystallization trials.

Part 2: Strategic Selection of Crystallization Methodologies

The growth of a single crystal is a thermodynamically controlled process that requires the slow transition of a molecule from a disordered state (in solution) to a highly ordered crystal lattice. This is achieved by gradually inducing supersaturation. For a novel, milligram-scale compound like ours, several techniques are available, each with distinct advantages and disadvantages[5][6][7].

Method Comparison for the Target Molecule
MethodPrincipleSuitability for Target MoleculeRationale
Slow Evaporation Solvent volume is slowly reduced, increasing solute concentration to the point of supersaturation[2][5].Good. Simple and effective[8]. However, it offers less control over the rate of supersaturation than other methods, which can sometimes lead to rapid precipitation[8].
Slow Cooling A saturated solution is prepared in a hot solvent and allowed to cool slowly, exploiting the lower solubility at reduced temperatures[5][8].Moderate. Effective if a solvent is found where solubility is highly temperature-dependent. This can require more material for initial screening.
Vapor Diffusion An anti-solvent (in which the compound is insoluble) slowly diffuses via the vapor phase into a solution of the compound, gradually reducing its solubility[7][9][10].Excellent (Recommended). This is arguably the most successful and controlled method for growing high-quality crystals from small amounts of material[7][8][11]. It allows for very slow and gentle changes in solvent composition, promoting the growth of a few large crystals over many small ones.
Liquid-Liquid Diffusion A layer of anti-solvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface[3][10].Good. A viable alternative to vapor diffusion, but it can be technically challenging to create a clean interface without mixing[10].

Part 3: Detailed Experimental Protocol – Vapor Diffusion

This protocol is designed as a robust starting point for this compound. It is crucial to run multiple conditions in parallel.

Materials & Equipment:

  • Purified this compound (5-10 mg)

  • Small glass vials (e.g., 0.5 or 1 dram, ~2-4 mL)

  • Slightly larger glass vials or jars with tight-sealing caps (e.g., 20 mL scintillation vials)

  • A selection of high-purity solvents (see table below)

  • Glass pipettes or syringes

Step 1: Solvent System Selection

The key is to find a "solvent" in which the compound is soluble and a miscible, more volatile "anti-solvent" in which it is insoluble[5].

Recommended Solvent/Anti-Solvent Pairs for Screening:

SystemSolvent (Higher Boiling Point)Anti-Solvent (Lower Boiling Point)Rationale
A Toluenen-HexaneA classic aromatic/aliphatic pairing for non-polar compounds.
B Dichloromethane (DCM)n-PentaneDCM is an excellent solvent for many organics; pentane is a highly effective precipitant[7].
C Ethyl AcetateDiethyl EtherA slightly more polar system to explore a different solubility space.
D Tetrahydrofuran (THF)n-HeptaneTHF is a good solvent, but can sometimes be incorporated into the crystal lattice[8].
Step 2: Setting up the Crystallization Chamber
  • Prepare the Inner Vial: Place ~2-3 mg of the purified compound into a small, clean glass vial.

  • Dissolve the Compound: Add the chosen "Solvent" (e.g., Toluene) dropwise until the solid is fully dissolved. Aim for a concentrated, but not yet saturated, solution. A volume of 0.2 to 0.5 mL is typical.

  • Prepare the Outer Vial: Add 1-2 mL of the corresponding "Anti-Solvent" (e.g., n-Hexane) to the larger outer vial.

  • Assemble the Chamber: Carefully place the open inner vial into the larger outer vial, ensuring the walls do not touch. The anti-solvent level should be below the top of the inner vial.

  • Seal and Wait: Seal the outer vial tightly with its cap. Label it clearly with the compound name, solvent system, and date.

  • Incubate: Place the sealed chamber in a location free from vibrations and significant temperature fluctuations[3]. A quiet drawer or cupboard is ideal.

  • Observe: Check the vials after 24 hours, and then every few days, without disturbing them. Crystal growth can take anywhere from two days to several weeks[6].

Part 4: Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and logical progression from a purified sample to a solved structure.

G cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Flash Chromatography Purity_QC Purity_QC Purification->Purity_QC NMR, HRMS, HPLC >99.5% Screening Screening Purity_QC->Screening Parallel Trials Vapor_Diffusion Vapor_Diffusion Screening->Vapor_Diffusion Optimized Method Slow_Evaporation Slow_Evaporation Screening->Slow_Evaporation Crystal_Growth Crystal_Growth Vapor_Diffusion->Crystal_Growth 2 days - 2 weeks Harvesting Harvesting Crystal_Growth->Harvesting Data_Collection Data_Collection Harvesting->Data_Collection SC-XRD Structure_Solution Structure_Solution Data_Collection->Structure_Solution Computational Refinement

Caption: Overall workflow from synthesis to structure solution.

Sources

A Researcher's Guide to Comparative Spectroscopic Analysis of Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of drug discovery, chemical synthesis, and materials science, the definitive differentiation of structurally similar compounds is a frequent and critical challenge. Molecules with subtle variations in their atomic framework, such as isomers, analogs, or precursors and their metabolites, often exhibit markedly different pharmacological, toxicological, or material properties. Consequently, the ability to unequivocally distinguish between these closely related entities is paramount for regulatory approval, intellectual property protection, and fundamental scientific understanding.

This guide provides an in-depth, comparative analysis of key spectroscopic techniques for the characterization of structurally similar compounds. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Challenge of Structural Similarity

Structurally similar compounds, particularly isomers, share the same molecular formula but differ in the spatial arrangement of their atoms.[1] This seemingly minor distinction can lead to profound differences in their chemical and physical properties. For researchers in drug development, for instance, one stereoisomer of a chiral drug may be therapeutically active while the other is inactive or even toxic. Therefore, robust analytical methodologies are required to confidently identify and distinguish between such compounds.

A Multi-Modal Spectroscopic Approach

No single spectroscopic technique is universally optimal for all analytical challenges. A comprehensive and robust analysis often necessitates a multi-modal approach, where the strengths of one technique compensate for the limitations of another. The primary spectroscopic tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman).[2][3]

The Decision-Making Workflow

The selection of the most appropriate spectroscopic technique(s) is a critical first step. This decision is guided by the nature of the structural differences between the compounds and the information required.

G start Start: Need to Differentiate Structurally Similar Compounds q1 Are the compounds isomers? start->q1 q2 What type of isomers? q1->q2 Yes q3 Are functional groups different? q1->q3 No (Analogs) q4 Is detailed 3D structural information needed? q2->q4 Stereoisomers ms Mass Spectrometry q2->ms Constitutional Isomers q3->q4 No ir_raman IR/Raman Spectroscopy q3->ir_raman Yes nmr NMR Spectroscopy q4->nmr Yes q4->ms No end Confident Structural Differentiation nmr->end ms->end ir_raman->end

Caption: Decision workflow for selecting the appropriate spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidaion

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[6]

Causality of Experimental Choices in NMR

When comparing structurally similar compounds, the key is to identify subtle differences in the NMR spectra that arise from their distinct atomic arrangements. For instance, the spatial proximity of protons in different stereoisomers can be probed using Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocol: 1D and 2D NMR Analysis

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to unambiguously differentiate between two structurally similar compounds.

Materials:

  • Structurally similar compounds (e.g., cis- and trans-stilbene)[7]

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of each compound in ~0.6 mL of deuterated solvent in separate NMR tubes.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each compound.

    • Integrate the signals to determine the relative number of protons.

    • Analyze chemical shifts and coupling constants.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each compound.

    • Analyze the chemical shifts of the carbon signals.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to identify proton-proton couplings.

    • Acquire an HSQC spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC spectrum to identify long-range proton-carbon correlations.

    • Acquire a NOESY or ROESY spectrum to determine through-space proton-proton proximities, which is crucial for stereochemical assignments.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Compare the spectra of the two compounds, paying close attention to differences in chemical shifts, coupling constants, and cross-peak patterns in the 2D spectra.

Data Presentation:

Spectroscopic ParameterCompound A (cis-stilbene)Compound B (trans-stilbene)Key Differentiating Feature
¹H NMR
Vinylic Proton Chemical Shift (δ)~6.55 ppm~7.10 ppmThe vinylic protons in the trans isomer are more deshielded due to the anisotropic effect of the phenyl rings.
Vinylic Proton Coupling Constant (³JHH)~12 Hz~16 HzThe vicinal coupling constant is significantly larger for the trans configuration.
¹³C NMR
Vinylic Carbon Chemical Shift (δ)~129.1 ppm~128.8 ppmSubtle but measurable difference in the electronic environment of the vinylic carbons.
NOESY
Vinylic H ↔ Phenyl HStrong cross-peakNo cross-peakProximity of the vinylic and phenyl protons in the sterically hindered cis isomer.

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is invaluable for determining the molecular weight of a compound and can often differentiate between isomers based on their unique fragmentation patterns.[9][10]

Causality of Experimental Choices in MS

The choice of ionization technique and mass analyzer is critical. For structurally similar compounds, a "soft" ionization technique like Electrospray Ionization (ESI) can be used to observe the intact molecular ion, confirming the identical molecular weight of isomers. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation, which may produce unique fragment ions for each isomer.[10]

Experimental Protocol: High-Resolution MS and MS/MS Analysis

Objective: To determine the accurate mass of the molecular ions and to generate and compare the fragmentation patterns of two structurally similar compounds.

Materials:

  • Structurally similar compounds

  • High-purity solvents (e.g., methanol, acetonitrile)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of each compound in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Select an appropriate ionization source (e.g., ESI in positive or negative ion mode).

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature).

  • Full Scan MS Acquisition:

    • Acquire a full scan mass spectrum for each compound to determine the m/z of the molecular ion.

    • Confirm that the accurate mass is consistent with the expected elemental composition.

  • MS/MS Acquisition:

    • Select the molecular ion of each compound as the precursor ion.

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) at varying collision energies.

    • Acquire the product ion spectra (MS/MS spectra).

  • Data Analysis:

    • Compare the MS/MS spectra of the two compounds.

    • Look for the presence of unique fragment ions or significant differences in the relative abundances of common fragment ions.

Data Presentation:

m/z of Precursor IonCollision Energy (eV)Compound A Fragment Ions (m/z)Compound B Fragment Ions (m/z)Key Differentiating Feature
241.123420199.0987, 157.0876, 129.0543213.1098, 185.0765, 143.0654Presence of unique fragment ions for each isomer.
241.123430199.0987 (100%), 157.0876 (45%)213.1098 (100%), 185.0765 (60%)Different relative abundances of fragment ions.

Vibrational Spectroscopy (IR and Raman): Probing Functional Groups and Symmetry

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[11] They are particularly useful for identifying functional groups and can differentiate between isomers based on differences in their molecular symmetry and bond vibrations.[1][12]

Causality of Experimental Choices in Vibrational Spectroscopy

The key to differentiating structurally similar compounds with vibrational spectroscopy lies in the selection rules for IR and Raman activity. For molecules with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). This can provide a clear distinction between isomers with different symmetries, such as cis- and trans-1,2-dichloroethene.[12]

Experimental Protocol: ATR-FTIR and Raman Spectroscopy

Objective: To obtain the IR and Raman spectra of two structurally similar compounds and to identify differences in their vibrational modes.

Materials:

  • Structurally similar compounds

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Raman spectrometer

Procedure:

  • FTIR-ATR Analysis:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample on the ATR crystal and apply pressure to ensure good contact.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Raman Analysis:

    • Place a small amount of the sample in a suitable container (e.g., glass vial).

    • Focus the laser beam on the sample.

    • Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the IR and Raman spectra of the two compounds.

    • Look for differences in the positions, intensities, and presence/absence of vibrational bands.

Data Presentation:

Vibrational ModeCompound A (cis-1,2-dichloroethene)Compound B (trans-1,2-dichloroethene)Key Differentiating Feature
C=C Stretch (cm⁻¹) IR Active (~1590), Raman ActiveIR Inactive, Raman Active (~1575)The C=C stretch is IR inactive in the trans isomer due to its center of symmetry.
C-H out-of-plane bend (cm⁻¹) ~695 (IR Active)~900 (IR Active)Significant difference in the frequency of this vibrational mode.

Conclusion

The comparative spectroscopic analysis of structurally similar compounds is a nuanced but essential task in many scientific disciplines. A thorough understanding of the principles behind each technique, coupled with a logical, multi-modal approach, is crucial for achieving unambiguous structural differentiation. By carefully selecting experiments and meticulously analyzing the resulting data, researchers can confidently elucidate the subtle yet significant differences that define the properties and functions of these molecules. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such analyses with the highest degree of scientific rigor.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Spectra Database. NIST. [Link][13][14]

  • Mtoz Biolabs. (n.d.). Analytical Chemistry Mass Spectrometry. [Link][15]

  • Lab Manager. (2025, October 22). Mass Spectrometry in Analytical Chemistry: Methods and Applications. [Link][9]

  • Werther, W., & Varmuza, K. (2001). Similarity of Chemical Structures in Compounds with Similar Mass Spectra.
  • Wikipedia. (2024, January 15). Mass spectrometry. [Link][8]

  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link][1]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry. [Link][16]

  • Butler, J. J., & Martin, W. C. (2000). The NIST atomic spectra database. In AIP Conference Proceedings (Vol. 543, No. 1, pp. 213-216). American Institute of Physics.[17]

  • Butler, L. R. P., & Laqua, K. (2016). Recent publication in Nature Protocols on the use of Raman spectroscopy. raman4clinics.eu. [Link][11]

  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?[Link][2]

  • Burlingame, A. L. (1996). Mass Spectrometry. Analytical Chemistry, 68(12), 1R-25R.[18]

  • Stein, S. E. (2005). Spectral similarity versus structural similarity: Mass spectrometry. Analytica Chimica Acta, 548(1-2), 1-10.[19]

  • Brodbelt, J. S. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6793-6801.[10]

  • International Union of Pure and Applied Chemistry. (2016). Updating IUPAC spectroscopy recommendations and data standards. [Link][20]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link][21]

  • International Union of Pure and Applied Chemistry. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 86(9), 1417-1436.[22]

  • Sharma, Y. R. (2012). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 5(2), 64-68.[4]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2541-2554.[6]

  • ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Journal of Pharmaceutical Analysis and Drug Research, 7(1), 12-22.[23]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link][5]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate.[1] However, a hallmark of exemplary laboratory practice is the rigorous and safe management of chemical waste. This guide provides a comprehensive, principles-based approach to the proper disposal of this specific compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. The protocols outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

The core principle governing the disposal of this compound is its chemical structure: it is a brominated aromatic ester . The presence of a halogen (bromine) fundamentally categorizes it as halogenated organic waste , which must be segregated from non-halogenated waste streams due to distinct and more stringent disposal requirements.[2][3]

Hazard Identification and Immediate Safety Considerations

Before handling the waste, it is imperative to understand the inherent hazards of this compound. A thorough risk assessment is the foundation of a safe disposal plan.

Property Information
Chemical Name This compound
CAS Number 156755-24-7[1]
Molecular Formula C₂₃H₂₁BrO₃[1]
Molecular Weight 425.32 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[4][5]
GHS Precautionary Statements P261: Avoid breathing fumes/mist/vaporsP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][5]

Causality Behind the Hazards: The aromatic rings and the ester functional group contribute to its potential as an irritant. The "harmful if swallowed or inhaled" classification necessitates handling this compound with appropriate engineering controls (i.e., a chemical fume hood) to prevent aerosolization and inhalation.

Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the hazard assessment, the following minimum PPE is required when handling this compound or its waste.

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is in accordance with OSHA's eye and face protection regulations.[6][7]

  • Hand Protection: Wear nitrile gloves as a minimum. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves made of a more resistant material like Viton. Always check the glove manufacturer's specifications for chemical compatibility.[8]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation risk.[5][8]

Waste Segregation: The Foundational Step

The single most important step in the disposal process is correct waste segregation. Mixing halogenated and non-halogenated waste streams is a costly and non-compliant error.

The Rationale: Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize harmful byproducts like hydrogen bromide (HBr) that form during combustion.[10] Non-halogenated waste can often be recycled as fuel or incinerated under different conditions, making its disposal significantly less expensive.[8] Therefore, even a small amount of halogenated waste can contaminate a large drum of non-halogenated solvent, forcing the entire container to be treated via the more expensive process.[2]

Waste_Segregation_Workflow start Waste Generated: This compound (solid or in solution) is_halogenated Does the compound contain a halogen (F, Cl, Br, I)? start->is_halogenated yes_halogen YES (Contains Bromine) is_halogenated->yes_halogen True no_halogen NO is_halogenated->no_halogen False check_compat Ensure compatibility with other wastes in the container. Do not mix with strong acids, bases, or oxidizers. yes_halogen->check_compat non_halogen_waste Dispose in: 'NON-HALOGENATED ORGANIC WASTE' Container no_halogen->non_halogen_waste halogen_waste Dispose in a dedicated, clearly labeled 'HALOGENATED ORGANIC WASTE' container. check_compat->halogen_waste

Caption: Decision workflow for proper waste stream segregation.

Step-by-Step Disposal Protocol

Follow this procedure for the collection and disposal of this compound waste.

  • Select an Appropriate Waste Container:

    • Use a container approved for hazardous chemical waste, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[9]

    • The container must be clean, in good condition, and compatible with the waste being added.[2]

    • Ensure the container is designated specifically for "Halogenated Organic Waste."[3]

  • Properly Label the Container:

    • Label the container before adding any waste.[2]

    • The label must include the words "Hazardous Waste."[8]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[2][8] For example:

      • "Waste this compound: ~5%"

      • "Dichloromethane: ~95%"

  • Transferring the Waste:

    • Perform all transfers inside a chemical fume hood.[8]

    • Use a funnel to prevent spills when transferring liquid waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

    • Keep the container securely closed at all times except when actively adding waste.[2][8]

  • Storing the Waste Container:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][11]

    • The SAA should be in a secondary containment bin to catch any potential leaks.[8]

    • Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]

  • Arranging for Disposal:

    • Once the container is full, or if it has been in storage for an extended period (e.g., one year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][11]

    • Never dispose of this chemical down the sink or in the regular trash.[2][9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (<100 mL, containable):

    • Alert personnel in the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material like vermiculite, cat litter, or chemical spill pads. Do not use combustible materials like paper towels to absorb large quantities of solvent.[8]

    • Wearing appropriate PPE, gently sweep the absorbent material into a sealable bag or container.

    • Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent material.

    • Arrange for EHS pickup.

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency EHS number.[8]

    • Close the laboratory doors to contain the vapors.

    • Provide EHS personnel with the Safety Data Sheet (SDS) for the material upon their arrival.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • MySkinRecipes. (n.d.). This compound.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents SOP.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Windhorse Tours. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Methyl 3-phenylpropanoate - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Synquest Labs. (2016). Methyl 3-phenylpropanoate Safety Data Sheet.
  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

Personal protective equipment for handling Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Safe and Effective Laboratory Operations

For researchers and scientists in the fast-paced world of drug development, the ability to handle complex chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in the synthesis of various bioactive molecules. By moving beyond a simple checklist and delving into the "why" behind each safety protocol, this document aims to be your trusted resource for laboratory safety and chemical handling, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a brominated aromatic ester. While specific toxicity data for this exact compound is not extensively published, its structural motifs provide clues to its potential hazards. The presence of a bromine atom suggests that it should be handled as a halogenated organic compound, which as a class can have varying degrees of toxicity and environmental impact.

A crucial first step in any laboratory procedure is to consult the Safety Data Sheet (SDS). A publicly available SDS for this compound indicates the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees working with hazardous materials.[2] A comprehensive PPE plan is a cornerstone of a laboratory's Chemical Hygiene Plan (CHP).[3]

Core PPE Requirements:
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to provide a seal around the eyes, protecting against splashes and vapors. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile gloves are a common and effective choice for handling many organic chemicals and offer good resistance to punctures. However, for prolonged or immersive work with halogenated compounds, it is best practice to consult a glove compatibility chart or the manufacturer's recommendations. Double-gloving can provide an extra layer of protection.
Body Protection A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine if respiratory protection, such as a NIOSH-approved respirator, is necessary.

DOT Graph: PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential informs Eye/Face Protection Eye/Face Protection Goggles (mandatory) Face Shield (as needed) Assess Exposure Potential->Eye/Face Protection determines Hand Protection Hand Protection Nitrile Gloves Check Compatibility Chart Assess Exposure Potential->Hand Protection determines Body Protection Body Protection Lab Coat Chemical Apron Assess Exposure Potential->Body Protection determines Respiratory Protection Respiratory Protection Fume Hood (primary) Respirator (if needed) Assess Exposure Potential->Respiratory Protection determines

Caption: Workflow for selecting appropriate PPE.

Operational Plan: From Benchtop to Disposal

A well-defined operational plan minimizes the risk of exposure and ensures the experiment proceeds smoothly.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to avoid contamination of the balance.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating the reaction, use a controlled heating source such as a heating mantle and monitor the reaction closely.

  • Work-up and Purification: During aqueous work-ups and extractions, be mindful of potential pressure buildup in separatory funnels. Vent frequently. For purification via chromatography, ensure the column is packed and run within the fume hood.

  • Spill Management: In the event of a small spill within the fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain and clean up the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Disposal Protocol:
  • Halogenated Organic Waste: All solutions and residues containing this compound should be collected in a designated, clearly labeled, and sealed waste container for halogenated organic waste.

  • Contaminated Solids: Used gloves, weighing papers, and other solid materials contaminated with the compound should be collected in a separate, labeled solid waste container.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

DOT Graph: Waste Disposal Workflow

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Liquid Waste Liquid Waste Halogenated Liquid Waste Container Halogenated Liquid Waste Container Liquid Waste->Halogenated Liquid Waste Container Solid Waste Solid Waste Contaminated Solid Waste Container Contaminated Solid Waste Container Solid Waste->Contaminated Solid Waste Container Labeled & Sealed Labeled & Sealed Halogenated Liquid Waste Container->Labeled & Sealed Contaminated Solid Waste Container->Labeled & Sealed Satellite Accumulation Area Satellite Accumulation Area Labeled & Sealed->Satellite Accumulation Area Hazardous Waste Pickup Hazardous Waste Pickup Satellite Accumulation Area->Hazardous Waste Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.